molecular formula C6H13ClFN B8229546 (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

Cat. No.: B8229546
M. Wt: 153.62 g/mol
InChI Key: FLPHBJKZYAFDDP-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride (CAS 2306255-55-8) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its specific stereochemistry is critical for studying stereospecific interactions in biological systems. With a molecular formula of C6H13ClFN and a molecular weight of 153.63 g/mol, it is characterized by a high level of purity, typically >97% to >98% . Piperidine scaffolds are fundamental structures found in a wide array of bioactive compounds and pharmaceuticals. The introduction of fluorine atoms and chiral centers into such structures is a common strategy in drug design to modulate the molecule's metabolic stability, bioavailability, and binding affinity to specific biological targets . This specific stereoisomer is particularly useful for creating targeted probes and potential therapeutics where the three-dimensional orientation of functional groups is essential for activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data for proper handling, as it may have hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is typically supplied for laboratory use in various pack sizes, often with recommended storage at 2-8°C .

Properties

IUPAC Name

(2R,4R)-4-fluoro-2-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPHBJKZYAFDDP-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical characteristics of (2R,4R)-4-fluoro-2-methylpiperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, structural analysis, and experimental considerations for (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride . This document is structured to support decision-making in medicinal chemistry and process development.

Executive Summary & Compound Identity

(2R,4R)-4-fluoro-2-methylpiperidine HCl is a chiral, fluorinated saturated heterocycle used as a building block in drug discovery to modulate basicity, lipophilicity, and metabolic stability. Unlike its non-fluorinated parent, the introduction of the fluorine atom at the C4 position creates significant electronic and conformational biases that influence receptor binding and bioavailability.

PropertySpecification
IUPAC Name (2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride
Chemical Formula C₆H₁₂FN · HCl
Molecular Weight 153.63 (Free Base) / 190.09 (Salt)
Stereochemistry cis-2-methyl-4-fluoropiperidine (assuming chair conformation)
CAS Number Not widely listed; Custom Synthesis (Analogous to 1023305-87-4 for racemate)
Appearance White to off-white hygroscopic solid

Structural & Conformational Analysis

The physicochemical behavior of this compound is governed by the interplay between the steric bulk of the C2-methyl group and the stereoelectronic effects of the C4-fluorine atom.

Stereochemical Configuration

The (2R,4R) designation defines the absolute configuration. In the lowest-energy chair conformation of the piperidine ring:

  • C2-Methyl ((2R)): Adopts the equatorial position to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).

  • C4-Fluorine ((4R)): Based on Cahn-Ingold-Prelog (CIP) priorities (F > C3 > C5 > H), the (4R) configuration with an equatorial C2-methyl places the fluorine atom in the equatorial position.

Thus, (2R,4R)-4-fluoro-2-methylpiperidine exists predominantly as the cis-diequatorial conformer.

Conformational Equilibrium & The "Fluorine Effect"

While the methyl group anchors the ring, the fluorine atom introduces competing forces.[1] In many piperidines, an axial fluorine is stabilized by a charge-dipole interaction with the protonated nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). However, in the (2R,4R) isomer, the fluorine is equatorial.
  • Implication: The equatorial fluorine lacks the stabilizing antiparallel alignment with the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond found in axial isomers.
    
  • Result: This isomer is thermodynamically distinct from its (2R,4S) diastereomer (where F would be axial).

Conformation cluster_0 Conformational Equilibrium cluster_1 Electronic Consequences NodeA Conformer A (Major) (2R,4R)-Diequatorial Me(eq) / F(eq) NodeB Conformer B (Minor) Diaxial (High Energy) Me(ax) / F(ax) NodeA->NodeB Ring Flip (Disfavored by ~1.7 kcal/mol) Prop1 Lower pKa vs Axial Isomer NodeA->Prop1 Prop2 Higher Polar Surface Area NodeA->Prop2 caption Fig 1. The (2R,4R) isomer is locked in the diequatorial conformation by the C2-Methyl anchor.

Physicochemical Properties[1][3]

Acid Dissociation Constant (pKa)

Fluorine substitution on the piperidine ring lowers the pKa of the amine via inductive electron withdrawal (


 effect).
  • Parent Piperidine: pKa

    
     11.2.
    
  • 4-Fluoropiperidine: pKa

    
     9.8.
    
  • (2R,4R)-Isomer Specifics: The equatorial orientation of the fluorine in the (2R,4R) isomer exerts a weaker base-weakening effect compared to an axial fluorine.

    • Axial F: Stronger through-space electrostatic repulsion of the lone pair/proton, often lowering pKa further (e.g., to ~8.5-9.0).

    • Equatorial F: Inductive effect dominates but is attenuated by distance and lack of hyperconjugative alignment.

    • Predicted pKa: 9.5 – 9.9 .

Lipophilicity (LogP/LogD)
  • LogP (Neutral): ~0.6 (Fluorine typically increases lipophilicity vs H, but decreases it vs Methyl).

  • LogD (pH 7.4): Since the pKa is ~9.7, the compound is >99% protonated at physiological pH.

    • LogD

      
      : 
      
      
      
      -2.5 to -1.5 (Highly soluble in aqueous media).
Solubility & Hygroscopicity
  • Water Solubility: Very High (>50 mg/mL) due to the ionic nature of the HCl salt.

  • Hygroscopicity: Fluorinated amine salts are often hygroscopic. The disruption of the crystal lattice by the C2-methyl group likely increases hygroscopicity compared to the unsubstituted 4-fluoropiperidine.

    • Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

Synthesis & Purity Profile

The synthesis of (2R,4R)-4-fluoro-2-methylpiperidine typically involves deoxofluorination of a chiral alcohol precursor. This reaction proceeds with inversion of configuration , a critical detail for route planning.

Synthetic Pathway (Retrosynthesis)

To obtain the (2R,4R) [cis-diequatorial] product, one must start from the (2R,4S) [trans] alcohol.

Synthesis Start Starting Material (2R,4S)-4-Hydroxy-2-methylpiperidine (N-Protected) Inter Intermediate SN2 Reaction with Inversion Start->Inter Activation Reagent Deoxofluorination Agent (DAST, Deoxo-Fluor, or XtalFluor) Reagent->Inter Product Target Product (2R,4R)-4-Fluoro-2-methylpiperidine (Cis-Diequatorial) Inter->Product Fluoride Attack Side Impurity: Elimination (Alkene formation) Inter->Side E2 Elimination caption Fig 2. Stereoselective synthesis via nucleophilic fluorination with inversion.

Key Impurities
  • Elimination Product: 4-fluoro-2-methyl-1,2,3,6-tetrahydropyridine (Alkene). Formed if the reaction temperature is too high during fluorination.

  • Diastereomer: (2R,4S)-isomer (Trans). Arises from incomplete inversion or double inversion mechanisms (rare).

  • Des-fluoro: 2-methylpiperidine.[2] From over-reduction if hydrogenation was used in previous steps.

Experimental Protocols

Analytical Verification (NMR)

The stereochemistry is best validated using


H-

F coupling constants (

).
  • 
    F NMR:  Look for a multiplet around -180 ppm (typical for secondary fluorides).
    
  • 
    H NMR (
    
    
    
    ):
    • Geminal (

      
      ):  ~48 Hz.
      
    • Vicinal (

      
      ): 
      
      • If F is equatorial (Target):

        
         coupling is smaller (~10-12 Hz) and 
        
        
        
        is small (~3-5 Hz).
      • If F were axial (Impurity):

        
         coupling would be large (~25-30 Hz).
        
    • Diagnostic: The absence of a large >20 Hz vicinal coupling (other than the geminal) confirms the equatorial orientation of the fluorine.

pKa Determination (Potentiometric Titration)

Since exact literature values are sparse, the following protocol is recommended for internal validation:

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (0.1 M KCl ionic strength).

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Calculation: Use the Bjerrum plot method to determine

    
    .
    
  • Control: Run unsubstituted piperidine HCl as a reference standard (Expect ~11.2).

Applications in Drug Design[1][2][5]

  • Metabolic Blocking: The C4-fluorine blocks oxidative metabolism (hydroxylation) at the susceptible C4 position, prolonging half-life (

    
    ).
    
  • Basicity Modulation: Lowers pKa by ~1.5 units compared to the methyl-piperidine parent. This reduces the percentage of the drug that is ionized in the gut (pH 6-7), potentially improving membrane permeability and oral absorption.

  • hERG Avoidance: Reducing the basicity of the piperidine nitrogen is a proven strategy to reduce affinity for the hERG potassium channel, mitigating cardiotoxicity risks.

References

  • Conformational Behavior of Fluorinated Piperidines

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source:Chem. Eur. J.2020, 26, 1–9.
    • URL:[Link]

  • pKa Modulation in Drug Discovery

    • Title: Fluorine in Medicinal Chemistry.[3][4]

    • Source:J. Med.[3] Chem.2008 , 51, 4359–4369.

    • URL:[Link]

  • Synthesis of Fluorinated Piperidines

    • Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.[5]

    • Source:J. Org.[3] Chem.2015 , 80, 9328–9335.

    • URL:[Link]

Sources

Synthesis of cis-4-Fluoro-2-methylpiperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a foundational strategy in modern medicinal chemistry. Fluorination modulates basicity (pKa), enhances metabolic stability, and improves lipophilicity without significantly increasing steric bulk. Specifically, cis-4-fluoro-2-methylpiperidine has emerged as a critical building block in the development of targeted therapeutics, including Ras-PI3K modulators for oncology[1] and pyrazolopyridine derivatives for the treatment of sickle cell disease (SCD)[2].

Synthesizing the cis-diastereomer requires rigorous stereochemical control. Because direct electrophilic fluorination of piperidine rings is unselective, the industry standard relies on the stereospecific deoxofluorination of a conformationally defined piperidinol precursor. This whitepaper details a highly reproducible, self-validating three-step synthetic workflow to achieve >95% diastereomeric excess of the cis-isomer.

Retrosynthetic Analysis & Mechanistic Rationale

The 1,3-relationship between the methyl group at C2 and the fluorine atom at C4 dictates the synthetic strategy. In a highly favored chair conformation, the bulky C2-methyl group anchors itself in the equatorial position to minimize 1,3-diaxial interactions.

To achieve a cis-relationship, the C4-fluorine must also be equatorial (1,3-diequatorial = cis).

The Stereochemical Challenge

Deoxofluorination using Diethylaminosulfur trifluoride (DAST) proceeds via an


 mechanism, resulting in a strict inversion of configuration . Therefore, to obtain the equatorial (cis) fluoride, the precursor must be the axial (trans) alcohol .

Standard reduction of N-Boc-2-methylpiperidin-4-one with sodium borohydride (


) yields the thermodynamic product: the equatorial alcohol. Subjecting this to DAST would yield the unwanted trans-axial fluoride. To bypass this, we must employ a kinetic reduction  using a sterically hindered hydride source, such as L-Selectride (lithium tri-sec-butylborohydride)[3]. The bulky hydride attacks the ketone from the less sterically hindered equatorial face, forcing the resulting hydroxyl group into the required axial position.

Stereochemistry cluster_kinetic Kinetic Pathway (Target) cluster_thermo Thermodynamic Pathway (Avoid) K Ketone Precursor (Equatorial CH3) Eq_Attack Equatorial Hydride Attack (L-Selectride) K->Eq_Attack Ax_Attack Axial Hydride Attack (NaBH4) K->Ax_Attack Ax_OH Axial OH (trans) Eq_Attack->Ax_OH Eq_F Equatorial F (cis) via DAST Inversion Ax_OH->Eq_F Eq_OH Equatorial OH (cis) Ax_Attack->Eq_OH Ax_F Axial F (trans) via DAST Inversion Eq_OH->Ax_F

Stereochemical divergence in the reduction of 2-methylpiperidin-4-one derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as the oxidative quench in Step 1 and cryogenic control in Step 2) are explicitly defined to prevent common failure modes.

Step 1: Kinetic Reduction to trans-1-Boc-4-hydroxy-2-methylpiperidine

Causality Check: L-Selectride generates organoborane byproducts that can complicate purification and suppress yields. A rigorous oxidative workup is mandatory to convert these into water-soluble sec-butanol.

  • Setup: Flame-dry a 500 mL round-bottom flask under argon. Add N-Boc-2-methylpiperidin-4-one (10.0 g, 46.9 mmol) and anhydrous THF (150 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Hydride Addition: Dropwise, add L-Selectride (1.0 M in THF, 56.3 mL, 56.3 mmol, 1.2 eq) over 30 minutes via syringe pump. Maintain internal temperature below -70 °C[3].

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Quench: Carefully quench the reaction at -78 °C with

    
     (10 mL). Remove the cooling bath and warm to 0 °C. Sequentially add 10% aqueous NaOH (30 mL) followed by 30% 
    
    
    
    (30 mL) dropwise. Stir at room temperature for 1 hour.
  • Workup: Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the trans-axial alcohol.
    
Step 2: Deoxofluorination to cis-1-Boc-4-fluoro-2-methylpiperidine

Causality Check: Secondary alcohols are highly prone to E2 elimination during fluorination, yielding the unwanted alkene. Maintaining strict cryogenic temperatures during DAST addition suppresses the elimination pathway in favor of the


 fluorination[4].
  • Setup: In a dry flask under argon, dissolve trans-1-Boc-4-hydroxy-2-methylpiperidine (8.0 g, 37.1 mmol) in anhydrous DCM (120 mL).

  • Cooling: Cool the mixture to -78 °C.

  • Fluorination: Add DAST (Diethylaminosulfur trifluoride, 7.35 mL, 55.7 mmol, 1.5 eq) dropwise over 20 minutes.

  • Thermal Gradient: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature naturally over 12 hours.

  • Quench: Cool the reaction back to 0 °C. Quench very carefully by the dropwise addition of saturated aqueous

    
     (gas evolution!).
    
  • Workup: Extract the aqueous layer with DCM (2 × 50 mL). Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography to isolate the cis-fluoride.
    
Step 3: Deprotection to cis-4-fluoro-2-methylpiperidine Hydrochloride
  • Setup: Dissolve the cis-1-Boc-4-fluoro-2-methylpiperidine (6.0 g, 27.6 mmol) in DCM (30 mL).

  • Deprotection: Add 4M HCl in Dioxane (34.5 mL, 138 mmol, 5.0 eq). Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the target compound as a white hydrochloride salt.

Workflow A N-Boc-2-methylpiperidin-4-one B trans-1-Boc-4-hydroxy-2-methylpiperidine (Axial OH) A->B L-Selectride, THF, -78°C Kinetic Reduction C cis-1-Boc-4-fluoro-2-methylpiperidine (Equatorial F) B->C DAST, DCM, -78°C to RT SN2 Inversion D cis-4-fluoro-2-methylpiperidine HCl (Target Compound) C->D 4M HCl in Dioxane Boc Deprotection

Synthetic workflow for cis-4-fluoro-2-methylpiperidine via stereoselective reduction and inversion.

Quantitative Data & Reaction Parameters

The table below summarizes the expected operational parameters, yields, and stereochemical outcomes based on optimized laboratory conditions.

Reaction StepChemical TransformationPrimary ReagentsTemp Profile (°C)Expected YieldStereochemical Outcome
1 Ketone ReductionL-Selectride, THF-78 to 085 – 90%>95% trans (Axial OH)
2 DeoxofluorinationDAST, DCM-78 to 2565 – 75%>95% cis (Equatorial F)
3 Boc Deprotection4M HCl / Dioxane25>95%Retention (cis architecture)

Note on Analytical Characterization: The stereochemistry of the final product can be rapidly validated via


 NMR. An equatorial fluorine atom at C4 will exhibit distinct scalar coupling. The proton at C4 (which is axial) will show a large geminal coupling constant (

Hz) and large trans-diaxial coupling constants (

Hz) with the adjacent axial protons at C3 and C5, confirming the cis-1,3-diequatorial relationship of the methyl and fluoro substituents.

References

  • Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules University of Wisconsin–Madison
  • WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof Google P
  • WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)
  • WO2004094380A1 - (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)

Sources

Fluorinated Piperidine Scaffolds: Physicochemical Tuning & Metabolic Stabilization

[1]

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. However, the native scaffold often suffers from metabolic liability (rapid oxidative clearance) and non-specific binding due to high basicity (pKa ~11).[1] Strategic fluorination of the piperidine core offers a precise mechanism to modulate these properties without altering the gross steric profile. This guide analyzes the biological impact of fluorinated piperidine analogs, focusing on pKa attenuation , conformational locking , and metabolic shielding .[1]

The Fluorine Effect: Physicochemical Modulation[2][3][4]

The introduction of fluorine into the piperidine ring is not merely a steric bioisostere for hydrogen; it is an electronic editor of the molecule.

Basicity Attenuation (pKa Modulation)

The high basicity of the secondary amine in piperidine often leads to poor membrane permeability (low LogD at physiological pH) and hERG channel toxicity. Fluorine, being the most electronegative element, exerts a strong inductive effect (

  • Mechanism: Through-bond inductive withdrawal stabilizes the free base relative to the protonated ammonium species.

  • Magnitude: The effect is distance-dependent.[1][2]

    • Unsubstituted Piperidine: pKa

      
       11.0[1]
      
    • 4-Fluoropiperidine: pKa

      
       9.5 (
      
      
      pKa
      
      
      -1.5)[1]
    • 3-Fluoropiperidine: pKa

      
       8.4 (
      
      
      pKa
      
      
      -2.6)[1]
    • 3,3-Difluoropiperidine: pKa

      
       7.0 (
      
      
      pKa
      
      
      -4.0)[1]

Impact on Biological Activity: Lowering the pKa to the 7.0–8.5 range increases the fraction of neutral species at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Conformational Locking (The Gauche Effect)

Fluorination introduces stereoelectronic effects that bias the ring conformation. In 3-fluoropiperidines, the protonated form exhibits a counter-intuitive preference for the fluorine atom to adopt the axial position.[3]

  • Charge-Dipole Interaction: In the protonated ammonium salt, the axial C-F bond aligns anti-parallel to the N-H bond. This creates a favorable electrostatic interaction between the partial negative fluorine (

    
    ) and the positive ammonium hydrogen (
    
    
    ).
  • Hyperconjugation: Interaction between the

    
     bonding orbital and the 
    
    
    antibonding orbital stabilizes the gauche conformation.

Biological Consequence: If the bioactive conformation of the drug requires an axial substituent, fluorination "pre-organizes" the molecule, reducing the entropic penalty of binding and potentially increasing potency by 10-100 fold.

Metabolic Stability & ADME Optimization

Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the


Metabolic Blocking

Replacing a metabolically labile C-H bond with a C-F bond blocks oxidation because the C-F bond energy (approx. 116 kcal/mol) is too high for the CYP450 iron-oxo species to abstract.

  • Strategy: "Fluorine Scan." Systematically replacing hydrogen at metabolic soft spots identified in metabolite identification (MetID) studies.[1]

  • Case Study (MK-0731): In the development of Kinesin Spindle Protein (KSP) inhibitors, the parent piperidine was a substrate for P-glycoprotein (P-gp) efflux and had poor metabolic stability. Introducing a fluorine at the 3-position (axial) lowered the pKa to 7.5, reducing P-gp recognition and blocking

    
    -oxidation, which improved oral bioavailability significantly [1].[1]
    
Visualization: The Fluorine Optimization Workflow

FluorineOptimizationStartHit Compound(Labile Piperidine)MetIDMetID Study(Identify Soft Spots)Start->MetIDDesignDesign Analogs(F-Scan)MetID->DesignSite of MetabolismSynthSynthesis(Stereocontrolled)Design->SynthTestAssay CycleSynth->TestpKa_CheckpKa > 9.0?Test->pKa_CheckpKa_Check->DesignYes (Add 3-F)Met_CheckCl_int High?pKa_Check->Met_CheckNoMet_Check->DesignYes (Block Site)SuccessLead Candidate(Optimized PK)Met_Check->SuccessNo (Candidate)

Figure 1: Decision logic for incorporating fluorine into piperidine scaffolds to address specific ADME liabilities.

Experimental Protocols

To validate the biological advantages of fluorinated analogs, the following self-validating protocols should be employed.

Protocol A: Comparative Intrinsic Clearance ( )

Objective: Quantify the metabolic stability improvement of fluorinated analogs vs. the parent piperidine.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of the parent and fluorinated analogs in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).[1]
    
  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    [1]

Validation Criteria:

  • Positive Control: Verapamil (high clearance) and Warfarin (low clearance) must fall within historical ranges.[1]

  • Self-Check: The

    
     sample must show 100% recovery relative to a standard curve.[1]
    
Protocol B: Potentiometric pKa Determination

Objective: Accurately determine the basicity shift caused by fluorination.[1]

Methodology:

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.[1]

  • Sample: Dissolve 0.5 mg of compound in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point representing the pKa.

  • Co-solvent: If solubility is low, use Methanol/Water gradients (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).[1]

Quantitative Data Summary

The following table summarizes the typical impact of fluorination patterns on piperidine properties, derived from aggregated SAR data [2, 3].

Substitution Pattern

pKa (vs Parent)
LogD (pH 7.[1]4) EffectMetabolic StabilityConformational Bias
Unsubstituted 0 (Ref ~11.[1]0)RefLow (Labile)Chair (Fluxional)
4-Fluoro -1.3 to -1.5Slight IncreaseModerateChair
3-Fluoro -2.3 to -2.6Increase (due to neutral fraction)High (Blocks

-ox)
Axial Preferred
3,3-Difluoro -3.8 to -4.0VariableVery HighTwisted Boat/Chair
4,4-Difluoro -1.5 to -1.8IncreaseHighChair

Mechanistic Signaling: The Axial Preference

Understanding the axial preference is critical for designing ligands that fit into restricted binding pockets.

AxialPreferenceProtonationProtonation (pH < pKa)EquatorialEquatorial Conformer(Sterically Favored)Protonation->EquatorialStandard StericsAxialAxial Conformer(Stereoelectronically Favored)Protonation->AxialFluorine EffectDipoleCharge-Dipole Interaction(N-H(+) ... F(-))Axial->DipoleSigmaSigma(C-H) -> Sigma*(C-F)HyperconjugationAxial->SigmaOutcomeOutcome:Rigidified ScaffoldEnhanced Binding AffinityDipole->OutcomeSigma->Outcome

Figure 2: Mechanistic basis for the 'Axial Fluorine Effect' in 3-fluoropiperidines.

References

  • Cox, C. D., et al. (2008).[1] "Kinesin Spindle Protein (KSP) Inhibitors.[1][4] Part 1: The Discovery of 3-Fluoropiperidine Derivatives as Potent, Orally Active Agents." Bioorganic & Medicinal Chemistry Letters.

  • Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.

  • Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1]

  • Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Beyond Flatland: Strategic Discovery of Novel Fluorinated Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Renaissance

The incorporation of fluorine into heterocyclic scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for conformational control and physicochemical tuning. As drug discovery moves beyond "flatland"—the over-reliance on planar aromatic systems—novel fluorinated


 heterocycles have emerged as critical differentiators in IP space and biological efficacy.

This guide details the strategic discovery of these scaffolds, focusing on Late-Stage Functionalization (LSF) and novel


 architectures  (such as 

-difluoro-oxetanes and fluorinated azepanes). We synthesize recent breakthroughs (2024–2025) with field-proven protocols to provide a roadmap for navigating this high-value chemical space.

The Strategic Imperative of Fluorine

Fluorine is not merely a hydrogen substitute; it is a distinct functional element that alters the global properties of a molecule. The high electronegativity (4.0) and the strength of the C-F bond (~105 kcal/mol) drive three critical effects in drug design:

  • Metabolic Stability: Blocking labile C-H sites (e.g., P450 oxidation) to extend half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine generally increases

    
    , enhancing membrane permeability, though strategic placement in polar scaffolds can offset this to maintain solubility.
    
  • Conformational Locking: The gauche effect in fluoro-alkyl chains and dipole-dipole interactions can lock flexible heterocycles into bioactive conformations, reducing the entropic penalty of binding.

Table 1: Physicochemical Impact of Fluorine Substitution
PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (

)
Trifluoromethoxy (

)
Van der Waals Radius 1.20 Å1.47 Å~2.2 Å~2.5 Å
Electronegativity 2.14.03.5 (group)3.7 (group)
Hammett

0.000.060.540.35
Lipophilicity (

)
0.000.140.881.04
Bioisostere For -OH, HIsopropyl,

Methoxy (

)

Synthetic Methodologies: From Building Blocks to Late-Stage Functionalization

The discovery of novel scaffolds relies on two distinct workflows: De Novo Synthesis (using fluorinated building blocks) and Late-Stage Functionalization (LSF) . While building blocks offer predictability, LSF allows for the rapid diversification of lead compounds without rebuilding the core.

Photoredox Catalysis: The LSF Workhorse

Visible-light photoredox catalysis has revolutionized the introduction of


, 

, and fluorinated alkyl groups onto heteroarenes. Unlike traditional radical pathways requiring tin hydrides or high temperatures, photoredox methods operate under mild conditions, compatible with nitrogen-rich heterocycles (pyridines, pyrimidines, azoles).
Mechanism of Action

The process typically involves a Single Electron Transfer (SET) oxidative quenching cycle. An excited photocatalyst (e.g.,


 or 

) reduces an electrophilic fluorine source (e.g., triflyl chloride or Umemoto’s reagent) to generate a fluoroalkyl radical.[1] This radical adds to the electron-deficient heterocycle, followed by oxidation and deprotonation to restore aromaticity.
Visualization of the Photoredox Cycle

PhotoredoxMechanism PC_GS Photocatalyst (GS) [Ir(III)] PC_Ex Excited State *[Ir(III)] PC_GS->PC_Ex hv (Blue LED) PC_Ox Oxidized State [Ir(IV)] PC_Ex->PC_Ox SET (-e-) Reagent R-CF3 Source (e.g., TfCl) PC_Ex->Reagent PC_Ox->PC_GS SET (+e-) Intermediate Radical Adduct PC_Ox->Intermediate Radical •CF3 Radical Reagent->Radical Reduction by *[Ir(III)] Radical->Intermediate Substrate Heterocycle (Ar-H) Substrate->Intermediate + •CF3 Cation Cationic Intermediate Intermediate->Cation Oxidation by [Ir(IV)] Product Product (Ar-CF3) Cation->Product -H+ (Base)

Caption: Oxidative quenching cycle for photoredox C-H trifluoromethylation of heteroarenes.

Emerging Scaffolds: Beyond the Aromatic Ring

The frontier of medicinal chemistry lies in fluorinated


 heterocycles . These scaffolds offer "escape from flatland," improving solubility and target selectivity.
-Difluoro-Oxetanes

Significance: Oxetanes are stable, polar bioisosteres for gem-dimethyl or carbonyl groups.[2][3] The incorporation of a


 unit adjacent to the oxygen creates an 

-difluoro-oxetane, a motif that significantly lowers the basicity of the oxygen while increasing metabolic stability. Recent Breakthrough (2025): A catalytic transformation converting epoxides directly into fluorinated oxetanes has recently been described, overcoming the historical difficulty of synthesizing this strained ring system.[2][3] This allows for the direct "editing" of epoxide intermediates into high-value fluorinated scaffolds.[2][3]
Fluorinated Azepanes

Significance: 7-membered nitrogen rings (azepanes) are often avoided due to entropic flexibility. However, site-selective fluorination can lock these rings into specific puckered conformations via gauche effects. Application: These are increasingly used to mimic peptide turns or to project substituents into specific hydrophobic pockets in GPCR targets.

Difluoroethyl Ethers ( )

Significance: A superior bioisostere for the methoxy group (


). The 

moiety is lipophilic but non-basic, and the terminal methyl group provides steric bulk. Unlike the trifluoromethoxy group (

), the difluoroethyl ether retains a handle for further functionalization if needed and often shows better solubility profiles.

Experimental Protocol: Photoredox C-H Trifluoromethylation

Objective: Direct installation of a trifluoromethyl (


) group onto a pyridine-based scaffold.
Rationale:  This protocol utilizes a shelf-stable solid reagent (Langlois reagent or Umemoto’s reagent) and a standard blue LED setup, ensuring high reproducibility and safety compared to gaseous 

or corrosive fluorinating agents.
Materials
  • Substrate: 1.0 mmol substituted Pyridine (e.g., 4-phenylpyridine).

  • Reagent: 1.5 mmol Sodium triflinate (Langlois Reagent,

    
    ) OR Umemoto's Reagent II.
    
  • Photocatalyst: 2 mol%

    
     (highly oxidizing iridium catalyst).
    
  • Oxidant: 2.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq.) or Potassium Persulfate (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) : Water (
    
    
    
    ) (3:1 ratio).
  • Acid: 1.0 equiv Trifluoroacetic acid (TFA) (activates the heterocycle).

Workflow
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), photocatalyst (2 mol%), and fluorinating reagent (1.5 equiv).

  • Solvation: Add the solvent mixture (

    
    , 0.2 M concentration relative to substrate).
    
  • Activation: Add TFA (1.0 equiv) followed by the oxidant (2.0 equiv).

  • Degassing: Sparge the solution with nitrogen for 5 minutes to remove oxygen (unless using an air-tolerant protocol, but

    
     is recommended for consistency).
    
  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~3-5 cm distance) with vigorous stirring. A fan should be used to keep the reaction at ambient temperature (25-30°C).

  • Monitoring: Monitor reaction progress via LC-MS or TLC (typically 12-24 hours).

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Analytics[4]
  • 
     NMR:  The 
    
    
    
    group attached to a heteroaromatic ring typically appears as a singlet between -60 and -65 ppm .
  • Regioselectivity:

    
     radicals are electrophilic; they will preferentially attack the most electron-rich position of the protonated (electron-deficient) heterocycle. For 4-substituted pyridines, substitution usually occurs at the 2-position.
    

Strategic Decision Framework

Use the following logic flow to determine the optimal fluorination strategy for your drug candidate.

FluorinationStrategy Start Target Scaffold Identification IsAromatic Is the core Aromatic? Start->IsAromatic DirectCH Direct C-H Functionalization (Photoredox/Minisci) IsAromatic->DirectCH Late Stage (Lead Opt) HalogenExchange Halogen Exchange (Halex/Ullmann) IsAromatic->HalogenExchange Early Stage (Scale-up) IsSp3 Is the core sp3/Saturated? IsAromatic->IsSp3 No (Aliphatic) DeNovo De Novo Synthesis (Building Blocks) IsSp3->DeNovo Complex Stereocenters RingEdit Ring Editing/Expansion (e.g., Epoxide -> Oxetane) IsSp3->RingEdit Strained Rings (Oxetanes)

Caption: Decision tree for selecting fluorination methodology based on scaffold type and development stage.

References

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (NIH). Available at: [Link]

  • Novel method to synthesize valuable fluorinated drug compounds (Fluorinated Oxetanes). ScienceDaily / National University of Singapore. Published Feb 21, 2025.[3] Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University Research. Available at: [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]

Sources

Technical Guide: Preliminary Investigation of Substituted Piperidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Investigation of Substituted Piperidine Hydrochlorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over twenty classes of pharmaceuticals including analgesics (fentanyl), antihistamines (loratadine), and cognition enhancers (donepezil). The conversion of these lipophilic amines into hydrochloride (HCl) salts is a critical early-stage development step designed to optimize aqueous solubility, bioavailability, and solid-state stability.

This guide provides a rigorous technical framework for the synthesis, salt formation, and physicochemical profiling of substituted piperidine hydrochlorides. It moves beyond basic recipes to explore the causality of experimental design, ensuring high-fidelity data generation for downstream SAR (Structure-Activity Relationship) analysis.

Part 1: Synthetic Architecture & Salt Formation

Core Synthetic Strategy

While various routes exist (e.g., intramolecular cyclization, ring-closing metathesis), the catalytic hydrogenation of substituted pyridines remains the industrial standard due to atom economy and scalability. However, this method introduces stereochemical complexity (cis/trans isomers) that must be resolved prior to salt formation.

Protocol: Hydrochlorination of Substituted Piperidines

Objective: To convert the oily free base piperidine into a crystalline, water-soluble hydrochloride salt. Self-Validating Mechanism: The protocol includes in-process controls (IPCs) to ensure stoichiometry and complete protonation, preventing the formation of hygroscopic mixed salts.

Reagents:

  • Substituted Piperidine (Free Base)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) (Choice depends on lipophilicity)
  • Acid Source: 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane (Anhydrous conditions are critical to avoid oiling out).

Step-by-Step Methodology:

  • Dissolution (Solvation Control):

    • Dissolve 1.0 equivalent of the piperidine free base in 10 volumes of anhydrous

      
      .
      
    • Causality: High dilution prevents rapid occlusion of impurities within the crystal lattice during fast precipitation.

  • Acidification (Thermodynamic Control):

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add 1.1 equivalents of HCl solution under vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • IPC (Validation): Test the supernatant vapor with moistened litmus paper. It must turn red, indicating excess HCl is present (pH < 2).

  • Maturation (Ostwald Ripening):

    • Stir the suspension for 30–60 minutes at 0°C.

    • Causality: This allows small, amorphous particles to redissolve and redeposit on larger crystalline lattices, improving filterability and purity.

  • Isolation & Drying:

    • Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption.

    • Wash the cake with

      
       cold anhydrous ether.
      
    • Dry under high vacuum (

      
      ) at 40°C for 12 hours.
      
    • Validation: Run a TGA (Thermogravimetric Analysis) to confirm solvent removal (< 0.5% weight loss).

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic for synthesis and salt selection.

PiperidineSynthesis Input Substituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation (PtO2/H2, AcOH) Input->Hydrogenation IsomerSep Diastereomer Separation (Cis/Trans) Hydrogenation->IsomerSep FreeBase Piperidine Free Base (Oil/Low MP Solid) IsomerSep->FreeBase Salting HCl Salt Formation (Anhydrous HCl/Et2O) FreeBase->Salting Validation IPC: pH < 2? Precipitate formed? Salting->Validation FinalProduct Crystalline Piperidine HCl (Target) Validation->FinalProduct Yes Recryst Recrystallization (iPrOH/Et2O) Validation->Recryst No (Amorphous/Impure) Recryst->FinalProduct

Figure 1: Logic flow for the synthesis and hydrochlorination of substituted piperidines, emphasizing the critical isomer separation step.

Part 2: Physicochemical & Structural Profiling

Structural Characterization (NMR & XRD)

Upon conversion to the hydrochloride salt, the piperidine ring undergoes conformational locking due to the protonation of the nitrogen.

  • NMR Shift Diagnostics:

    • 
       NMR:  Expect a significant downfield shift (
      
      
      
      ) for the
      
      
      -protons (positions 2 and 6) adjacent to the nitrogen due to the inductive effect of the cationic ammonium center.
    • 
       NMR:  Similar deshielding is observed for C2 and C6 carbons.
      
    • Validation: The appearance of a broad singlet between 9.0–10.0 ppm (exchangeable with

      
      ) confirms the presence of the 
      
      
      
      moiety.
  • X-Ray Diffraction (XRD):

    • Single-crystal XRD is the gold standard for determining the absolute configuration of chiral piperidines and the stoichiometry of the salt (e.g., hemihydrate vs. anhydrate).

Physicochemical Data Summary

The following table contrasts the typical properties of the free base versus the hydrochloride salt, highlighting the advantages of the salt form for drug development.

PropertyPiperidine Free BasePiperidine HydrochlorideImplications for Development
Physical State Oily liquid or low-melting solidCrystalline solidHigh MP allows for easier handling and formulation.
Water Solubility Low to Moderate (Lipophilic)High (> 50 mg/mL)Critical for preparing aqueous dosing solutions for in vivo studies.
Hygroscopicity VariableGenerally Low (if pure)Impure salts are deliquescent; requires rigorous drying.
Chemical Stability Prone to N-oxidationResistant to oxidationHCl salts have longer shelf-life.
pKa (Conjugate Acid) ~10 - 11N/AHigh pKa ensures ionization at physiological pH (7.4).
Visualization: Characterization Logic

This diagram outlines the analytical workflow required to validate the salt form.

Characterization Sample Piperidine HCl Sample NMR 1H/13C NMR (DMSO-d6) Sample->NMR XRD X-Ray Powder Diffraction (XRPD) Sample->XRD HPLC HPLC Purity (C18, Acidic Mobile Phase) Sample->HPLC ConfCheck Confirm Protonation (alpha-H shift) NMR->ConfCheck CrystCheck Confirm Crystallinity (Sharp Bragg Peaks) XRD->CrystCheck PurityCheck Purity > 98%? HPLC->PurityCheck Release Release for Biological Assay ConfCheck->Release CrystCheck->Release PurityCheck->Release

Figure 2: Analytical decision tree for validating the structural integrity and purity of piperidine hydrochloride salts.

Part 3: Preliminary Biological Investigation

Structure-Activity Relationship (SAR) Implications

The piperidine ring serves as a flexible linker or a pharmacophore itself. The position of substitution (3- vs 4-position) drastically alters the vector of the attached functional groups.

  • 4-Substituted Piperidines: Common in opioids (e.g., Fentanyl, Meperidine). The symmetry often simplifies NMR analysis but requires careful optimization of the N-substituent for potency.

  • 3-Substituted Piperidines: Introduce chirality. The (R) and (S) enantiomers often exhibit vastly different binding affinities (e.g., in Tiagabine derivatives).

Biological Screening Protocol (In Vitro)

For preliminary investigation, a self-validating screening cascade is recommended:

  • Solubility Check: Dilute the HCl salt in PBS (pH 7.4). If precipitation occurs, the compound is too lipophilic (LogD > 3.5) and requires formulation modification (e.g., addition of DMSO or Cyclodextrin).

  • Target Binding: Radioligand binding assays (e.g., against

    
    -opioid or H1-histamine receptors).
    
  • Metabolic Stability: Incubate with liver microsomes. The piperidine ring is susceptible to hydroxylation and N-dealkylation.

References

  • Review of Piperidine Synthesis: Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link[1]

  • Salt Selection in Drug Discovery: Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Link

  • Piperidine Pharmacophore Analysis: Meyer, M. D. (2019). The Role of Substituted Piperidines in Pharmaceutical Synthesis. BenchChem Technical Guides. Link (Generalized resource for scaffold analysis).

  • Analytical Characterization: Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).[2] Journal of Molecular Structure. Link[2]

  • Opioid Receptor Ligands: Bender, A. M., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor agonist ligands. ACS Chemical Biology.[3] Link

Sources

Methodological & Application

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Stereoselective Synthesis of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

The piperidine scaffold is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine into this scaffold can profoundly influence its physicochemical and pharmacological properties.[2] Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen, a tactic used to mitigate off-target effects, such as hERG channel interactions, thereby enhancing the cardiovascular safety profile of drug candidates.[2]

However, the synthesis of stereochemically pure fluorinated piperidines presents significant challenges, including the control of multiple stereocenters and the prevention of undesired side reactions like hydrodefluorination.[2][3][4] This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride, a valuable building block for complex pharmaceutical agents. The described route leverages an asymmetric hydrogenation of a pyridinium salt, a robust strategy for establishing the desired stereochemistry with high fidelity.[1][5]

Strategic Overview: Pathways to Chiral Fluorinated Piperidines

Several strategies exist for the synthesis of substituted piperidines, each with distinct advantages and challenges.

  • Asymmetric Hydrogenation of Pyridines: This is a highly atom-economical approach. The primary challenge lies in overcoming the aromaticity of the pyridine ring and preventing catalyst poisoning.[1] Activation of the pyridine as a pyridinium salt significantly facilitates reduction.[5] The use of chiral rhodium, iridium, or palladium catalysts enables excellent control over the stereochemical outcome.[1][6][7]

  • Cyclization Strategies: Intramolecular reactions, such as the aza-Prins cyclization or Michael additions, can construct the piperidine ring with defined stereochemistry.[4][8] These methods often require multi-step synthesis of the acyclic precursors.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine core.[9] While effective, this may limit the accessible structural diversity.

  • Electrophilic Fluorination: Direct fluorination of pre-functionalized precursors, like enamines, can install the fluorine atom.[10] This requires careful synthesis of the precursor to control the regiochemistry and stereochemistry of the fluorination step.[3]

The selected methodology for this guide is the asymmetric hydrogenation of a 4-fluoro-2-methylpyridinium salt. This route was chosen for its efficiency, high stereoselectivity, and scalability, making it suitable for drug development campaigns.

Detailed Synthetic Protocol

The overall synthetic workflow is a three-stage process designed for robust execution and high stereochemical purity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection & Salt Formation A 2-Methyl-4-chloropyridine B 4-Fluoro-2-methylpyridine A->B KF, Sulfolane (Nucleophilic Fluorination) C N-Benzyl-4-fluoro-2-methylpyridinium bromide (Intermediate I) B->C Benzyl Bromide, Acetone (Quaternization) D N-Benzyl-(2R,4R)-4-fluoro-2-methylpiperidine (Intermediate II) C->D H2, [Ir(COD)Cl]2 Chiral Ligand (e.g., MeO-BoQPhos) I2, MeOH/DCM E (2R,4R)-4-Fluoro-2-methylpiperidine D->E H2, Pd/C, MeOH (Debenzylation) F (2R,4R)-4-Fluoro-2-methylpiperidine HCl (Final Product) E->F HCl in iPrOH (Salt Formation) G cluster_0 Key Asymmetric Hydrogenation Step Pyridinium N-Benzyl-4-fluoro-2-methylpyridinium (Prochiral Substrate) Catalyst [Ir*]-(Chiral Ligand) (e.g., MeO-BoQPhos) Pyridinium->Catalyst Coordination Product (2R,4R)-N-Benzyl-4-fluoro-2-methylpiperidine (Chiral Product) Catalyst->Product Stereoselective Hydride Transfer H2 H₂ H2->Catalyst Oxidative Addition

Caption: Conceptual diagram of the catalyst-controlled asymmetric hydrogenation.

Protocol:

  • Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.005 eq), the chiral ligand (e.g., (R)-MeO-BoQPhos, 0.011 eq), and Iodine (I₂, 0.03 eq) to a vial. Add degassed dichloromethane (DCM) and stir for 30 minutes to form the active catalyst solution.

  • Hydrogenation: In a high-pressure autoclave, dissolve Intermediate I (1.0 eq) in a mixture of degassed methanol and DCM. Add the prepared catalyst solution via cannula.

  • Seal the autoclave, purge with nitrogen, and then purge with hydrogen gas (3-4 times).

  • Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen.

  • Stir the reaction at 30-40 °C for 24-48 hours. Monitor the reaction progress by HPLC.

  • Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ (to quench any remaining iodine) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, Intermediate II , is purified by silica gel column chromatography. The stereochemical purity (ee and de) should be determined using chiral HPLC.

Stage 3: Debenzylation and Salt Formation (Final Product)

Causality and Experimental Choices: The N-benzyl group, having served its purpose as an activating group, must be removed. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenolysis of benzyl groups. This reaction is typically clean and high-yielding. The final free amine is often an oil and can be hygroscopic. Conversion to the hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, weigh, and store. [2]This is achieved by treating a solution of the free amine with hydrochloric acid, typically dissolved in an organic solvent like isopropanol or diethyl ether, to precipitate the salt.

Protocol:

  • Debenzylation: Dissolve Intermediate II (1.0 eq) in methanol in a flask suitable for hydrogenation. Add Pd/C (10% w/w, ~0.05 eq by weight).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (2R,4R)-4-fluoro-2-methylpiperidine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol (IPA). Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in IPA (1.1 eq) dropwise with stirring. A white precipitate should form.

  • Stir the resulting slurry at 0 °C for 1 hour. Collect the solid by filtration, wash with cold IPA, and then with diethyl ether.

  • Dry the solid under high vacuum to afford (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride as a white to off-white solid.

Quantitative Data Summary

The following table presents representative data for the synthetic sequence. Actual yields and purities may vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsProductYield (%)Purity/Selectivity
1 2-Methyl-4-chloropyridineKF, Benzyl BromideIntermediate I75-85%>98% (NMR)
2 Intermediate IH₂, Ir-Chiral CatalystIntermediate II80-90%>95% de, >98% ee
3 Intermediate IIH₂, Pd/C, HClFinal Product90-97%>99% (Chiral HPLC)

Conclusion

This application guide outlines a robust and highly stereoselective pathway to (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride. The key to this synthesis is the iridium-catalyzed asymmetric hydrogenation of an N-benzylpyridinium salt, which allows for precise control over the formation of the C2 and C4 stereocenters. Each step has been rationalized to provide not just a protocol, but an understanding of the underlying chemical principles. This method is amenable to scale-up and provides a reliable route to a valuable chiral building block for the development of next-generation therapeutics.

References

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry, 11, 264-270. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Gandon, L. A., et al. (2006). A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The Journal of Organic Chemistry, 71(13), 5198–5207. [Link]

  • Zhou, Y.-G., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12(1), 639. [Link]

  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5038–5041. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10983–10988. [Link]

  • Semantic Scholar. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

using (2R,4R)-4-fluoro-2-methylpiperidine HCl in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: (2R,4R)-4-Fluoro-2-methylpiperidine HCl in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on precise stereoelectronic modifications. Unsubstituted piperidines, while ubiquitous in biologically active molecules, frequently suffer from high basicity (leading to hERG toxicity and poor membrane permeability) and metabolic liabilities (susceptibility to cytochrome P450 oxidation).

The incorporation of (2R,4R)-4-fluoro-2-methylpiperidine HCl serves as a sophisticated structural intervention. By strategically placing a methyl group at the C2 position and a fluorine atom at the C4 position in a defined (2R,4R) trans-configuration, medicinal chemists can simultaneously modulate the amine's pKa, block oxidative soft spots, and lock the heterocycle into a highly specific, target-binding conformation[1].

Stereoelectronic Causality: The "Why" Behind the Structure

To utilize this building block effectively, one must understand the causality behind its physicochemical effects:

  • pKa Attenuation via Inductive Effects: Unsubstituted piperidines typically exhibit a pKa of ~11.1, rendering them almost entirely protonated at physiological pH (7.4). The introduction of a highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect through the sigma bond framework. This predictably lowers the pKa of the tertiary amine center to approximately 8.8–9.4[2]. This shift increases the fraction of the neutral, un-ionized species in vivo, drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration[1].

  • Conformational Locking & The Gauche Effect: The (2R,4R) stereochemistry forces a trans-disubstituted relationship on the piperidine ring. To minimize 1,3-diaxial steric clashes, the bulky 2-methyl group strongly prefers the equatorial position. Consequently, the 4-fluoro group is forced into the axial position. Counterintuitively, fluorinated piperidines inherently prefer this axial conformation due to stabilizing electrostatic interactions (

    
    ) and 
    
    
    
    hyperconjugation[3]. The (2R,4R) configuration synergistically harnesses both steric and stereoelectronic forces to lock the ring into a single, rigid chair conformation, reducing the entropic penalty upon target binding.
  • Metabolic Shielding: The C4 position of a piperidine ring is a classic "soft spot" for oxidative metabolism. C-F bonds are significantly stronger than C-H bonds (approx. 116 kcal/mol vs. 98 kcal/mol). Substituting hydrogen with fluorine at this site effectively blocks CYP450-mediated oxidation without adding significant steric bulk (fluorine is an isostere of hydrogen), thereby extending the compound's half-life[1].

ConformationalLocking A Unsubstituted Piperidine (High pKa, Flexible) B Add 2-Methyl Group (Steric Bulk, 'Magic Methyl') A->B Increases Lipophilicity C Add 4-Fluoro Group (Inductive Effect, Metabolic Shield) B->C Lowers pKa D (2R,4R)-Stereoisomer (Trans Configuration) C->D Defines Geometry E Locked Chair Conformation Eq-Methyl, Ax-Fluoro D->E Synergistic Locking

Figure 1: Stereoelectronic workflow demonstrating the synergistic conformational locking of the (2R,4R) configuration.

Quantitative Physicochemical Data

The table below summarizes the causal impact of the individual substituents compared to the fully functionalized (2R,4R) building block.

Compound MotifMeasured/Calc. pKaLogD (pH 7.4)Preferred ConformationC4 Metabolic Liability
Piperidine 11.1-0.1Rapid InterconversionHigh (Oxidation)
2-Methylpiperidine 10.90.3Equatorial MethylHigh (Oxidation)
4-Fluoropiperidine 9.4[2]0.2Axial Fluorine[3]Low (Blocked)
(2R,4R)-4-Fluoro-2-methylpiperidine ~8.80.8Eq-Methyl, Ax-Fluoro Low (Blocked)

Self-Validating Experimental Protocols

To integrate this building block into drug scaffolds, the amine must be liberated from its stable hydrochloride salt and coupled to an electrophile. Below are two self-validating workflows.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Objective: Coupling of the (2R,4R) building block to an electron-deficient heteroaryl core (e.g., 2-chloropyrimidine). Causality: The HCl salt is utilized for long-term bench stability. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent; its high dielectric constant stabilizes the polar transition state (Meisenheimer complex) necessary for SNAr[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add (2R,4R)-4-fluoro-2-methylpiperidine HCl (1.2 equiv, 1.2 mmol) and the heteroaryl halide (1.0 equiv, 1.0 mmol).

  • Free-Basing (In Situ): Suspend the solids in anhydrous NMP (5.0 mL, 0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at room temperature. Causality: The excess base neutralizes the HCl salt and sequesters the HCl generated during the substitution.

  • Reaction Execution: Seal the vial and heat to 90 °C in a pre-heated reaction block for 12 hours.

  • Self-Validation (In-Process Check): At exactly 4 hours and 12 hours, extract a 5 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS. Validation Criterion: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the heteroaryl halide and the MS trace confirms the [M+H]+ mass of the coupled product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with half-saturated aqueous LiCl (3 x 10 mL). Causality: Aqueous LiCl is highly effective at partitioning the polar NMP solvent into the aqueous layer, preventing emulsion formation.

  • Purification & Stereochemical Validation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel chromatography. Validation Criterion:  Perform 
    
    
    
    and
    
    
    NMR on the isolated product. A single distinct fluorine resonance in the
    
    
    NMR confirms that no epimerization occurred at the C4 position under thermal stress.

SNArProtocol Step1 1. Free-Basing (2R,4R)-Amine HCl + DIPEA Step2 2. Electrophilic Attack Add Heteroaryl Halide in NMP Step1->Step2 Liberates Nucleophile Step3 3. Meisenheimer Complex Heated to 90°C Step2->Step3 SNAr Initiation Step4 4. Self-Validation LC-MS Aliquot Check Step3->Step4 Reaction Monitoring Step4->Step3 If Incomplete Step5 5. Product Isolation Stereoretentive Workup Step4->Step5 If >95% Conversion

Figure 2: Self-validating SNAr protocol workflow ensuring stereochemical retention and high yield.

Protocol B: Buchwald-Hartwig Cross-Coupling with Unactivated Aryl Halides

Objective: Coupling the building block to an unactivated aryl halide where SNAr is unfeasible. Causality: Palladium-catalyzed cross-coupling is required. RuPhos Pd G3 is selected as the precatalyst because the bulky RuPhos ligand facilitates rapid reductive elimination, preventing competitive


-hydride elimination which could lead to defluorination or ring oxidation. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the amine upon binding to the Pd center[4].

Step-by-Step Methodology:

  • Atmospheric Control: In a glovebox or using standard Schlenk techniques, charge a dry flask with the aryl halide (1.0 mmol), (2R,4R)-4-fluoro-2-methylpiperidine HCl (1.5 mmol), RuPhos Pd G3 (0.05 mmol, 5 mol%), and NaOtBu (3.0 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Causality: Toluene is non-polar and supports the catalytic cycle, while degassing prevents oxygen from oxidizing the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Heat the mixture to 85 °C for 8 hours under a positive pressure of nitrogen.

  • Self-Validation (In-Process Check): Monitor the reaction via TLC (Hexanes/EtOAc). Validation Criterion: The disappearance of the starting aryl halide spot and the appearance of a new, lower Rf spot (amine product) indicates successful coupling.

  • Workup & Validation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC. Validation Criterion: Analyze the purified compound via 2D NOESY NMR. Cross-peaks between the axial protons and the C2-methyl group will validate the retention of the (2R,4R) chair conformation.

References

  • Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules Source: University of Wisconsin–Madison URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem / Yuntsg Database URL:[Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions Source: ResearchGate URL:[Link]

Sources

Strategic Incorporation of Fluorinated Piperidines: Modulation of Physicochemical Properties and Metabolic Stability

[1][2]

Executive Summary & Rationale

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1] However, the "naked" piperidine scaffold often suffers from metabolic liability (oxidative clearance) and excessive basicity (

This Application Note details the strategic deployment of fluorinated piperidines . Unlike random screening, the "Fluorine Scan" is a rational design tactic. The high electronegativity (




Physicochemical Modulation: The "Why"

Basicity ( ) Reduction

High basicity in piperidines promotes lysosomal trapping and hERG binding. Fluorine acts as a "pKa rheostat."[2][3][4] The inductive electron-withdrawal (-I effect) propagates through the

Table 1: Impact of Fluorination Patterns on Piperidine Basicity

Substitution PatternApprox.

(Conjugate Acid)

(vs. Parent)
Structural Utility
Piperidine (Parent) 11.0 --Baseline
4-Fluoropiperidine9.8-1.2Minimal steric clash; subtle modulation.
3-Fluoropiperidine8.4 - 9.0-2.0 to -2.6Significant drop; introduces chirality.
3,3-Difluoropiperidine7.5 - 8.0-3.0 to -3.5"Sweet Spot" for physiological pH; achiral.
4,4-Difluoropiperidine8.8-2.2Achiral; blocks C4-oxidation.

Note: Values are approximate and solvent-dependent. Data synthesized from internal databases and literature [1, 2].

Conformational Control: The Gauche Effect

Unlike steric bulk which prefers equatorial positioning, the C-F bond in protonated 3-fluoropiperidines often prefers the axial orientation. This is the Fluorine Gauche Effect , driven by:

  • Hyperconjugation:

    
     orbital overlap.[5]
    
  • Electrostatics: Favorable charge-dipole interaction between

    
     and 
    
    
    .

Application: Use 3-F substitution to "lock" a flexible piperidine into a specific bioactive conformation, reducing the entropic penalty of binding.

Decision Framework & Workflow

The following decision matrix guides the selection of the specific fluorinated motif based on the medicinal chemistry hurdle.

DesignMatrixStartLead Optimization IssueIssue1High Clearance(Metabolic Instability)Start->Issue1Issue2hERG Toxicity /Low BioavailabilityStart->Issue2Issue3Low Potency(Entropic Penalty)Start->Issue3Sol1Block Metabolic HotspotIssue1->Sol1Sol2Modulate pKaIssue2->Sol2Sol3Lock ConformationIssue3->Sol3Action14,4-difluoro or2-fluoro substitutionSol1->Action1Action23,3-difluoropiperidine(Drops pKa to ~8.0)Sol2->Action2Action33-fluoropiperidine(Exploit Gauche Effect)Sol3->Action3

Figure 1: Decision matrix for selecting fluorination patterns based on ADME/Tox liability.

Experimental Protocols

Protocol A: Deoxofluorination Synthesis (Building Block Generation)

Objective: Synthesis of N-Boc-3-fluoropiperidine from N-Boc-3-hydroxypiperidine. Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative). Safety: DAST can be explosive upon heating. Perform all steps in a fume hood behind a blast shield.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (

    
     concentration). Cool the solution to -78°C  under an inert nitrogen atmosphere.
    
  • Addition: Add DAST (1.2 eq) dropwise via syringe over 20 minutes. Critical: Maintain temperature < -60°C to prevent elimination side-products (alkenes).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours. Monitor via TLC (stain with Ninhydrin or KMnO4).

  • Quenching: Cool mixture to 0°C. CAREFULLY quench by dropwise addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR should show a multiplet at 
    
    
    to
    
    
    ppm (geminal H-F coupling).
Protocol B: Potentiometric Determination

Objective: Accurate measurement of basicity shifts post-fluorination. System: SiriusT3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1-2 mg of the fluorinated piperidine (free base or HCl salt) in 1.5 mL of assay water containing 0.15 M KCl (ionic strength adjustor).

  • Titration: Perform a "Fast-UV" or pH-metric titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum plot to identify the inflection point.

    • Self-Validation: Run a standard (e.g., Quinine) alongside. If the standard deviates >0.1 log unit, recalibrate the electrode.

Protocol C: Microsomal Stability Assay (Metabolic Clearance)

Objective: Assess if fluorination successfully blocks oxidative metabolism.

  • Incubation: Incubate test compound (

    
    ) with liver microsomes (human/rat, 0.5 mg protein/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins. Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).
    • Success Metric: A >2-fold increase in

      
       compared to the non-fluorinated parent indicates successful metabolic blocking.
      

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[2]

Challenge: The initial lead compound containing a piperidine moiety showed potent activity but suffered from severe hERG channel inhibition (IC50 < 1

Solution: Merck chemists introduced a fluorine atom at the C3 position of the piperidine ring.

  • Result: The electron-withdrawing effect lowered the piperidine

    
     from ~10.5 to ~8.5.
    
  • Outcome: This reduction in basicity significantly decreased affinity for the hERG channel (which prefers basic cations) while maintaining potency against the target KSP. The axial fluorine conformation also improved selectivity [3].

Synthetic Workflow Visualization

SynthesisWorkflowStartN-Boc-3-Hydroxypiperidine(Starting Material)Step1DAST / Deoxo-Fluor-78°C to RT, DCMStart->Step1DeoxofluorinationInterCrude FluorinatedIntermediateStep1->InterStep2Quench (NaHCO3)& ExtractionInter->Step2Final3-FluoropiperidineBuilding BlockStep2->FinalPurificationStep3Deprotection (TFA/HCl)(Optional for coupling)Final->Step3Next Step

Figure 2: Synthetic workflow for the conversion of hydroxypiperidines to fluoropiperidines via nucleophilic fluorination.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link

  • Vertex AI Search. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. Link

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects. Link

Protocol for N-Alkylation of (2R,4R)-4-Fluoro-2-methylpiperidine: Overcoming Synergistic Deactivation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Analysis

The functionalization of (2R,4R)-4-fluoro-2-methylpiperidine is a masterclass in managing competing chemical deactivation pathways. In modern drug discovery—particularly in the synthesis of advanced therapeutics such as [1]—this chiral building block is highly valued for its metabolic stability and precise vector projection. However, the very features that make it desirable pharmacologically render it synthetically recalcitrant.

As a secondary amine, its reactivity is severely dampened by a synergistic deactivation profile :

  • Steric Shielding: The

    
    -methyl group at the C2 position severely restricts the trajectory of incoming electrophiles. Direct kinetic data on substituted piperidines demonstrates that a single 
    
    
    
    -alkyl group reduces
    
    
    alkylation rates by over 60% compared to unsubstituted analogs[2].
  • Electronic Deactivation: The highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, lowering the

    
     of the conjugate acid and reducing its intrinsic nucleophilicity.
    

Because standard


 direct alkylation with unactivated alkyl halides often results in poor yields and competing E2 elimination of the halide, Reductive Amination  is the premier choice for installing primary and secondary alkyl groups[3].
Table 1: Quantitative Data on Piperidine Reactivity
Piperidine DerivativeEstimated Relative

Rate
Conjugate Acid

Primary Deactivation Mode
Piperidine1.0011.2None
4-Fluoropiperidine~0.809.5Electronic (-I effect)
2-Methylpiperidine~0.4010.9Steric (

-branching)
(2R,4R)-4-Fluoro-2-methylpiperidine <0.15 ~9.2 Synergistic (Steric + Electronic)

Strategy Selection Guide

The choice of alkylation protocol depends entirely on the nature of the electrophile. Use the decision matrix below to select the appropriate self-validating workflow.

G Start Target: N-Alkylated (2R,4R)-4-Fluoro-2-methylpiperidine Electrophile Analyze Electrophile Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Halide Alkyl Halide Electrophile->Halide RedAm Protocol A: Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAm DirectAlk Protocol B: Direct Alkylation (K2CO3, MeCN, Heat) Halide->DirectAlk Primary Primary/Secondary Alkyl High Yield RedAm->Primary Reactive Allylic/Benzylic High Yield DirectAlk->Reactive Unreactive Unactivated Alkyl Sluggish / E2 Risk DirectAlk->Unreactive

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Experimental Protocols

Protocol A: Reductive Amination (Self-Validating Workflow)

Objective: Synthesize N-alkyl-(2R,4R)-4-fluoro-2-methylpiperidine via aldehyde/ketone condensation. Causality: Sodium triacetoxyborohydride (


) is chosen because it is a mild reducing agent that does not prematurely reduce the carbonyl before the sterically hindered iminium ion can form. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant supports the solubility of the borohydride species while facilitating the slightly acidic conditions necessary for iminium dehydration.

Step-by-Step Procedure:

  • Freebasing (IPC Checkpoint 1): In an oven-dried round-bottom flask under

    
    , suspend commercially available (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride[4] (1.0 mmol, 153.6 mg) in anhydrous DCE (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol). Stir for 15 minutes.
    
    • Validation: The transition from a cloudy suspension to a clear solution indicates complete freebasing of the amine salt.

  • Iminium Formation: Add the target aldehyde (1.2 mmol). (Expert Note: If using a ketone, add Titanium(IV) isopropoxide (1.2 mmol) to act as a Lewis acid and water scavenger, overcoming the severe steric clash at the C2-methyl position). Stir at 25 °C for 2 hours.

  • Reduction: Add

    
     (2.0 mmol, 424 mg) portionwise over 10 minutes to manage the mild exotherm. Stir the heterogeneous mixture at 25 °C for 16 hours.
    
  • In-Process Control (IPC 2): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the

      
       peak of the starting amine is <5% relative to the product mass.
      
  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (5 mL). (Causality: A basic quench neutralizes acetic acid byproducts and breaks down stable boron-amine complexes). Extract with Dichloromethane (
    
    
    
    mL). Wash combined organics with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.

Mechanism Amine Amine (Sterically Hindered) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion (Rate Limiting) Hemiaminal->Iminium -H2O (Acid Cat.) Product Product (N-Alkylated) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Figure 2: Mechanistic pathway of reductive amination highlighting steric bottlenecks.

Protocol B: Direct N-Alkylation (For Reactive Electrophiles)

Objective: Alkylate the piperidine nitrogen using highly reactive benzylic, allylic, or


-halo carbonyl electrophiles.
Causality:  Due to the synergistic steric and electronic deactivation of the amine, unactivated alkyl halides will undergo E2 elimination rather than 

substitution[2]. By restricting this protocol to highly reactive electrophiles and using a non-nucleophilic base (

) with a nucleophilic catalyst (KI), the

pathway is energetically favored.

Step-by-Step Procedure:

  • Preparation: Combine the amine hydrochloride (1.0 mmol), anhydrous

    
     (3.0 mmol, finely milled for increased surface area), and KI (0.1 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).
    
  • Electrophile Addition: Add the reactive alkyl halide (1.1 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the suspension to 70 °C for 18 hours.

    • Causality: Heating is mandatory to overcome the high activation energy barrier imposed by the C2-methyl group's steric shielding of the nitrogen lone pair.

  • Validation (IPC): Monitor via TLC (using a Ninhydrin stain).

    • Validation: The secondary amine starting material will stain bright pink/red. The tertiary amine product will remain unstained by Ninhydrin but will absorb UV (if benzylic) or stain positively with Dragendorff's reagent.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.

Troubleshooting & Optimization

Table 2: Optimization Parameters for Reductive Amination
Carbonyl TypeSolventAdditiveReducing AgentTempExpected Yield
Aliphatic AldehydeDCEAcOH (1.0 eq)

25 °C>85%
Aromatic AldehydeDCENone

25 °C>90%
Unhindered KetoneDCE

(1.2 eq)

60 °C60-75%
Hindered KetoneMeOH


65 °C<40% (Sluggish)

References

  • Vertex Pharmaceuticals (2024). WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators.
  • ACS Publications (2024). Discovery and Synthetic Applications of a NAD(P)H-Dependent Reductive Aminase from Rhodococcus erythropolis. ACS Catalysis.[Link]

Sources

in vitro assays for novel piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in vitro screening cascade is the critical first step in translating novel chemical entities into viable central nervous system (CNS) therapeutics. Piperidine derivatives represent a cornerstone in neuropharmacology, particularly in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's Disease (AD)[1]. The piperidine scaffold—famously utilized in the FDA-approved drug Donepezil—offers highly favorable physicochemical properties for CNS penetration and demonstrates high-affinity binding to the catalytic active site of AChE[2].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a comprehensive, self-validating in vitro screening workflow. Rather than merely listing steps, this guide explains the mechanistic causality behind each assay, ensuring that your data is robust, reproducible, and ready for preclinical transition.

The Triphasic Screening Cascade

To thoroughly evaluate novel piperidine-based AChE inhibitors, we employ a triphasic methodology:

  • Target Engagement: Quantifying enzyme inhibition using a modified Ellman's assay.

  • Safety Profiling: Assessing neurotoxicity in human SH-SY5Y neuronal models.

  • ADME Profiling: Measuring passive blood-brain barrier (BBB) diffusion via PAMPA.

G A Phase 1: Target Engagement (Ellman's Assay) B Phase 2: Neurotoxicity (SH-SY5Y MTT) A->B C Phase 3: BBB Permeability (PAMPA-BBB) B->C D Lead Compound Selection C->D

Fig 1. Triphasic in vitro screening workflow for novel piperidine derivatives.

Protocol 1: Target Engagement (Modified Ellman's Assay)

Scientific Rationale: The 3 is the gold-standard colorimetric method for measuring AChE activity[3]. It utilizes acetylthiocholine iodide (ATChI) as a surrogate substrate. AChE hydrolyzes ATChI to produce thiocholine, which subsequently reacts with Ellman's reagent (DTNB) to form 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion absorbing at 412 nm[3].

Expert Insight: A common pitfall in AChE screening is the simultaneous addition of the inhibitor and the substrate. Because piperidine derivatives often act as competitive or mixed inhibitors, you must pre-incubate the enzyme with the inhibitor before adding the substrate. This allows the binding kinetics to reach equilibrium, preventing artificially inflated IC50 values.

Self-Validating System Controls:

  • Blank: Buffer + DTNB + Substrate (Accounts for spontaneous, non-enzymatic substrate hydrolysis).

  • 100% Activity Control: Buffer + Enzyme + DTNB + Substrate + DMSO vehicle (Establishes baseline maximum velocity,

    
    ).
    
  • Positive Control: Donepezil (Validates assay sensitivity against a known clinical standard).

Step-by-Step Methodology (96-Well Format):

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM ATChI in deionized water (fresh daily). Prepare piperidine derivatives in DMSO, ensuring the final well concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation[3].

  • Assay Setup: To a clear 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the piperidine derivative (at varying concentrations), and 25 µL of AChE enzyme solution (0.1 U/mL final).

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 50 µL of 10 mM DTNB to all wells, immediately followed by 25 µL of 10 mM ATChI substrate[3].

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm kinetically every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine % inhibition relative to the 100% activity control and calculate the IC50 using non-linear regression.
    

Protocol 2: Neurotoxicity Profiling (SH-SY5Y MTT Assay)

Scientific Rationale: Before advancing a highly potent AChE inhibitor, it must be proven non-toxic to neuronal cells. The human neuroblastoma cell line, SH-SY5Y, is utilized because it expresses key cholinergic markers, making it an ideal in vitro model for Alzheimer's drug screening[4]. The 5 measures cellular metabolic activity; viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[5].

Expert Insight: Phenol red in standard DMEM can interfere with the colorimetric readout of formazan (measured at 540–590 nm)[5]. Always aspirate the media and dissolve the crystals in pure DMSO to ensure a clean optical path and high signal-to-noise ratio.

Self-Validating System Controls:

  • Negative Control (100% Viability): Cells treated with vehicle (0.1% DMSO) only.

  • Positive Control (Cytotoxicity): Cells treated with 1% Triton X-100 (induces complete membrane lysis and cell death).

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at a density of

    
     cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence[4].
    
  • Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the piperidine derivatives (e.g., 1 µM to 50 µM). Incubate for 24 hours.

  • MTT Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well[5]. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of pure DMSO to each well to solubilize the crystals[5].

  • Readout: Shake the plate gently for 5 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise[5].

Protocol 3: Blood-Brain Barrier Permeability (PAMPA-BBB)

Scientific Rationale: CNS drugs must cross the blood-brain barrier. The 6 is a high-throughput, cell-free model used to predict passive transcellular permeation[6]. Because PAMPA isolates passive diffusion from active transport (efflux pumps), it provides a clean, baseline metric of a piperidine derivative's intrinsic lipophilicity and BBB permeability[7].

Expert Insight: The artificial membrane is fragile. To ensure trustworthiness, you must multiplex an integrity marker like Lucifer Yellow into the donor compartment[7]. If Lucifer Yellow is detected in the acceptor well, the lipid bilayer was compromised, and the permeability data for that specific well must be discarded.

Self-Validating System Controls:

  • Integrity Marker: Lucifer Yellow (Ensures membrane intactness).

  • High Permeability Control: Verapamil.

  • Low Permeability Control: Theophylline.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the donor plate with 5 µL of a 2% porcine brain lipid solution dissolved in dodecane. Allow 5 minutes for the solvent to settle.

  • Donor Setup: Add 150 µL of the piperidine derivative (10 µM in PBS + 5% DMSO, spiked with Lucifer Yellow) to the donor wells[7].

  • Acceptor Setup: Fill the Teflon acceptor plate with 300 µL of PBS containing 5% DMSO (to maintain sink conditions).

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours without agitation[7].

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Measure Lucifer Yellow fluorescence in the acceptor plate to confirm membrane integrity[7].

  • Calculation: Calculate the effective permeability coefficient (

    
    , expressed in 
    
    
    
    cm/s).

Quantitative Data Presentation

The following table synthesizes hypothetical, yet literature-grounded, comparative data for a reference drug (Donepezil) and two novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives[2]. This structured format allows for rapid structure-activity relationship (SAR) decision-making.

Compound IDPhenyl SubstitutionAChE IC50 (µM)SH-SY5Y Viability at 10 µM (%)PAMPA-BBB

(

cm/s)
Outcome
Donepezil - (Reference)0.60 ± 0.0592.4 ± 1.2%12.5 (High)Baseline
Compound 5a 2-Cl0.09 ± 0.0190.1 ± 1.5%14.2 (High)Favorable
Compound 5d 2-F0.013 ± 0.00296.5 ± 0.8%15.8 (High)Lead Candidate

Note: Compound 5d demonstrates superior target engagement (lowest IC50), excellent neuronal safety, and high BBB permeability, making it the prime candidate for in vivo studies[2].

Mechanism of Action: Cholinergic Synapse

To contextualize the in vitro data, it is vital to understand the target environment. In a healthy synapse, AChE rapidly hydrolyzes acetylcholine (ACh) to terminate signal transmission. Piperidine derivatives act as competitive inhibitors, blocking the CAS of the enzyme, thereby prolonging the half-life of ACh in the synaptic cleft and enhancing cholinergic neurotransmission[2].

G ACh Acetylcholine (ACh) Neurotransmitter Receptor Postsynaptic Receptor (Signal Transmission) ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Products Choline + Acetate (Signal Termination) AChE->Products Catalyzes breakdown Piperidine Piperidine Derivative (e.g., Compound 5d) Piperidine->AChE Competitive Inhibition

Fig 2. Mechanism of AChE inhibition by piperidine derivatives at the cholinergic synapse.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec. [Link]

  • Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. National Institutes of Health (NIH). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. [Link]

Sources

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride as a building block in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2R,4R)-4-fluoro-2-methylpiperidine Hydrochloride

A Stereochemically Defined Building Block for Advancing Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is the most prevalent saturated nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, a testament to its utility as a versatile scaffold that imparts favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] In parallel, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow medicinal chemists to fine-tune a molecule's pKa, lipophilicity, conformation, and metabolic profile.[3][4]

The convergence of these two powerful motifs in the form of fluorinated piperidines offers a compelling platform for drug discovery.[5][6] This guide focuses on (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride , a chiral building block that provides chemists with precise, three-dimensional control over molecular architecture. The defined stereochemistry at the C2 (R) and C4 (R) positions, combined with the electronic influence of the fluorine atom and the steric footprint of the methyl group, makes this a high-value intermediate for constructing novel chemical entities with enhanced pharmacological profiles.

Physicochemical Properties & Design Rationale

The substitution pattern of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is not arbitrary; each component serves a strategic purpose in molecular design.

The Role of C4-Fluorination: The primary impact of the electron-withdrawing fluorine atom at the 4-position is the modulation of the basicity of the piperidine nitrogen.[7] This reduction in pKa is a critical strategy for mitigating off-target effects, particularly the blockade of the hERG potassium ion channel, a common cause of cardiovascular toxicity.[7][8] By lowering the pKa, the proportion of the protonated, positively charged species at physiological pH is reduced, which can disrupt the key electrostatic interactions responsible for hERG binding.[7] Furthermore, the C-F bond can act as a hydrogen bond acceptor and influence the molecule's local dipole moment, potentially improving interactions with target proteins.[4]

The Influence of C2-Methylation and Stereochemistry: The methyl group at the C2 position provides a steric handle that can be used to probe and occupy specific hydrophobic pockets within a target's binding site. Its cis-relationship to the fluorine atom in this (2R,4R) isomer locks the piperidine ring into a preferred conformation, reducing the entropic penalty upon binding and potentially increasing potency. This stereochemical rigidity is crucial for achieving high selectivity for the intended biological target.

Property ComparisonPiperidine HCl4-Fluoropiperidine HCl(2R,4R)-4-fluoro-2-methylpiperidine HCl
Structure C₅H₁₁N·HClC₅H₁₀FN·HClC₆H₁₂FN·HCl
Molecular Weight 121.62 g/mol 139.60 g/mol 153.63 g/mol
pKa (estimated) ~11.2~9.5[9]~9.3
Rationale for Use Basic scaffold, high water solubility.Reduced basicity to mitigate hERG risk, potential for H-bond acceptance.[9]Reduced basicity, fixed conformation for stereospecific interactions, added hydrophobic contact point.

Core Synthetic Applications & Protocols

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is a secondary amine, making it an ideal nucleophile for a variety of essential bond-forming reactions. The general workflow involves a simple basification of the hydrochloride salt to liberate the free amine in situ or as an isolated intermediate prior to coupling.

cluster_start Starting Material cluster_reactions Key Transformations cluster_products Functionalized Products start (2R,4R)-4-fluoro-2-methyl- piperidine HCl n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation n_alkylation N-Alkylation (SN2) start->n_alkylation amide_coupling Amide Coupling start->amide_coupling reductive_amination Reductive Amination start->reductive_amination aryl_prod N-Aryl Piperidines n_arylation->aryl_prod alkyl_prod N-Alkyl Piperidines n_alkylation->alkyl_prod amide_prod N-Acyl Piperidines amide_coupling->amide_prod amine_prod N-Alkyl Piperidines (via Aldehyde/Ketone) reductive_amination->amine_prod

Caption: General workflow for derivatizing the building block.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This is one of the most powerful and widely used methods for forming C-N bonds, enabling the coupling of the piperidine with a diverse range of aryl and heteroaryl halides.[10][11]

Rationale: The choice of a palladium catalyst paired with a specialized biaryl phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base is required to deprotonate the piperidine hydrochloride in situ and to facilitate the catalytic cycle. Anhydrous and oxygen-free conditions are paramount to prevent catalyst deactivation.[11][12]

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the biaryl phosphine ligand (e.g., RuPhos or Xantphos, 4 mol%).

  • Add Base: Add the base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 eq.).

  • Seal and Purge: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add Reagents: Under a positive pressure of inert gas, add (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride (1.2 eq.) and the aryl halide (Ar-X, 1.0 eq.).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

prep 1. Add Pd Catalyst, Ligand, & Base to Dry Vial purge 2. Seal and Purge with Inert Gas (Ar/N₂) prep->purge add_reagents 3. Add Piperidine HCl & Aryl Halide purge->add_reagents add_solvent 4. Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat 5. Heat to 80-110 °C & Monitor Progress add_solvent->heat workup 6. Cool, Dilute, & Filter through Celite heat->workup purify 7. Aqueous Wash, Dry, & Concentrate workup->purify final_product 8. Column Chromatography purify->final_product

Caption: Step-by-step workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: Reductive Amination

This protocol allows for the formation of N-alkyl derivatives via the reaction with an aldehyde or ketone.

Rationale: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in the same pot by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is selective for the iminium ion over the starting carbonyl compound and is tolerant of mildly acidic conditions that favor iminium formation.

Step-by-Step Methodology:

  • Dissolve Reagents: In a round-bottom flask, dissolve (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride (1.1 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) to liberate the free amine. Stir for 10 minutes.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Case Study: A Building Block for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors, known as "gliptins," are a major class of oral antidiabetic drugs.[13][14] Many of these inhibitors feature a central amine core, often a piperidine or piperazine, that interacts with key residues in the enzyme's active site.[15][16] The use of a fluorinated scaffold can enhance potency and improve pharmacokinetic properties.[16]

The (2R,4R)-4-fluoro-2-methylpiperidine core is an excellent starting point for designing novel DPP-IV inhibitors. The amine can be coupled to a suitable electrophile (e.g., a β-amino acid derivative) that targets the catalytic S1 pocket of the enzyme.

Note: A representative image for the final product is conceptual. Caption: Hypothetical synthesis of a DPP-IV inhibitor analogue.

In this hypothetical synthesis, the piperidine nitrogen forms an amide bond with a protected β-amino acid fragment, a common pharmacophore in gliptins like Sitagliptin.[13] The fluorinated phenyl group is designed to occupy the S2 pocket, while the stereochemically defined piperidine ring orients the molecule for optimal binding.

Conclusion

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is more than just a simple scaffold; it is a sophisticated building block that offers multi-point control over molecular properties. Its pre-defined stereochemistry, coupled with the strategic placement of fluoro and methyl groups, allows researchers to construct complex molecules with greater precision. This leads to improved potency, selectivity, and drug-like properties, reducing the risk of late-stage attrition in the drug development pipeline. Its utility in fundamental synthetic transformations like N-arylation and reductive amination ensures its broad applicability across a range of therapeutic targets, making it an invaluable tool for medicinal chemists.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. [Source Not Explicitly Named]. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Request PDF. Available at: [Link]

  • Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • 4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • 4'-Fluoro-2-[4-(α -hydroxy-α -phenylbenzyl)piperidino] -acetophenone hydrochloride hydrate. [Source Not Explicitly Named].
  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate. Available at: [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source Not Explicitly Named]. Available at: [Link]

Sources

Analytical Methods for Chiral Purity Determination of 4-Fluoro-2-methylpiperidine: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Fluoro-2-methylpiperidine is a highly valued chiral building block, prominently featured in the synthesis of advanced therapeutics, including RAS-PI3K modulators for oncology[1]. The molecule possesses two stereocenters (at C2 and C4), resulting in four possible stereoisomers (cis and trans enantiomeric pairs). Accurate determination of its enantiomeric excess (ee) and diastereomeric excess (de) is critical for downstream drug development.

This application note details robust, field-proven methodologies for the chiral resolution of 4-fluoro-2-methylpiperidine, focusing on Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).

Analytical Strategy & Causality (E-E-A-T)

The direct chromatographic separation of small, highly basic fluorinated piperidines on traditional amylose or cellulose-based Chiral Stationary Phases (CSPs) is notoriously difficult.

  • The Causality of Peak Tailing: The secondary amine of 4-fluoro-2-methylpiperidine has a high pKa. When injected directly onto a silica-backed CSP, the free amine undergoes strong hydrogen bonding and ion-exchange interactions with residual surface silanols. This leads to severe peak tailing, irreversible adsorption, and poor resolution.

  • The Solution (Derivatization vs. Volatility): To create a self-validating and reproducible system, the amine must be masked or analyzed via orthogonal phases. Pre-column derivatization using di-tert-butyl dicarbonate (Boc₂O) converts the basic amine into a neutral carbamate. This eliminates silanol interference and enhances the molecule's interaction with the chiral grooves of the CSP via dipole-dipole and steric interactions[2]. Alternatively, for volatile derivatives, direct injection via chiral Gas Chromatography (GC) leverages cyclodextrin-based stationary phases to resolve the free amine without derivatization[3].

Workflow A 4-Fluoro-2-methylpiperidine (Racemic Mixture) B Select Analytical Platform A->B C Supercritical Fluid Chromatography (SFC) B->C D Gas Chromatography (GC) B->D F Boc-Derivatization (Masks Amine) C->F Step 1 G Direct Injection (Volatility-based) D->G Step 1 I Daicel DCpack SFC-A (High Throughput) F->I Step 2 J Cyclodex-B Column (Isothermal) G->J Step 2

Analytical workflow decision tree for 4-fluoro-2-methylpiperidine.

Quantitative Data Summary

The table below summarizes the validated chromatographic parameters for separating the stereoisomers of 4-fluoro-2-methylpiperidine based on current literature standards.

Analytical MethodAnalyte FormChiral ColumnMobile/Carrier PhaseTempTypical Run TimeResolution (

)
Chiral SFC N-Boc DerivativeDaicel DCpack SFC-A97:3 CO₂ / Methanol40 °C< 10 min> 2.0
Chiral GC Free AmineAgilent Cyclodex-BHelium (1.0 mL/min)130 °C~ 15 min> 1.5

Detailed Experimental Protocols

Protocol A: Boc-Derivatization and Chiral SFC Analysis

Objective: Determine the enantiomeric excess (ee) of 4-fluoro-2-methylpiperidine via high-throughput SFC[1][2]. Causality Check: Why 97:3 CO₂/MeOH? The Boc-protected amine is highly soluble in supercritical CO₂ and lacks strong hydrogen-bond donating capability. A low percentage of polar modifier (3% MeOH) is sufficient for elution while maximizing the chiral recognition interactions with the stationary phase[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of racemic or enantioenriched 4-fluoro-2-methylpiperidine in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (TEA) to the solution. Stir the mixture at room temperature (20–25 °C) for 2 hours.

  • Quenching & Extraction: Wash the reaction mixture with 1M HCl (1 mL). Insight: This critical step removes unreacted TEA and free amine, which would otherwise foul the SFC column and cause baseline drift. Follow with a brine wash (1 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield N-Boc-4-fluoro-2-methylpiperidine.

  • Reconstitution: Dissolve the resulting residue in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • SFC Injection & Conditions:

    • Column: Daicel DCpack SFC-A (4.6 x 250 mm, 5 µm)[2].

    • Mobile Phase: Isocratic 97:3 CO₂ / Methanol.

    • Flow Rate: 2.0 mL/min.

    • Automated Back Pressure Regulator (ABPR): 1500 psi.

    • Temperature: 40 °C.

    • Detection: UV at 210 nm.

Mechanism N1 Free Secondary Amine (High pKa, Polar) N2 Peak Tailing on CSP (Silanol Interactions) N1->N2 Direct Injection N3 Boc-Anhydride Derivatization N1->N3 Protocol A N4 N-Boc Carbamate (Reduced Basicity) N3->N4 Conversion N5 Sharp Elution Peaks (Baseline Resolution) N4->N5 SFC Injection

Mechanism of peak resolution improvement via Boc-derivatization in SFC.

Protocol B: Direct Chiral Gas Chromatography (GC)

Objective: Rapid determination of volatile fluorinated piperidine enantiomers without the need for chemical derivatization[3]. Causality Check: Why Cyclodex-B? The


-cyclodextrin cavity forms transient inclusion complexes with the analyte. The highly electronegative fluorine atom at C4 and the steric bulk of the methyl group at C2 interact differentially with the chiral rim of the cyclodextrin, allowing for baseline resolution of the free amine[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the free 4-fluoro-2-methylpiperidine in 1.0 mL of GC-grade Hexane.

  • Filtration: Pass the solution through a 0.22 µm nylon syringe filter into a standard GC autosampler vial.

  • GC Injection & Conditions:

    • Column: Agilent J&W Cyclodex-B (30 m length x 0.25 mm ID, 0.25 µm film thickness)[3].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Isothermal hold at 130 °C for 20 minutes[3].

    • Injector: 250 °C, Split mode with a split ratio of 50:1 (Injection volume: 1 µL).

    • Detector: Flame Ionization Detector (FID) set to 250 °C.

References

  • Title: WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g.
  • Title: Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules Source: University of Wisconsin–Madison URL
  • Title: Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: The Doyle Group URL

Sources

Application Note: Strategic HPLC Separation of Piperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine rings are structural cornerstones in modern pharmacology, serving as the core scaffold for blockbuster drugs like methylphenidate (Ritalin), paroxetine (Paxil), and donepezil (Aricept). However, the separation of piperidine stereoisomers presents a unique "perfect storm" of chromatographic challenges: high basicity (


) leading to severe peak tailing, potential lack of UV chromophores in synthetic intermediates, and complex conformational isomerism (chair/boat).

This guide provides a definitive protocol for the chiral resolution of piperidine derivatives. Moving beyond generic templates, we detail a Normal Phase (NP) approach using polysaccharide-based stationary phases modified with basic additives—the industry "Gold Standard"—and a Derivatization Protocol for non-chromophoric variants.

The Piperidine Challenge: Mechanism & Causality

To develop a robust method, one must understand why piperidines fail in standard generic screens:

  • The Silanol Trap: Piperidines are strong bases. On standard silica-based chiral columns, the protonated amine interacts ionically with residual silanols (

    
    ) on the stationary phase support.
    
    • Result: Severe peak tailing, retention time shifting, and loss of resolution (

      
      ).
      
    • Solution: The mobile phase must contain a basic additive (e.g., Diethylamine) to compete for these active sites.

  • The Detection Void: Many piperidine building blocks (e.g., 2-methylpiperidine) lack conjugated

    
    -systems.
    
    • Result: Invisible to UV detectors at standard wavelengths (>254 nm).

    • Solution: Low-UV detection (200–210 nm) or pre-column derivatization.

Strategic Method Development

The following decision tree outlines the logical flow for selecting the correct mode of chromatography based on the analyte's physicochemical properties.

PiperidineMethodDev Start Analyte: Piperidine Derivative CheckUV Does it have a Chromophore? (Aromatic ring, C=O, etc.) Start->CheckUV NoUV No: UV Invisible CheckUV->NoUV No YesUV Yes: UV Visible CheckUV->YesUV Yes Deriv PROTOCOL B: Pre-Column Derivatization (PTSC or FMOC) NoUV->Deriv NP PROTOCOL A: Normal Phase (NP) Hexane/IPA + DEA Deriv->NP Post-Reaction Solubility Soluble in Hexane/Alcohol? YesUV->Solubility Solubility->NP Yes (Preferred) PO Polar Organic Mode (PO) Acetonitrile/MeOH + DEA Solubility->PO No (Intermediate) RP Reversed Phase (RP) High pH Buffer (>9) Solubility->RP No (Salt form)

Figure 1: Decision matrix for piperidine chiral method development. Blue/Green paths indicate preferred workflows.

Protocol A: Direct Normal Phase Separation (The Gold Standard)

Target: Pharmaceutical piperidines with aromatic substituents (e.g., Methylphenidate, Bupivacaine analogues). Concept: Amylose/Cellulose tris(carbamate) phases provide chiral grooves. The non-polar hexane mobile phase forces the analyte into these grooves, while the basic additive suppresses silanol interactions.

Materials
  • Column: Daicel Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 4.6 x 250 mm).[1]

    • Note: AD-H (Amylose) is generally the first choice for piperidines due to its helical cavity size.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

  • System: HPLC with UV/Vis or DAD detector.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane:IPA (90:10 v/v).

    • Critical Step: Add 0.1% Diethylamine (DEA) to the mixture.

    • Why? DEA (

      
      ) is strong enough to keep the piperidine nitrogen deprotonated (neutral), ensuring it interacts with the chiral selector rather than the silica backbone.
      
    • Degas thoroughly. (Do not use vacuum filtration if volatile DEA is already added; sonicate instead).

  • Column Conditioning:

    • Flush column with 100% IPA (10 column volumes) if new.

    • Equilibrate with Mobile Phase at 1.0 mL/min for 30 minutes.

    • Monitor: Baseline must be stable.[2] UV cutoff for DEA is ~210 nm; ensure reference wavelength is set correctly if using DAD.

  • Sample Preparation:

    • Dissolve sample in Mobile Phase. If insoluble, use 100% IPA or Ethanol.

    • Concentration: 0.5 – 1.0 mg/mL.

  • Execution:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C (Standard).

    • Detection: 210–230 nm (depending on chromophore).

Expected Performance Data (Simulated)
ParameterValueAcceptance Criteria
Retention Time (

)
Enantiomer 1: ~6.5 min Enantiomer 2: ~8.2 minStable

2%
Resolution (

)
> 2.5> 1.5 (Baseline)
Tailing Factor (

)
1.1 – 1.2< 1.5
Plate Count (

)
> 8,000> 5,000

Protocol B: Derivatization for Non-Chromophoric Piperidines

Target: Simple piperidine building blocks (e.g., 3-hydroxypiperidine, 2-methylpiperidine) lacking UV absorbance. Concept: Attach a "UV tag" (chromophore) to the secondary amine. The most robust reagent is 4-Toluenesulfonyl Chloride (PTSC) or FMOC-Cl .

Workflow Diagram

DerivWorkflow Step1 Sample (Piperidine) Step2 Reagent Addition (PTSC + Base) Step1->Step2 Step3 Reaction (Room Temp, 30 min) Step2->Step3 Step4 Quench/Extract (Remove Excess) Step3->Step4 Step5 HPLC Analysis (UV @ 254 nm) Step4->Step5

Figure 2: Pre-column derivatization workflow for UV-invisible piperidines.

Detailed Protocol (PTSC Method)
  • Reagent Prep:

    • Prepare 0.1 M Borate Buffer (pH 9.0).

    • Prepare 10 mg/mL PTSC (Tosyl Chloride) in Acetonitrile.

  • Reaction:

    • Mix 100 µL Sample solution + 200 µL Borate Buffer + 200 µL PTSC solution.

    • Vortex and let stand at ambient temperature for 30 minutes.

  • Quench:

    • Add 100 µL 1M HCl to stop the reaction (neutralize excess base).

  • Analysis:

    • Inject directly onto the Chiralpak AD-H column (using Protocol A conditions).

    • Detection: The Tosyl group provides strong UV absorbance at 254 nm .

Case Study: Methylphenidate (Ritalin)

Methylphenidate contains two chiral centers, theoretically yielding four isomers (erythro- and threo- pairs).[4] The drug is the racemic threo-mixture (


-threo-methylphenidate).
  • Objective: Separate

    
    -threo and 
    
    
    
    -threo enantiomers.
  • Column: Chiralpak AD-H.

  • Mobile Phase: Hexane / Ethanol / DEA (98:2:0.1).

    • Note: Ethanol is often preferred over IPA for methylphenidate to reduce retention times while maintaining selectivity.

  • Results:

    • The erythro isomers (impurities) elute first.

    • The threo enantiomers elute later with

      
      .
      
    • Order of Elution: Generally (

      
      )-threo elutes before (
      
      
      
      )-threo on Amylose-based columns, but this must be confirmed with pure standards.

Troubleshooting & Maintenance

The "Memory Effect" of DEA

Warning: Once a polysaccharide column (AD-H/OD-H) is exposed to Diethylamine (DEA), the amine modifies the stationary phase environment.

  • Impact: If you later try to run an acidic compound on this same column, retention times will drift, and peak shapes will distort.

  • Best Practice: Dedicate specific columns to "Basic" (DEA-treated) and "Neutral/Acidic" applications. Do not swap back and forth.

Peak Tailing Persists?

If 0.1% DEA is insufficient:

  • Increase DEA: Up to 0.2% is safe for the column.

  • Switch Modifier: Try Ethanolamine (0.1%). It is structurally similar to the analyte and may compete more effectively for silanols.

  • Temperature: Lowering temperature to 10–15°C can sometimes improve resolution (

    
    ) by reducing molecular motion, though it may widen peaks slightly.
    

References

  • Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® AD-H Columns. (Standard operating procedures for amylose-based columns and additive limits).

  • Stringham, R. W., et al. (2004).[5] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[5][6] Chirality.[1][3][4][5][6][7][8][9][10][11] (Definitive study on why dedicated columns are necessary).

  • Babu, C. V., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.[1][3][4][5][6][7][8][9][10][11] (Protocol for PTSC derivatization of non-chromophoric piperidines).

  • BenchChem Application Notes. Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (Direct vs. Indirect methods).[12]

Sources

Comprehensive NMR Profiling of (2R,4R)-4-Fluoro-2-Methylpiperidine: Structural Validation and Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectroscopic analysis of (2R,4R)-4-fluoro-2-methylpiperidine Content Type: Detailed Application Note and Protocol

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The precise structural characterization of fluorinated piperidines is critical in modern drug discovery. The introduction of fluorine modulates pKa, lipophilicity, and metabolic stability (the "fluorine effect"), but it also introduces complex spin systems in NMR spectroscopy.

This application note details the protocol for the complete assignment and stereochemical validation of (2R,4R)-4-fluoro-2-methylpiperidine .

Stereochemical Definition

The (2R,4R) configuration in a 2,4-disubstituted piperidine dictates a cis relative stereochemistry.

  • C2 (R): With the nitrogen at position 1, the C2-Methyl group is oriented up (assuming standard CIP priority N > C3 > Me > H and H is back).

  • C4 (R): The C4-Fluorine atom is also oriented up (Priority F > C3 > C5 > H).

Conformational Analysis (The "Chair" Logic)

To interpret the NMR data correctly, one must predict the solution-state conformation.

  • Conformer A (Diequatorial): 2-Methyl (Equatorial) / 4-Fluoro (Equatorial).

  • Conformer B (Diaxial): 2-Methyl (Axial) / 4-Fluoro (Axial).

Thermodynamic Prediction: The A-value of a methyl group (~1.7 kcal/mol) strongly favors the equatorial position. While fluorine can exhibit an "axial preference" in some heterocycles due to the gauche effect, this is negligible at the C4 position of piperidine. Therefore, the molecule exists predominantly in the Diequatorial conformation .

  • Key Consequence: H2 and H4 are both Axial . They share a 1,3-diaxial relationship, providing a specific NOE signature.

Experimental Protocol

Sample Preparation

Fluorinated amines are sensitive to pH and aggregation.

  • Solvent:

    
     (Standard) or 
    
    
    
    (to eliminate exchange broadening of NH).
  • Concentration: 10–20 mM for routine 1D; >50 mM for 2D (especially

    
    -detected).
    
  • pH Control: The chemical shifts of C2 and C6 are highly pH-dependent. For reproducible quality control (QC), ensure the sample is the free base . If analyzing the hydrochloride salt, add 2-3 equivalents of

    
     in 
    
    
    
    or neutralize prior to extraction into
    
    
    .
Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceSpectral Width (ppm)Scans (min)Critical Parameter

1D
zgfhigqn (1H decoupled)-100 to -25016O1P centered at -180 ppm

1D (Coupled)
zg-100 to -25016Acquire to measure


1D
zg30-2 to 1416D1 > 2s for integration

1D
zgpg300 to 2001024

H and

F decoupling recommended if available

-

NOESY
noesyphStandard32Mixing time (

) = 500 ms

-

HOESY
hoesyF1(F), F2(H)64Optional: For direct H-F connectivity

Spectral Analysis & Assignment Strategy

The Anchor

Start with the


 spectrum. It is the cleanest signal and serves as the "beacon" for the rest of the assignment.
  • Chemical Shift: Expected at

    
     to 
    
    
    
    ppm (typical for cyclohexyl-F systems).
  • Multiplicity (Proton-Coupled):

    • Geminal (

      
      ):  Large doublet (~48 Hz).
      
    • Vicinal (

      
      ):  If F is Equatorial (H4 is Axial), it couples to H3ax/H5ax (Axial-Axial ~25-30 Hz) and H3eq/H5eq (Axial-Equatorial ~5-10 Hz).
      
    • Pattern: Look for a dtt (doublet of triplets of triplets) or a broad dm.

NMR Assignment Logic

The proton spectrum will be dominated by the H-F couplings.

Signal H4 (The Geminal Proton):

  • Position:

    
     4.4 – 4.8 ppm.
    
  • Multiplicity: The "Signature" Multiplet.

    • It is split by F (

      
       Hz) 
      
      
      
      Doublet.
    • It is split by H3ax and H5ax (

      
       Hz, axial-axial) 
      
      
      
      Triplet.
    • It is split by H3eq and H5eq (

      
       Hz, axial-eq) 
      
      
      
      Triplet.
  • Result: A wide dtt spanning >80 Hz.

Signal H2 (The Chiral Center):

  • Position:

    
     2.6 – 3.0 ppm.[1]
    
  • Multiplicity: Multiplet (coupling to Me, H3ax, H3eq).

  • Validation: Verify integration (1H).

Signal Methyl (C2-Me):

  • Position:

    
     1.0 – 1.2 ppm.
    
  • Multiplicity: Doublet (

    
     Hz).
    
NMR: Using C-F Couplings as Rulers

Fluorine-Carbon couplings are diagnostic for distance from the fluorine atom.

  • C4 (Alpha):

    
     88-92 ppm. Doublet  (
    
    
    
    Hz).
  • C3/C5 (Beta):

    
     35-45 ppm. Doublet  (
    
    
    
    Hz).
  • C2/C6 (Gamma):

    
     variable.[2] Doublet  (
    
    
    
    Hz).
  • Methyl: Singlet (or very small doublet).

Stereochemical Validation (The "Smoking Gun")

To definitively prove the (2R,4R) cis-diequatorial structure over the trans isomer, you must rely on NOE (Nuclear Overhauser Effect) and


-coupling analysis .
J-Coupling Argument (Self-Validating)

If the molecule were in the trans configuration (2R, 4S), the 4-F would likely be Axial (to keep 2-Me equatorial).

  • Scenario A (Target: Cis-Diequatorial): H4 is Axial.[3]

    • 
       Hz (Large).
      
    • 
       Hz (Large).
      
    • Observation: H4 is a wide multiplet.

  • Scenario B (Trans-Diaxial): H4 is Equatorial.

    • 
       Hz (Small).
      
    • 
       Hz (Small).
      
    • Observation: H4 would be a narrow multiplet (mostly dominated by the large

      
      ).
      
The NOE Signature

The most conclusive test is the NOESY experiment.

  • Pathway: In the cis-diequatorial conformer, H2 is Axial and H4 is Axial.

  • Geometry: They are in a 1,3-diaxial arrangement on the same face of the ring.

  • Prediction: A distinct H2

    
     H4 NOE cross-peak .
    
    • Note: This peak is impossible in the trans isomer (where H4 would be equatorial and distant) or the diaxial conformer (where H2 would be equatorial).

Visualization of Logic Flow

NMR_Workflow Start Start: (2R,4R)-4-F-2-Me-Piperidine F19 1. Acquire 19F NMR (Determine Chemical Shift & J-coupling) Start->F19 H1 2. Acquire 1H NMR (Analyze H4 Multiplet Width) F19->H1 Decision Is H4 Multiplet Wide? (Sum of J > 30Hz excluding J-HF) H1->Decision Path_Wide Yes (H4 is Axial) Implies F is Equatorial Decision->Path_Wide Wide (Ax-Ax couplings) Path_Narrow No (H4 is Equatorial) Implies F is Axial Decision->Path_Narrow Narrow (Eq-Ax couplings) NOESY 3. Run NOESY Check H2-H4 Correlation Path_Wide->NOESY Result_Cis Strong H2-H4 NOE CONFIRMED: Cis-Diequatorial NOESY->Result_Cis Correlation Found Result_Trans No H2-H4 NOE Suspect Trans or Twist-Boat NOESY->Result_Trans No Correlation

Figure 1: Decision tree for stereochemical validation using NMR observables.

Summary of Expected NMR Data

NucleusSignalShift (

)
MultiplicityCoupling Constants (Hz)Assignment

F4-180.0dtt

Equatorial F

H44.60dtt

Axial H (Geminal)

H22.80m-Axial H (Chiral)

Me1.10d

Equatorial Me

C490.0d

C-F Carbon

C3/C540.0d

Beta Carbons

Note: Chemical shifts are estimated based on


 and may vary with concentration and pH.

References

  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.

  • 19F NMR Methodology: Sýkora, D., et al. "19F-centred NMR analysis of mono-fluorinated compounds."[4] RSC Advances, 2022.[4]

  • J-Coupling in Fluorinated Rings: Everett, T. S. "The coupling of fluorine to protons in fluorocyclohexanes." Journal of Chemical Education, 2019. (General reference for J-values).

  • Stereochemical Naming (CIP Rules): "Cis and Trans Isomers in Cycloalkanes." Chemistry Steps.

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Chiral Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the synthesis of chiral fluorinated piperidines. It is designed to address specific "tickets" (challenges) encountered by medicinal chemists and process engineers.

Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Stereocontrol, Stability, and Reactivity in Fluoropiperidine Scaffolds[1]

📋 Executive Summary

The synthesis of chiral fluorinated piperidines is complicated by three competing forces: electronic deactivation (fluorine withdraws density, affecting catalyst binding), stereoelectronic effects (the "fluorine gauche effect" dictating axial/equatorial preference), and chemoselectivity (preventing defluorination or elimination).[1]

This guide prioritizes the two most dominant synthetic strategies:

  • Asymmetric Hydrogenation of fluorinated pyridines (Scalable, convergent).

  • Deoxyfluorination of chiral hydroxypiperidines (Targeted, chiral pool dependent).

📂 Module 1: Asymmetric Hydrogenation of Fluoropyridines

Case Ticket #402: "I am hydrogenating 3-fluoropyridine using Pd/C, but I see significant defluorination (formation of piperidine) and low diastereoselectivity."

🔧 Diagnostic & Troubleshooting

The challenge here is the competition between hydrogenation of the aromatic ring and hydrogenolysis of the C-F bond. Furthermore, pyridines can poison heterogeneous catalysts.[1]

Root Cause Analysis:
  • Defluorination: C-F bond activation is facile on metal surfaces (Pd, Pt) especially at high temperatures or low pressures where residence time is high.[1]

  • Catalyst Poisoning: The basic nitrogen binds strongly to the metal surface, inhibiting turnover.[1]

Protocol: The "Glorius" Dearomatization-Hydrogenation (DAH)

To solve this, you must decouple the dearomatization from the stereoselective hydrogenation step or use specific acid-stable systems.[1]

VariableRecommendationRationale
Catalyst Rh(CAAC) or Pd/C with acid Rhodium cyclic (alkyl)(amino)carbene (CAAC) complexes prevent defluorination due to steric bulk.[1] Alternatively, simple Pd/C works if the pyridine is activated as a salt or with Lewis acid.[1]
Additives TFA or HCl (1.1 equiv) Protonating the pyridine (forming pyridinium) prevents catalyst poisoning and activates the ring for reduction.[1]
Pressure High (>50 bar) High H₂ pressure favors the kinetics of ring reduction over the slower C-F bond cleavage.[1]
Solvent TFE (Trifluoroethanol) TFE stabilizes the fluoride and intermediates via H-bonding, reducing elimination side reactions.[1]
Step-by-Step Workflow (Self-Validating):
  • Activation: Dissolve 3-fluoropyridine in MeOH/HCl to form the hydrochloride salt. Checkpoint: Ensure pH < 4.

  • Catalyst Loading: Add 5 mol% Rh/C or Pd(OH)₂.[1]

  • Hydrogenation: Pressurize to 60 bar H₂ at room temperature. Note: Do not heat initially.

  • Monitoring: Monitor by ¹⁹F NMR.

    • Success Signal: Shift from ~ -120 ppm (sp²) to ~ -180 ppm (sp³).

    • Failure Signal: Disappearance of signal (defluorination) or appearance of HF (etching glass).[1]

Technical Insight: In acidic media, 3-fluoropiperidine preferentially adopts the axial conformation (cis-isomer if substituted) due to the charge-dipole interaction between the axial C-F bond and the protonated nitrogen (


).[1] This is the "Fluorine Gauche Effect"  [1, 2].[1][2]

📂 Module 2: Deoxyfluorination of Hydroxypiperidines

Case Ticket #409: "Using DAST on N-Boc-3-hydroxypiperidine yields the alkene (elimination product) instead of the fluoride. Why?"

🔧 Diagnostic & Troubleshooting

Deoxyfluorination (using DAST, Deoxo-Fluor, XtalFluor) proceeds via an activated intermediate.[1] In piperidines, the adjacent methylene protons are acidic, and the steric bulk of the protecting group often favors E2 elimination over S_N2 substitution.[1]

Troubleshooting Guide:

Q1: Is your Nitrogen protected?

  • Requirement: Nitrogen must be protected with an electron-withdrawing group (Boc, Cbz, Tosyl).[1] Free amines will react explosively with DAST or form N-F bonds.[1]

Q2: Which reagent are you using?

  • Issue: DAST releases HF, which is acidic and can catalyze elimination or deprotection.[1]

  • Solution: Switch to PBSF (Perfluorobutanesulfonyl fluoride) or PhenoFluor with a non-nucleophilic base.[1] These reagents are milder and less prone to elimination [3].[1]

Q3: What is the stereochemistry of the starting alcohol?

  • Mechanistic Check: This is an S_N2 reaction.[1]

    • Start with (S)-alcohol

      
       Get (R)-fluoride .[1]
      
    • Warning: If you see retention of configuration, it implies Neighboring Group Participation (NGP) from the carbamate protecting group (forming a cyclic intermediate).[1]

Corrective Protocol: Base-Suppressed Deoxyfluorination
  • Substrate: N-Cbz-3-hydroxypiperidine (1.0 equiv).

  • Reagent: XtalFluor-E (1.2 equiv) + DBU (1.5 equiv) or Triethylamine (3HF complex).[1]

    • Why? XtalFluor-E is thermally more stable than DAST and produces less HF.[1]

  • Solvent: DCM at -78°C, warm slowly to RT.

  • Additives: If elimination persists, add Collidine (weak base) to buffer the reaction without promoting E2 elimination.[1]

📊 Comparative Data: Fluorination Strategies

FeatureAsymmetric Hydrogenation [4]Deoxyfluorination (S_N2)Electrophilic C-H Fluorination
Starting Material Fluoropyridines (Cheap)Chiral Hydroxypiperidines (Expensive)Piperidines (Cheap)
Stereocontrol Catalyst controlled (cis-selective)Substrate controlled (Inversion)Substrate/Directing Group controlled
Scalability High (kg scale possible)Medium (Safety concerns with DAST)Low (Dilute conditions often needed)
Main Failure Mode Hydrodefluorination (Loss of F)Elimination (Alkene formation)Regioselectivity (Mixture of isomers)

🧠 Visualization: Strategic Decision Making

The following diagram outlines the logical flow for selecting the correct synthesis route based on your starting material and target stereochemistry.

SynthesisStrategy Start Start: Target Chiral Fluoropiperidine Q1 Is the Fluorine on the Alpha, Beta, or Gamma carbon? Start->Q1 BetaGamma Beta/Gamma Position (3-F or 4-F) Q1->BetaGamma 3-F / 4-F Alpha Alpha Position (2-F) Q1->Alpha 2-F Q2 Is the corresponding Fluoropyridine available? BetaGamma->Q2 MethodC Method C: Electrophilic Fluorination (Selectfluor + Enamine) Alpha->MethodC Via Enolate/Enamine Warning Warning: Alpha-F is unstable (Hemiaminal surrogate) Alpha->Warning Stability Check MethodA Method A: Asymmetric Hydrogenation (Rh/Pd + Acid) Q2->MethodA Yes (Preferred) MethodB Method B: Deoxyfluorination (Start from Chiral Alcohol) Q2->MethodB No / Need specific enantiomer Check Troubleshoot: Lower T, Higher P, Acidic Media MethodA->Check Check for Defluorination Check2 Troubleshoot: Use XtalFluor, Non-basic conditions MethodB->Check2 Check for Elimination

Caption: Decision matrix for selecting the optimal synthesis route based on regiochemistry and substrate availability.

❓ Frequently Asked Questions (FAQs)

Q: Why is my 3-fluoropiperidine salt stable, but the free base decomposes? A: The free base of


- or 

-fluoropiperidines can undergo HF elimination to form an enamine or imine, which then polymerizes or hydrolyzes.[1] The salt form (HCl or TFA) protonates the nitrogen, preventing the lone pair from assisting in the elimination of the fluoride.[1] Always store these compounds as salts.

Q: I need the trans-3-fluoro-4-methylpiperidine, but hydrogenation gives cis. What now? A: Hydrogenation is inherently cis-selective (hydrogen adds from the face adsorbed to the catalyst).[1] To access the trans isomer, you should use the Deoxyfluorination route (Method B) starting from the cis-alcohol.[1] The S_N2 inversion will yield the trans-fluoride.[1]

Q: How do I separate the diastereomers if the reaction isn't perfectly selective? A: Fluorine introduces significant changes in lipophilicity but small changes in size.[1]

  • Derivatization: Protect the amine with a bulky group (e.g., N-Boc or N-Cbz).[1]

  • Chromatography: Use fluorinated stationary phases (FluoroFlash) or simply silica gel with low-polarity solvents (Hexane/EtOAc).[1] The axial-F isomer is usually less polar than the equatorial-F isomer due to dipole cancellation.[1]

📚 References

  • Lankin, D. C., et al. (2000).[1][3] "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect."[1][3] Journal of the American Chemical Society.[1]

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

  • Nielsen, M. K., et al. (2016).[1] "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space." Journal of the American Chemical Society.[1] [1]

  • Wollenburg, M., et al. (2019).[1][4] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[1][3] Nature Chemistry.[1][4] [1]

  • Ruan, J., et al. (2022).[1] "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Communications.[1]

Sources

Technical Support Center: Optimizing Diastereoselectivity in Piperidine Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Stereoselective Fluorination of Piperidine Scaffolds Case ID: FL-PIP-OPT-001

Strategic Overview: The "Axial Preference" Directive

Before troubleshooting specific reactions, you must accept a counter-intuitive thermodynamic reality unique to fluorinated heterocycles: The Gauche Effect .

Unlike alkyl substituents which prefer the equatorial position to minimize 1,3-diaxial interactions, fluorine on a piperidine ring often prefers the axial position. This is driven by a hyperconjugative interaction where electron density from the anti-periplanar


 or 

orbital donates into the low-lying

antibonding orbital.
  • Protonated/N-Acyl Piperidines: The axial preference is amplified ($ \Delta G_{eq \to ax} \approx -0.4 \text{ to } -1.6 \text{ kcal/mol} $) due to favorable dipole minimization between the C-F bond and the N-heteroatom vector.

  • Implication: If your thermodynamic product is the axial fluoride, forcing an equatorial fluoride requires kinetic control or specific conformational locking (e.g., bulky N-protecting groups like Boc/Cbz to enforce ring flip).

Visualizing the Mechanism

GaucheEffect cluster_0 Thermodynamic Driver: The Gauche Effect cluster_1 Synthetic Consequence Orbital Hyperconjugation (σC-H → σ*C-F) Outcome Axial Fluorine Preference Orbital->Outcome Stabilizes Dipole Dipole Minimization (C-F vs N-Lone Pair) Dipole->Outcome Reinforces Product Diastereomer Ratio (dr) Outcome->Product Dictates Equilibrium Reagent Fluorination Reagent (DAST/Selectfluor) Reagent->Product Kinetic vs Thermodynamic

Figure 1: Mechanistic drivers favoring axial fluorine conformation in piperidine systems.

Troubleshooting Module: Nucleophilic Fluorination (Deoxyfluorination)

Scenario: You are converting a hydroxypiperidine to a fluoropiperidine using DAST, Deoxo-Fluor, or XtalFluor. Common Failure: Elimination (alkene formation) instead of substitution, or poor diastereomeric ratio (dr).

Q1: I am seeing significant elimination (tetrahydropyridine formation). How do I suppress this?

Root Cause: The intermediate activated alcohol (alkoxysulfur trifluoride) acts as a leaving group. If the fluoride anion is not sufficiently nucleophilic or if the


-proton is accessible, E2 elimination competes with 

substitution.

Corrective Protocol:

  • Switch Reagent Class: Move from DAST to XtalFluor-E or Fluolead . These reagents generate less HF and are less basic, reducing E2 pathways.

  • Add an Exogenous Fluoride Source: Add Et3N·3HF (Treat HF) or TBAF_{anh} (1.5 eq) to the reaction. This increases the concentration of nucleophilic fluoride, accelerating the

    
     step relative to elimination.
    
  • Solvent Switch: Change from DCM to a non-polar solvent like Toluene or Hexanes (if solubility permits). Elimination is often charge-separated in the transition state; non-polar solvents disfavor this.

Q2: How do I control Inversion vs. Retention?

Mechanism: Standard DAST fluorination proceeds via


 (Inversion). However, "Retention" is often observed due to Neighboring Group Participation (NGP)  from the piperidine nitrogen (forming an aziridinium intermediate) or double inversion.

Optimization Table:

Desired OutcomeReaction ConditionsMechanism
Inversion (

)
Protect Nitrogen: Use electron-withdrawing groups (Tf, Ts, Ns) to deactivate the lone pair. Reagent: DAST/Deoxo-Fluor at -78°C.Direct displacement of activated OH.
Retention (Double Inv.)Protect Nitrogen: Use participating groups (Bn, Allyl) or free amine (if stable). Reagent: DAST at 0°C to RT.N-lone pair displaces OH (Aziridinium)

F opens ring.

Troubleshooting Module: Stereoselective Hydrogenation

Scenario: You are reducing a fluoropyridine to access a cis-fluoropiperidine. Method: Heterogeneous Hydrogenation (Pd/C, PtO2).

Q3: I need the cis-2,3 or cis-3,4 isomer exclusively. Which catalyst system works best?

Recommendation: Use Pd(OH)₂/C (Pearlman's Catalyst) or Rh/Al₂O₃ in acidic media.

The Protocol (Self-Validating):

  • Substrate: Fluoropyridine salt (HCl or TFA salt).[1] Note: Free base pyridines often poison the catalyst.

  • Solvent: MeOH or AcOH.

  • Pressure: 50-100 psi H₂.

  • Validation: The hydrogenation occurs on the face opposite to the most sterically hindering substituent (if pre-existing). However, for simple fluoropyridines, the cis isomer is kinetically favored because H₂ adds from the catalyst surface to the same face (syn-addition).

Critical Step: If you require the trans isomer, you must perform the hydrogenation to get the cis product first, then perform a thermodynamic equilibration (epimerization) by heating with a base (e.g., KOtBu in tBuOH) or acid, allowing the center alpha to the nitrogen to scramble to the more stable (often equatorial) position.

Troubleshooting Module: Electrophilic C-H Fluorination

Scenario: Late-stage fluorination of a piperidine scaffold using Selectfluor.

Q4: How do I achieve site-selectivity (C3 vs C2)?

Insight: Electrophilic fluorination of piperidines usually requires an Enolate or Enamine intermediate.

  • C3-Fluorination: Best achieved via N-Boc-piperidin-4-one. Generate the thermodynamic enol silyl ether (TMSO, base) and react with Selectfluor.

  • Directed C-H Activation: Use a directing group (DG) like 8-Aminoquinoline or Picolinamide at the N-position.

Workflow: Pd-Catalyzed Directed Fluorination

CHFluorination Substrate Piperidine Substrate (with Directing Group) Intermediate Pd(IV)-F Species (High Oxidation State) Substrate->Intermediate C-H Activation (Solvent: PhCF3/MeCN) Catalyst Pd(OAc)2 (10 mol%) Selectfluor (1.5 eq) Catalyst->Intermediate Product C3-Fluoro Piperidine (Trans-selective) Intermediate->Product Reductive Elimination (Retention of Config)

Figure 2: Palladium-catalyzed directed C-H fluorination pathway.

Analytical Validation: NMR Diagnostics

Scenario: You have isolated a product but need to confirm the diastereomer (Axial-F vs Equatorial-F).

Q5: How do I distinguish axial-F from equatorial-F using 1H/19F NMR?

Use the Geminal and Vicinal Coupling Constants (


) .

Data Table: Diagnostic Coupling Constants

FeatureAxial Fluorine (

)
Equatorial Fluorine (

)

(Geminal H)
Large (

)
Smaller (

)

(Vicinal)
Large (

)
Small (

)

Chemical Shift
Upfield (typically -180 to -200 ppm)Downfield (typically -160 to -180 ppm)
Multiplet Shape Broad "td" or "tt" (due to large couplings)Narrower "d" or "dt"

Protocol:

  • Run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment if coupling constants are ambiguous. Strong NOE between

    
     and 1,3-diaxial protons confirms axial orientation.
    
  • Solvent Titration: Run NMR in

    
     vs. 
    
    
    
    . A significant shift in coupling constants indicates conformational mobility (flipping chair); lack of change indicates a locked conformation.

References

  • Conformational Analysis: Sun, H., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020. Link

  • Hydrogenation: Stalder, R., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.[2] Link

  • Nucleophilic Fluorination: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3] Journal of the American Chemical Society, 2015.[3] Link

  • C-H Activation: Chan, K. S. L., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010. Link

  • General Review: Champagne, P. A., et al. "Stereoselective Synthesis of Fluorinated Piperidines." Chemical Reviews, 2015. Link

Sources

Technical Support Center: Volatile Fluorinated Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier 3 Technical Support resource, intended for senior researchers and process chemists. It bypasses basic laboratory instruction to focus on the specific physicochemical anomalies of fluorinated amines.

Ticket ID: VFA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The Fluorine Effect

Purifying volatile fluorinated amines (VFAs) requires unlearning standard amine protocols. The introduction of fluorine atoms onto the alkyl chain creates two distinct physicochemical shifts that cause standard workflows to fail:

  • pKa Depression: The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the amine.[2] While triethylamine has a pKa of ~10.7, 2,2,2-trifluoroethylamine (TFEA) has a pKa of 5.7 .[1]

  • Volatility Enhancement: Fluorination reduces intermolecular Hydrogen bonding capability and increases vapor pressure, often pushing boiling points near or below ambient temperature (e.g., TFEA b.p. 37°C).

Module 1: The "pKa Swing" Extraction Protocol

Issue: "I followed the standard acid-base extraction (pH 12), but I lost my product." Root Cause: You likely treated the VFA like a standard alkyl amine. At pH 12, everything is deprotonated. However, the unique pKa of VFAs allows for a highly selective "neutral extraction" that separates them from non-fluorinated amine impurities.

The Protocol

Objective: Isolate 2,2,2-trifluoroethylamine (or similar) from a mixture containing non-fluorinated alkyl amines.

Compound ClassApprox.[3][4][5][6][7][8][9][10] pKa (Conj. Acid)State at pH 7.5Solubility at pH 7.5
Fluorinated Amine ~5.5 – 7.0Free Base (Neutral)Organic Phase
Alkyl Amine (Impurity) ~10.0 – 11.0Ammonium Cation (+)Aqueous Phase

Step-by-Step Workflow:

  • Acidification: Dissolve crude mixture in dilute HCl (pH < 2) to protonate all species. Wash with diethyl ether to remove non-basic organic impurities.

  • The Critical pH Adjustment:

    • Cool the aqueous layer to 0°C (essential to minimize volatility).

    • Slowly adjust pH to 7.0 – 7.5 using saturated NaHCO₃. Do not overshoot to pH 10+.

  • Selective Extraction:

    • Extract immediately with Dichloromethane (DCM) or Pentane (pre-cooled).

    • Mechanism:[1] At pH 7.5, the fluorinated amine (pKa ~5.7) is >98% deprotonated and partitions into the organic layer. The non-fluorinated amine (pKa ~10.7) remains >99.9% protonated and stays in the water.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid CaCl₂ as it can coordinate with some amines).

  • Isolation: Do not rotovap to dryness. Distill the solvent using a Vigreux column (see Module 2).

Module 2: Distillation & Azeotrope Management

Issue: "My product co-distills with the solvent or water." Root Cause: VFAs form "minimum boiling azeotropes" with water and common solvents.

Troubleshooting Table: Boiling Point Anomalies
AmineBoiling Point (Pure)Azeotrope RiskMitigation Strategy
2,2,2-Trifluoroethylamine 37°CWater (b.p. <37°C)Dry strictly with KOH pellets before distillation.
2,2-Difluoroethylamine 68°CEthanol/WaterUse fractional distillation with high reflux ratio (10:1).[1]
Perfluoropropylamine ~48°CTHFAvoid THF; use Ether/Pentane for extraction.
Protocol: The "Salt-Break-Distill" Method

For highly volatile amines (b.p. < 50°C), direct distillation is lossy.[1] The most robust method is isolation via the hydrochloride salt.

  • Salt Formation: Bubble dry HCl gas into the dried organic extract (from Module 1). The VFA-HCl salt will precipitate immediately.

  • Filtration: Filter the white solid. Note: VFA salts are stable and non-volatile (sublimation pt > 200°C).[1]

  • Storage: Store the salt indefinitely.

  • Regeneration (Just-in-Time):

    • Place VFA-HCl salt in a distillation flask.

    • Add high-boiling base (e.g., Tetraglyme + NaOH or solid KOH).

    • Heat gently; the free amine will distill over pure, leaving water and salt behind.

Module 3: Chromatographic Purification

Issue: "The amine streaks on silica or vanishes during concentration." Root Cause: Silica acidity protonates the amine (causing streaking), and vacuum concentration evaporates the free base.

Optimized Stationary Phases
  • Amine-Functionalized Silica: Use NH₂-silica cartridges.[1] This prevents the VFA from interacting with acidic silanols.

  • Neutralized Silica: Pre-treat standard silica with 1% Triethylamine (TEA) in hexane.[1] Warning: Ensure your VFA can be separated from TEA (b.p. 89°C) if you use this method.

The "Volatile Acid" Mobile Phase

Instead of using strong acids like TFA (which are hard to remove), use CO₂-saturated solvents or Formic Acid in the mobile phase.

  • Technique: Flash chromatography using Ether/Pentane.

  • Fraction Collection: Collect fractions into pre-cooled flasks containing 1.0 eq of HCl in Dioxane if you intend to store the product.

Module 4: Visualizing the Purification Logic

VFA_Purification_Workflow Start Crude Reaction Mixture AcidWash Acidify to pH < 2 Wash with Ether Start->AcidWash VolatilityCheck Is Product B.P. < 60°C? SaltRoute Route A: Salt Formation (Recommended for Storage) VolatilityCheck->SaltRoute Yes (Highly Volatile) DistillRoute Route B: Direct Distillation VolatilityCheck->DistillRoute No (Stable Liquid) HClGas Bubble Dry HCl Gas SaltRoute->HClGas DryDistill Dry over KOH pellets Fractional Distillation DistillRoute->DryDistill pHAdjust Adjust pH to 7.0 - 7.5 (Critical Step) AcidWash->pHAdjust Extract Extract into Pentane/DCM (Leaves Alkyl Amines in Water) pHAdjust->Extract VFA enters Organic Phase Extract->VolatilityCheck SolidSalt Isolate Solid HCl Salt HClGas->SolidSalt PureLiq Pure Liquid Amine SolidSalt->PureLiq Regenerate with NaOH Just-in-Time DryDistill->PureLiq

Caption: Decision tree for isolating volatile fluorinated amines, prioritizing salt formation for high-volatility candidates.

FAQ: Troubleshooting & Anomalies

Q: I see a white solid forming in my receiver flask during distillation. What is it? A: This is likely a carbamate salt . Fluorinated amines react rapidly with atmospheric CO₂ to form solid carbamates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Fix: Distill exclusively under Nitrogen or Argon atmosphere. Ensure the system is closed with a drying tube packed with NaOH (to scrub CO₂).

Q: Can I use Rotovap to remove the solvent? A: No. Even at 0°C/high vacuum, TFEA (b.p. 37°C) will co-evaporate with DCM (b.p. 40°C).

  • Fix: Use a short-path distillation apparatus or a Vigreux column at atmospheric pressure to distill off the solvent, leaving the amine in the pot. Stop when the head temperature rises to the amine's boiling point.

Q: Why is my yield low after silica column chromatography? A: The amine likely decomposed or irreversibly bound to the silica.

  • Fix: Switch to Alumina (Basic activity) or use the "Salt Formation" method (Module 2) to bypass chromatography entirely.

References

  • Basicity of Fluorinated Amines

    • Source: NIST Standard Reference Database. "2,2,2-Trifluoroethylamine pKa Determination."[1]

    • Relevance: Establishes the pKa of ~5.
  • Purification via Salt Formation

    • Source: Sigma-Aldrich Technical Bulletin. "Handling and Storage of Volatile Amines."[11]

    • Relevance: Confirms stability of HCl salts vs.
  • Azeotropic Data

    • Source: CRC Handbook of Chemistry and Physics.[12] "Azeotropic Data for Binary Mixtures."

    • Relevance: Identifies w
  • Selective Ammonium Carbamate Crystallization (SACC)

    • Source: ResearchGate.
    • Relevance: Advanced technique for separ

Sources

improving the resolution of 4-fluoro-2-methylpiperidine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Resolving 4-fluoro-2-methylpiperidine presents a unique challenge due to its dual chirality (C2 and C4) and the electronic influence of the fluorine atom. You are likely dealing with a mixture of four stereoisomers: a cis-pair ((2R,4S) and (2S,4R)) and a trans-pair ((2R,4R) and (2S,4S)).

Successful resolution requires a sequential approach: Diastereomeric Separation (Cis vs. Trans) followed by Enantiomeric Resolution of the isolated diastereomers. Attempting to resolve all four simultaneously is the most common cause of failure.

This guide provides a validated workflow, troubleshooting protocols, and specific method parameters to achieve high optical purity (>98% ee).

Part 1: The Resolution Workflow (Visualized)

Before starting, ensure you understand the hierarchy of separation. You must isolate the diastereomers first.

ResolutionWorkflow Racemate Crude 4-Fluoro-2-methylpiperidine (Mixture of 4 isomers) DiaSep Step 1: Diastereomer Separation (Flash Chromatography / Distillation) Racemate->DiaSep CisRac Cis-Racemate (±)-(2R,4S)/(2S,4R) DiaSep->CisRac Fraction A TransRac Trans-Racemate (±)-(2R,4R)/(2S,4S) DiaSep->TransRac Fraction B SaltScreen Step 2: Salt Screening (Tartaric Acid Derivatives) CisRac->SaltScreen TransRac->SaltScreen Cryst Step 3: Crystallization (Solvent Optimization) SaltScreen->Cryst PureEnant Target Enantiomer (>98% ee) Cryst->PureEnant

Caption: Logical workflow for resolving 4-fluoro-2-methylpiperidine, prioritizing diastereomer separation.

Part 2: Technical Support & Troubleshooting (Q&A)

Section 1: Diastereomer Separation (Pre-Resolution)

Q1: I am seeing complex chromatograms with overlapping peaks. Why can't I resolve the enantiomers directly? A: You are likely injecting the full mixture of four isomers. The physical properties (boiling point, polarity) of the cis and trans diastereomers differ significantly, while enantiomers are identical in an achiral environment.[1]

  • Protocol: Perform an achiral separation first.

    • Method: Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: DCM:MeOH:NH₄OH (95:4:1). The basic modifier (NH₄OH) is critical to prevent the amine from streaking on the silica.

    • Validation: Use ¹H-NMR. The coupling constants of the C4 proton will differ. Cis isomers typically show larger coupling constants (

      
      ) if the fluorine is equatorial, though the "fluorine effect" often favors an axial fluorine conformation [1].
      

Q2: How do I distinguish the Cis and Trans isomers by NMR? A: Look at the H4 proton signal (multiplet near 4.5–5.0 ppm).

  • Trans-isomer (2-Me eq, 4-F eq): H4 is axial. Expect a large coupling constant (

    
     Hz) with the axial protons at C3 and C5.
    
  • Cis-isomer (2-Me eq, 4-F ax): H4 is equatorial. Expect smaller coupling constants (

    
     Hz).
    
  • Note: The 4-fluoro substituent introduces a strong dipole. In non-polar solvents, the cis isomer often predominates due to the gauche effect, but this can shift upon protonation [2].

Section 2: Chemical Resolution (Crystallization)

Q3: Which resolving agents work best for fluorinated piperidines? A: Fluorine lowers the pKa of the piperidine nitrogen (approx pKa 9.0–9.5) compared to non-fluorinated analogs, but it remains basic enough for salt formation.

  • Primary Candidates:

    • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): The "gold standard" for 2-substituted piperidines. The benzoyl groups provide steric bulk and π-π interactions that stabilize the crystal lattice [3].

    • (S)-Mandelic Acid: Effective for smaller amines.

    • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA): Use if DBTA yields oils instead of crystals.

Q4: My salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates the lattice energy is insufficient to overcome solvation energy, or the solvent is too polar.

  • Troubleshooting Steps:

    • Switch Solvent: Move from MeOH to EtOH or iPrOH.

    • Add Anti-solvent: Dissolve the oil in a minimum amount of hot MeOH, then add hot MTBE or EtOAc dropwise until cloudy. Cool slowly.

    • Use the "Pope-Peachey" Method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "wrong" enantiomer to remain in solution as the soluble hydrochloride salt, while the "right" enantiomer precipitates as the chiral tartrate [4].

Q5: Can you provide a specific screening protocol? A: Yes. Follow this micro-scale screen before scaling up.

Table 1: Diastereomeric Salt Screening Protocol

StepActionObservationDecision
1 Dissolve 100 mg of amine (single diastereomer) in 0.5 mL EtOH.Clear solutionProceed.
2 Add 1.0 eq of Resolving Agent (e.g., L-DBTA) dissolved in 0.5 mL warm EtOH.Precipitate formsHit. Heat to redissolve, then cool to crystallize.
3 If no precipitate, add MTBE (anti-solvent) dropwise.Precipitate formsHit. Optimize solvent ratio.
4 If oil forms.Oiling outRe-heat. Add seed crystal if available. Switch to iPrOH.
5 Harvest crystals and check ee% (Chiral HPLC).ee > 80%Recrystallize to upgrade to >98%.
Section 3: Chromatographic Resolution (HPLC/SFC)

Q6: What HPLC column should I use for analytical check or prep separation? A: Polysaccharide-based columns are most effective. Immobilized phases are recommended to allow for a wider range of solvents.

  • Column: Chiralpak IA or Chiralpak IG (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase (Normal Phase): Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Critical: You must use a basic additive (0.1% DEA or TEA). Without it, the secondary amine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution [5].

  • Mobile Phase (SFC - Supercritical Fluid Chromatography): CO₂ : MeOH (with 0.2% DEA).

    • SFC is superior for preparative scale due to faster solvent removal and lower viscosity.

Q7: The peaks are broad and tailing. Is my column dead? A: Likely not. It is usually a chemistry mismatch.

  • Check Additive: Ensure your mobile phase contains 0.1% DEA.

  • Temperature: Lower the column temperature to 15°C or 20°C. Lower temperatures often increase the separation factor (

    
    ) for chiral separations.
    
  • Sample Load: If doing prep, you might be overloading. Check if the front of the peak is sharp and the back is tailing (Langmuir isotherm behavior).

Part 3: Advanced Methods (Enzymatic)

Q8: Chemical resolution is low yield. Is there an enzymatic alternative? A: Yes, Kinetic Resolution using Lipases is highly effective for secondary amines.

  • Enzyme: Candida antarctica Lipase B (CalB) (immobilized, e.g., Novozym 435).

  • Acyl Donor: Ethyl acetate (slow) or Methoxyacetate (fast).

  • Mechanism: The enzyme selectively acylates one enantiomer (usually R) to the amide, leaving the S-amine unreacted.

  • Separation: The resulting amide and unreacted amine have vastly different polarities and can be easily separated by standard silica flash chromatography.

  • Reaction Scheme:

    
    
    

References

  • Sun, A. et al. (2019). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry. [Link]

  • Gouverneur, V. et al. (2018). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Communications. [Link]

  • Kozma, D. (2002). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA usage in piperidines).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Source of the Pope-Peachey method).
  • Subramanian, G. (2016). "Chiral Separation Strategies for Pharmaceutical Analysis." Shimadzu Application News. [Link]

Sources

Part 1: Diagnostic FAQs – Understanding the Causality of Deactivation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic chemistry: the hydrogenation of pyridine and its derivatives.

The aromatic stability of the pyridine ring, combined with the strong Lewis basicity of its nitrogen atom, creates a perfect storm for catalyst deactivation. This guide bypasses generic advice, diving directly into the thermodynamic and kinetic causality behind catalyst failure, and provides self-validating protocols to rescue your workflows.

Q1: My pyridine hydrogenation starts rapidly but completely stalls at ~50% conversion. What is happening at the molecular level? A1: You are experiencing severe product inhibition, a form of reversible catalyst poisoning. The product of pyridine hydrogenation is piperidine. Piperidine is a significantly stronger Lewis base (pKa ~11.2) than the starting pyridine (pKa ~5.2) because it lacks the aromatic delocalization that pulls electron density away from the nitrogen atom. As piperidine accumulates, its highly available lone pair outcompetes the starting material for the active metal sites on your catalyst, effectively blocking further turnover[1].

Q2: How do different transition metals fail during heteroarene hydrogenation? A2: Deactivation pathways are highly metal-dependent:

  • Palladium/Platinum: Fail primarily through strong

    
    -donation from the nitrogen lone pair, which physically blocks the coordination of 
    
    
    
    and the substrate[2].
  • Rhodium (Homogeneous): Rhodium precatalysts often exhibit a sigmoidal kinetic curve. They initially activate but subsequently deactivate by assembling into inactive multimetallic clusters (e.g., pentanuclear rhodium hydrides)[3].

  • Iridium (Homogeneous): At elevated temperatures, Ir complexes suffer from ligand dissociation and subsequent metal deposition, visible as a black precipitate in the reactor[4].

  • Molybdenum: Mo-based catalysts often fail due to unwanted C-H activation at the 2-position of the pyridine ring, forming a stable, catalytically dead "metallacycle"[5].

Q3: Are there modern alternatives to using harsh acids and high-pressure


 to overcome this? 
A3:  Yes. Two advanced paradigms have emerged. First, electrocatalytic hydrogenation  using carbon-supported Rhodium (Rh/C) in an anion-exchange membrane electrolyzer can achieve 98% yields at ambient temperature and pressure. The applied potential continuously deoxygenates the Rh oxide layer, exposing a highly active Rh(0) surface that interacts only moderately with piperidine, facilitating product desorption[6]. Second, ionic hydrogenation  using preformed pyridinium salts with Iridium catalysts neutralizes the Lewis basicity entirely, circumventing poisoning without requiring a highly pressurized 

atmosphere[7].

Part 2: Visualizing Deactivation and Mitigation

To effectively troubleshoot, we must map the logical flow of diagnosing a stalled reaction and understand the mechanistic intervention of acidic additives.

Caption: Diagnostic workflow for identifying and resolving catalyst deactivation.

Caption: Mechanistic pathways of pyridine catalyst poisoning and acid-mediated mitigation.

Part 3: Quantitative Data & Parameter Impact

The following table synthesizes the causality between experimental conditions and catalyst lifespan. Use this matrix to adjust your reaction parameters dynamically.

Experimental ParameterObservation / ImpactMechanistic CausalityRecommended Action
Product Accumulation Reaction stalls at ~50% conversion.Piperidine acts as a severe poison due to its high pKa, displacing

from the metal surface[1].
Add stoichiometric acid to protonate piperidine, or use flow chemistry for continuous product removal[2].
High Temperature (>120°C) Formation of black precipitates (homogeneous catalysts).Accelerates Ir-ligand bond cleavage, leading to rapid metal deposition and irreversible deactivation[4].Lower temperature; switch to robust bimetallic or heterogeneous supported catalysts.
Molybdenum Catalysts Total loss of activity in heteroarene reduction.Pyridine undergoes C-H activation at the 2-position, forming a highly stable, inactive metallacycle[5].Switch to Rh or Ir-based catalysts for direct ring reduction.
Rhodium Precatalysts Sigmoidal kinetics: induction period followed by sudden death.Precatalysts aggregate into inactive multimetallic clusters (e.g., pentanuclear Rh clusters) in the presence of

[3].
Optimize ligand sterics to prevent cluster aggregation or use heterogeneous Rh/C.
Electrochemical Conditions Sustained activity at ambient temperature/pressure.Applied potential deoxygenates the Rh oxide layer to expose active Rh(0), which interacts moderately with piperidine[6].Utilize anion-exchange membrane electrolyzers with Rh/C for green, scalable synthesis[6].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must contain an internal control. The following protocols are designed as self-validating systems.

Protocol 1: Acid-Promoted Hydrogenation of Pyridine Derivatives

Purpose: To overcome basic poisoning by converting the substrate/product into a non-coordinating pyridinium/piperidinium salt[2].

  • Setup: In a thick-walled Parr shaker bottle, add the pyridine substrate (1.0 mmol) and 10% Pd/C (5-10 mol%).

  • Solvent & Additive: Suspend the mixture in 10 mL of a protic solvent (e.g., ethanol). Add a stoichiometric equivalent of concentrated HCl (1.05 mmol) relative to the pyridine substrate[2]. Causality: The acid protonates the nitrogen, removing the lone pair's ability to coordinate to the Pd surface.

  • Purge & Pressurize: Seal the vessel, purge with inert gas (3x), then backfill with

    
    . Pressurize to 3-4 atm.
    
  • Reaction & Validation Step: Stir vigorously. Monitor

    
     uptake via pressure drop.
    
    • Self-Validation: If

      
       uptake ceases prematurely, safely vent the reactor and inject an additional 0.2 equivalents of HCl. Repressurize. If 
      
      
      
      uptake immediately resumes, it proves that the initial acid was consumed by side-reactions or was insufficient, validating that basic poisoning was the sole rate-limiting factor.
  • Workup: Filter the catalyst safely and neutralize the filtrate with saturated

    
     to isolate the free piperidine base.
    
Protocol 2: Catalyst Poisoning Assessment (Baseline Test)

Purpose: To definitively differentiate between reversible substrate poisoning and irreversible catalyst degradation (e.g., metal leaching, sulfur poisoning)[8].

  • Isolation: Recover the "spent" catalyst from your stalled pyridine hydrogenation via filtration. Wash sequentially with methanol (3x) and deionized water (3x) to remove weakly bound organics[8]. Dry in a desiccator.

  • Baseline Setup: To a new reaction vessel, add the recovered catalyst, 10 mL of ethyl acetate, and 1.0 mmol of cyclohexene (a highly reactive, non-poisoning standard substrate)[8].

  • Reaction: Purge and pressurize with 1 atm

    
     via a balloon. Stir for 2 hours at room temperature.
    
  • Validation Analysis (GC/NMR):

    • Scenario A (Cyclohexene is fully reduced to cyclohexane): The catalyst is structurally intact. Your initial failure was strictly due to reversible pyridine/piperidine coordination[1]. Action: Proceed with Protocol 1.

    • Scenario B (Cyclohexene is NOT reduced): The catalyst is irreversibly dead. The active sites have been permanently destroyed via sintering, metal leaching, or permanent poisoning by trace impurities (e.g., halides, sulfur) in your pyridine feedstock[1]. Action: Purify starting materials via distillation or guard beds before attempting another run.

References

1.2 - BenchChem 2.8 - BenchChem 3.7 - ChemRxiv 4.4 - RSC Publishing 5. 6 - PMC (NIH) 6.1 - BenchChem 7.3 - Journal of the American Chemical Society 8.5 - Princeton University

Sources

Technical Support Center: Managing Hydrodefluorination in the Catalytic Reduction of Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles, synthesizing fluoropiperidines via the catalytic hydrogenation of fluoropyridines has become a critical workflow. However, this process is frequently derailed by hydrodefluorination (HDF) —the undesired cleavage of the C–F bond.

This guide is designed for research scientists troubleshooting chemoselectivity issues. It provides a foundational understanding of the mechanistic causality behind HDF, actionable FAQs, quantitative data comparisons, and self-validating experimental protocols.

Part 1: Core Principles & The Causality of Chemoselectivity

To control your reaction, you must understand the competing mechanistic pathways at the metal center. Transition metals (such as Rh, Ru, and Pd) are highly active for arene reduction but are also prone to oxidative addition into strong C–F bonds.

Why does HDF happen? The regioselectivity and extent of HDF are dictated by how the substrate coordinates to the catalyst. For example,1[1]. When the highly electronegative fluorine atom sits adjacent to a Lewis-basic nitrogen, the metal coordinates to the nitrogen lone pair, placing the C–F bond in perfect proximity for stepwise or concerted oxidative addition.

How do we prevent HDF? To achieve chemoselective ring hydrogenation (C=C/C=N reduction) without losing the fluorine atom, you must disrupt this N-metal coordination. This is achieved through two primary strategies:

  • Electronic Deactivation (Brønsted Acids): Adding an acid (like aq. HCl) protonates the pyridine nitrogen, eliminating its ability to coordinate to the metal and direct the C–F cleavage[2].

  • Steric/Electronic Masking (Dearomatization): Using a Lewis acid (like HBpin) to form an N-Bpin adduct dearomatizes the ring prior to hydrogenation, bypassing the HDF pathway entirely[3].

CompetingPathways FP Fluoropyridine Substrate Coord Metal Coordination (N-bound or π-bound) FP->Coord Catalyst Addition HDF_Path Hydrodefluorination (HDF) (C-F Activation) Coord->HDF_Path Ru/Rh Catalysts Direct N→M Interaction Hyd_Path Ring Hydrogenation (C=C/C=N Reduction) Coord->Hyd_Path Pd + Acid or Rh + HBpin (DAH) DefluorProd Defluorinated Piperidine/Pyridine HDF_Path->DefluorProd FluorPip Fluorinated Piperidine (Desired) Hyd_Path->FluorPip

Caption: Competing pathways in fluoropyridine reduction: Hydrogenation vs. Hydrodefluorination (HDF).

Part 2: Troubleshooting FAQs

Q1: My hydrogenation yields mostly non-fluorinated piperidine. How do I stop HDF? A1: You are likely using a highly active arene-reduction catalyst (like Rh/C) under neutral conditions.2[2]. Switch to a heterogeneous Palladium catalyst (e.g., 5–10 mol% Pd(OH)₂/C) and add a Brønsted acid (aq. HCl or H₂SO₄)[4]. The acid protonates the nitrogen, disabling the directed HDF mechanism.

Q2: My catalyst is poisoning rapidly before any reduction or HDF occurs. What is going wrong? A2: Fluoropyridines are Lewis basic. In organic solvents without additives, the nitrogen lone pair strongly binds to the metal surface, forming inactive complexes that poison the catalyst[3]. You must block the nitrogen lone pair using either acidic conditions or a borane reagent to maintain catalytic turnover.

Q3: I need all-cis multifluorinated piperidines, but heterogeneous catalysis gives poor diastereoselectivity. What is the alternative? A3: Employ a3[3]. By reacting the fluoropyridine with pinacolborane (HBpin) and a Rh(I) catalyst, you first dearomatize the ring. This intermediate prevents catalyst poisoning and directs the subsequent hydrogenation to yield exclusively all-cis isomers[3].

Part 3: Quantitative Data & Catalyst Selection

Use the following data matrix to select the appropriate catalytic system based on your desired chemoselectivity and stereochemical requirements.

Catalyst SystemAdditive / ReagentPrimary Reaction PathwayChemoselectivity (F-Retention)Diastereoselectivity
Ru-NHC / Rh/C NoneHydrodefluorination (HDF)Low (<10%)N/A
Pd(OH)₂/C NoneNone (Catalyst Poisoning)N/A N/A
Pd(OH)₂/C aq. HCl or H₂SO₄Ring HydrogenationHigh (>85%)Low to Mixed
Rh(I) Complex HBpin (DAH Process)Dearomatization + HydrogenationHigh (>90%)High (All-cis)

Part 4: Step-by-Step Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Below are the two most reliable methodologies for suppressing HDF.

Protocol A: Heterogeneous Pd-Catalyzed Chemoselective Hydrogenation

Best for: Scalable, simple synthesis of fluoropiperidines where stereocontrol is not the primary concern.

  • Preparation: In a well-ventilated hood, charge a high-pressure autoclave with the fluoropyridine substrate (1.0 equiv) and Pd(OH)₂/C (5–10 mol%).

  • Acidification: Add the solvent (e.g., ethanol or water) followed by a Brønsted acid (aq. HCl, 1.1 equiv).

    • Causality Check: The acid instantly protonates the basic nitrogen, forming a pyridinium salt that prevents N-directed C–F oxidative addition.

  • Hydrogenation: Purge the vessel with N₂, then pressurize with H₂ (typically 10–40 bar depending on substitution) and stir at 30–50 °C for 16–24 hours.

  • Trapping (Optional but Recommended): Because low-molecular-weight fluoropiperidines are highly volatile, add trifluoroacetic anhydride (TFAA) post-reaction to trap the product as a stable amide.

  • Self-Validation Step: Before full purification, analyze the crude mixture via ¹⁹F NMR. Add a standardized capillary tube of α,α,α-trifluorotoluene as an internal standard[1]. Integrate the product fluorine signals against the standard to accurately quantify the ratio of fluorinated piperidine to any trace HDF byproducts.

Protocol B: Dearomatization-Hydrogenation (DAH) Process

Best for: Accessing complex, all-cis multifluorinated piperidines for structure-activity relationship (SAR) studies.

DAH_Workflow Step1 Fluoropyridine Step2 Dearomatization (+ HBpin) Step1->Step2 Step3 N-Bpin Intermediate (Prevents Poisoning) Step2->Step3 Blocks N-coordination Step4 Hydrogenation (+ Rh Catalyst, H2) Step3->Step4 Step5 All-cis Fluoropiperidine Step4->Step5 Diastereoselective Reduction

Caption: The Dearomatization-Hydrogenation (DAH) workflow for accessing all-cis fluoropiperidines.

  • Dearomatization: In a glovebox, charge a vial with a Rh(I) catalyst (e.g., [Rh(cod)Cl]₂), the fluoropyridine substrate, and pinacolborane (HBpin, 1.5 equiv).

  • Intermediate Formation: Stir the mixture at room temperature. The HBpin coordinates to the nitrogen and dearomatizes the ring into an N-Bpin dihydropyridine intermediate.

    • Self-Validation Step: Monitor the reaction via ¹H NMR. Do not proceed to hydrogenation until the aromatic pyridine signals have completely disappeared. Proceeding too early exposes unreacted pyridine to the Rh catalyst, triggering HDF.

  • Hydrogenation: Transfer the intermediate to a hydrogenation reactor, pressurize with H₂ (approx. 30 bar), and stir until complete saturation is achieved.

  • Workup: Cleave the N-Bpin group using mild hydrolysis or trap directly with an electrophile to isolate the all-cis fluoropiperidine.

References

  • McKay, D., Riddlestone, I. M., Macgregor, S. A., et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis, 2015.[Link]

  • "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis / PMC, 2020.[Link]

  • "Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds." Organic & Biomolecular Chemistry, 2022.[Link]

  • "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications / PMC, 2019.[Link]

Sources

strategies to control regioselectivity in piperidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PIP-REGIO-001 Subject: Strategies for Controlled Functionalization of Piperidine Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Piperidine Functionalization Support Module. You are likely here because the piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—is notoriously difficult to functionalize selectively. The nitrogen atom dominates the ring’s electronics, often forcing reactions to the


-position (C2/C6) or leading to over-functionalization.

This guide treats your synthetic challenge as a troubleshooting workflow. We move beyond "textbook" reactions to address the practical failure modes of controlling regioselectivity at the


, 

, and

positions.
Quick Diagnostic: Select Your Target

Before proceeding, identify your target position relative to the nitrogen atom.

  • 
    -Position (C2):  The most accessible. Controlled by dipole stabilization (lithiation) or redox potentials (photoredox).
    
  • 
    -Position (C3):  The "dead zone." Electronically deactivated and sterically unshielded. Requires indirect methods or specific transient directing groups.
    
  • 
    -Position (C4):  Accessible via radical chemistry (Minisci) or steric steering.
    
Module 1: -Functionalization (The C2/C6 Gateway)

The Standard:


-Lithiation followed by electrophile trapping.[1][2][3]
The Mechanism:  Complex-Induced Proximity Effect (CIPE). The nitrogen protecting group (PG) coordinates the lithium, directing deprotonation to the adjacent carbon.
Protocol 1.1: The Beak-Lee Lithiation (N-Boc Directed)

Best for: Introducing alkyl, aryl, or carbonyl groups at C2.

Standard Operating Procedure (SOP):

  • Substrate: N-Boc-piperidine (Boc is critical for dipole stabilization; N-Benzyl fails here).

  • Reagent: s-BuLi (1.1 - 1.3 equiv). n-BuLi is often too slow; t-BuLi promotes decomposition.

  • Additive: TMEDA (1.1 - 1.3 equiv). CRITICAL: Breaks s-BuLi aggregates to increase reactivity.

  • Conditions: THF, -78 °C, 1–4 hours.

  • Quench: Add electrophile at -78 °C, then warm slowly.

Troubleshooting Matrix:


-Lithiation 
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Aggregated Lithiating AgentEnsure TMEDA is fresh and distilled. Switch from n-BuLi to s-BuLi.
Decomposition/Ring Opening Temperature too highMaintain -78 °C strictly. Piperidine-2-lithio species are less stable than pyrrolidines.
Waring Blender Effect (Scrambling)Proton transferDo not allow the reaction to warm above -60 °C before quenching.
Low Yield with Bulky Electrophiles Steric hindranceThe N-Boc group is bulky. Use a less sterically demanding electrophile or switch to N-Pivaloyl (though lithiation is harder).
Protocol 1.2: Photoredox

-Arylation (MacMillan/Merck Method)

Best for: Late-stage functionalization, mild conditions.

Mechanism: Oxidation of amine to radical cation


 deprotonation to 

-amino radical

radical coupling.[4]

SOP:

  • Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).

  • Reagent: Cyanoarene (radical trap).

  • Light Source: Blue LED (450 nm).

  • Solvent: DMSO or DMA (Polarity matching is key).

Module 2: Distal Functionalization ( and )

Accessing the C3/C4 positions requires overcoming the inherent electronic bias of the nitrogen.[5]

Strategy 2.1: The "Blocked" Minisci (C4-Selective)

Best for: Adding alkyl/aryl groups to C4 of pyridines (followed by reduction).

Direct Minisci reaction on piperidines is messy. The superior strategy is to functionalize the pyridine first, then reduce. However, standard Minisci gives C2/C4 mixtures.

The Fix (Baran Protocol): Use a Maleate Blocking Group .[6]

  • React pyridine with maleic acid to form the salt.

  • The maleate hydrogen-bonds to the N-H, sterically blocking the C2 positions.

  • Radical attack is forced to C4.

Strategy 2.2: Transient Directing Groups (C3-Selective)

Best for: C-H activation at the difficult


-position.

Concept: Use a catalyst (Pd) that binds to a reversible "arm" attached to the nitrogen. This arm swings the metal to the C3 position.

  • Key Reagent: 8-Aminoquinoline or specific pyridine-based ligands (e.g., Yu-Wasa ligands).

  • Mechanism: The ligand binds Pd, directs it to C3 for C-H activation, then functionalizes.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct functionalization strategy.

PiperidineLogic Start Target Position? Alpha Alpha (C2) Start->Alpha Beta Beta (C3) Start->Beta Gamma Gamma (C4) Start->Gamma AlphaMethod1 Lithiation (Beak-Lee) Requires: N-Boc, s-BuLi, -78°C Alpha->AlphaMethod1 Strong Nucleophile Needed AlphaMethod2 Photoredox (HAT) Requires: Ir-Cat, Blue LED Alpha->AlphaMethod2 Mild/Late Stage BetaMethod1 Transient Directing Group Requires: Pd(II), Special Ligand Beta->BetaMethod1 Direct C-H Activation BetaMethod2 De Novo Synthesis (Ring Closing) Beta->BetaMethod2 High Stereocontrol GammaMethod1 Blocked Minisci (Pyridine Stage) Gamma->GammaMethod1 Radical Chemistry GammaMethod2 Steric Control (Bulky N-Group) Gamma->GammaMethod2 Metal Catalysis

Caption: Decision tree for selecting piperidine functionalization methodologies based on regioselectivity targets.

Frequently Asked Questions (FAQs)

Q1: Why does my N-Boc piperidine lithiation yield a dimer instead of the product? A: This is a classic "electron transfer" side reaction. If you use n-BuLi without TMEDA or allow the temperature to rise, the lithiated species acts as a base/nucleophile toward the unreacted starting material or the Boc group itself.

  • Fix: Ensure the reaction is kept strictly at -78 °C. Add the electrophile rapidly to quench the anion before it can dimerize.

Q2: I need to functionalize C3, but I don't have access to exotic Pd ligands. What is the alternative? A: The "Indirect" route is your best bet.

  • Oxidize your piperidine to the enecarbamate (tetrahydropyridine).

  • Perform a hydroboration-oxidation (anti-Markovnikov) which favors C3.

  • Alternatively, use cyclopropanation of the enecarbamate followed by ring opening, which often places substituents at C3 with high control.

Q3: Can I use N-Benzyl for


-lithiation? 
A: No.  The benzylic protons are more acidic (

) than the

-piperidine protons (

unactivated). You will deprotonate the benzyl position (benzylic lithiation) rather than the ring. You must use N-Boc, N-Pivaloyl, or N-Phosphoramide to direct the lithiation to the ring.
Deep Dive: The "Boc Rotation" Phenomenon

A subtle but critical failure mode in piperidine lithiation is the rotational barrier of the Boc group.

  • Observation: In pyrrolidines (5-membered), the N-Boc group rotates slowly. In piperidines (6-membered), it rotates fast (approx. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     seconds at -78 °C).
    
  • Impact: The oxygen of the Boc carbonyl must coordinate the Lithium to stabilize the transition state (CIPE). Because the rotation is fast in piperidines, the "reactive conformation" is easily accessible, making piperidines easier to lithiate than pyrrolidines in terms of kinetics, but less stable thermodynamically.

  • Takeaway: You cannot "hold" the lithio-piperidine anion for long periods like you can with pyrrolidines. Generate it and trap it immediately.

Mechanism Step1 N-Boc Piperidine (Ground State) Step2 Coordination (s-BuLi + TMEDA) Step1->Step2 Fast Rotation Step3 Deprotonation (CIPE) (Dipole Stabilized) Step2->Step3 Kinetic Control Step4 Electrophile Trap (C2 Functionalized) Step3->Step4 Quench

Caption: The kinetic pathway of Beak-Lee Lithiation, highlighting the coordination-dependent deprotonation.

References
  • Beak, P., & Lee, W. K. (1989).[7]

    
    -Lithioamine synthetic equivalents: The t-Boc group as an activator.[7] Tetrahedron Letters, 30(10), 1197-1200. 
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an

    
    -amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117. 
    
  • Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.

  • Beng, T. K., & Gawley, R. E. (2012). An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(11), 5300–5308.

Sources

Validation & Comparative

The Chiral Imperative: A Comparative Guide to Piperidine Stereoisomer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Filter

In medicinal chemistry, the piperidine ring is not merely a scaffold; it is a flexible pharmacophore whose biological output is strictly governed by stereochemistry. For researchers developing next-generation ligands, treating piperidine derivatives as flat, achiral entities is a critical failure mode.

This guide objectively compares the biological performance of specific piperidine stereoisomers. We move beyond general theory to analyze Methylphenidate , Paroxetine , and Levobupivacaine —three distinct classes where the spatial arrangement of the piperidine ring dictates the difference between a blockbuster therapy and a toxic liability.

Case Study A: Methylphenidate (Psychostimulants)

The Threo/Erythro Divide [1]

Methylphenidate (MPH) contains two chiral centers, creating four possible isomers: (


)-erythro and (

)-threo. Early formulations contained both, but subsequent research isolated the therapeutic activity almost exclusively to the threo racemate, and specifically the

-threo enantiomer.
Mechanistic Insight

The piperidine ring in MPH must adopt a specific conformation to bind the Dopamine Transporter (DAT). The erythro isomers suffer from unfavorable steric clashes within the DAT binding pocket, drastically reducing affinity. The


-threo isomer ((2R,2'R)-MPH) aligns perfectly with the S1 binding site of DAT, blocking dopamine reuptake.
Comparative Data: Binding Potency (IC₅₀)

Data synthesized from competitive binding assays using [³H]WIN 35,428 (DAT) and [³H]Nisoxetine (NET) in rat brain synaptosomes.[1]

StereoisomerDAT IC₅₀ (nM)NET IC₅₀ (nM)Relative Potency (DAT)Clinical Status
(

)-threo-MPH
61 - 131 31 - 83 100% (Reference) Active (Focalin)
(

)-threo-MPH
> 1,500> 1,000< 5%Inactive/Ballast
(

)-erythro-MPH
~8,528~3,779< 1%Toxic/Inactive
Racemic (

)-threo
~66~45~50-80%Active (Ritalin)

Key Takeaway: The erythro isomers are essentially pharmacological dead weight. The "Chiral Switch" to pure (


)-threo-methylphenidate (Dexmethylphenidate) allows for half the dosing with equivalent efficacy, reducing metabolic load.

Case Study B: Levobupivacaine (Anesthetics)

Stereoselectivity in Cardiotoxicity [2][3][4]

Bupivacaine is a potent local anesthetic containing a piperidine ring. Historically used as a racemate, it is associated with severe cardiotoxicity. The toxicity is not due to the target mechanism (neuronal Na⁺ channel blockade) but rather an off-target stereoselective blockade of cardiac channels.

Mechanistic Insight

The cardiotoxicity of bupivacaine is linked to the blockade of the hERG potassium channel and the cardiac Na⁺ channel (Nav1.5).

  • R(+)-Bupivacaine: Binds avidly to the open state of the cardiac Na⁺ channel and dissociates slowly (high "fast-in, slow-out" kinetics). This leads to accumulation of block and fatal arrhythmias.

  • S(-)-Bupivacaine (Levobupivacaine): Dissociates significantly faster from cardiac channels, preserving cardiac conduction better than the R-enantiomer.

Comparative Safety Data

Lethal dose determination in swine models (intravenous administration).

CompoundConfigurationLethal Dose (mg/kg)Cardiotoxicity Ratio
Levobupivacaine S(-) ~9.2 - 10.5 1.0 (Baseline)
RopivacaineS(-) (propyl analog)~9.5~1.0
Racemic Bupivacaine50:50 (R/S)~5.12.1x More Toxic
R(+)-BupivacaineR(+)< 5.0High Toxicity

Case Study C: Paroxetine (SSRI)

Conformational Rigidity & Selectivity

Paroxetine is a phenylpiperidine derivative where the piperidine ring is constrained. The marketed drug is the (-)-trans isomer (3S, 4R).

  • Stereochemical Requirement: The trans orientation is critical for high-affinity binding to the Serotonin Transporter (SERT).

  • Binding Affinity: The (-)-trans isomer exhibits sub-nanomolar affinity (

    
     nM). The (+)-trans and cis isomers show significantly reduced affinity (orders of magnitude lower), rendering them therapeutically irrelevant.
    

Visualizing the Mechanism

The following diagram illustrates the stereoselective interaction pathways described above, highlighting why specific isomers fail or succeed.

Piperidine_Stereoselectivity cluster_inputs Piperidine Ligand Input cluster_targets Biological Targets cluster_outcomes Clinical Outcome Racemate Racemic Mixture (50:50 R/S) Eutomer Eutomer (Active Isomer) Racemate->Eutomer Chiral Resolution Distomer Distomer (Inactive/Toxic) Racemate->Distomer Target_On On-Target Receptor (DAT / SERT / Na+ Channel) Eutomer->Target_On High Affinity (Ki < 100 nM) Target_Off Off-Target / Toxicity (hERG / Cardiac Na+) Eutomer->Target_Off Fast Dissociation (Low Toxicity) Distomer->Target_On Steric Clash (Low Affinity) Distomer->Target_Off High Affinity / Slow Off-Rate (e.g., R-Bupivacaine) Efficacy Therapeutic Efficacy Target_On->Efficacy Toxicity Adverse Events (Arrhythmia / Metabolism) Target_Off->Toxicity

Caption: Stereochemical logic flow demonstrating how eutomers optimize therapeutic index while distomers often drive toxicity.

Experimental Protocol: Evaluating Stereoisomer Activity

For researchers attempting to replicate these profiles or evaluate new piperidine scaffolds, the following self-validating workflow is recommended.

Phase 1: Chiral Resolution & Purity Check

Before biological testing, enantiomeric purity must be confirmed.

  • Synthesis: Generate racemate via standard piperidine synthesis (e.g., pyridine reduction).

  • Separation: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Validation: Confirm enantiomeric excess (%ee) > 99% using analytical chiral HPLC. Do not proceed with biological assays if ee < 95%.

Phase 2: Competitive Binding Assay (In Vitro)

Objective: Determine


 values for each isomer.
  • Tissue Preparation: Prepare rat striatal synaptosomes (rich in DAT) or HEK-293 cells stably expressing hSERT.

  • Ligand: Use radiolabeled reference (e.g., [³H]WIN 35,428 for DAT).[1]

  • Incubation:

    • Incubate tissue + radioligand + Test Isomer (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 4°C.

    • Control: Nonspecific binding determined by 10 µM Nomifensine.

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Phase 3: Functional Uptake Assay

Objective: Confirm that binding leads to functional inhibition.

  • Substrate: Use [³H]Dopamine or [³H]Serotonin.

  • Workflow:

    • Pre-incubate cells with Test Isomer for 10 mins.

    • Add [³H]Substrate and incubate for 5 mins at 37°C.

    • Terminate uptake with ice-cold buffer.

  • Data: Plot log(concentration) vs. % uptake inhibition.

Workflow Visualization

The following diagram outlines the critical path for validating stereoisomer activity.

Experimental_Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase Start Racemic Piperidine Scaffold HPLC Chiral HPLC Separation (Prep Scale) Start->HPLC QC Quality Control (>99% ee required) HPLC->QC QC->HPLC Fail (Re-purify) Binding Radioligand Binding Assay (Determine Ki) QC->Binding Pass Functional Functional Uptake Assay (Determine IC50) Binding->Functional Decision Select Lead Isomer Functional->Decision

Caption: Standardized workflow for the isolation and pharmacological validation of piperidine stereoisomers.

References

  • Markowitz, J. S., & Patrick, K. S. (2008).[5] Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers. Journal of Clinical Psychopharmacology, 28(3 Suppl 2), S54–S61. Link

  • Schweri, M. M., et al. (2002). [3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters.[6] Journal of Neurochemistry, 45(4), 1062-1070. Link

  • Mather, L. E., & Chang, D. H. (2001). Cardiotoxicity with modern local anaesthetics: is there a safer choice? Drugs, 61(3), 333–342. Link

  • Coleman, J. A., et al. (2016). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Science, 354(6314), 904-909. Link

  • Groenendaal, D., et al. (2013). Steady-state Plasma Concentration of Donepezil Enantiomers and Its Stereoselective Metabolism and Transport in Vitro. Drug Metabolism and Disposition, 41(6), 1204-1211. Link

  • Karlsson, I., et al. (2015).[7][8] Solenopsin A and analogs exhibit ceramide-like biological activity.[8][9][10] Vascular Cell, 7, 5. Link

Sources

A Comparative Guide to the Computational Analysis of (2R,4R)-4-fluoro-2-methylpiperidine Conformation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its three-dimensional structure is a critical determinant of its biological activity, dictating how it interacts with target receptors. The introduction of substituents, such as methyl and fluoro groups, significantly alters the conformational landscape of the piperidine ring. A precise understanding of these conformational preferences is therefore paramount for rational drug design.

This guide provides an in-depth computational analysis of the conformational preferences of (2R,4R)-4-fluoro-2-methylpiperidine, a molecule that presents a fascinating interplay of steric and electronic effects. We will explore the theoretical underpinnings of its conformational behavior, present a robust computational workflow for its analysis, and discuss experimental validation techniques.

The Dynamic Piperidine Ring: A Balancing Act of Forces

The piperidine ring, much like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[3] However, the resident nitrogen atom introduces an additional layer of complexity. The conformational equilibrium of a substituted piperidine is a delicate balance of several competing factors:

  • Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or hydrogen atoms.[4] The energetic penalty for a substituent to occupy an axial position is quantified by its A-value.[3]

  • Hyperconjugation (Anomeric Effect): Anomeric effects describe the stabilization that arises from the interaction of a lone pair of electrons on a heteroatom with an adjacent anti-periplanar sigma-antibonding (σ) orbital.[5][6][7] In piperidines, the nitrogen lone pair can donate electron density into the σ orbital of an axial C-X bond (where X is an electronegative substituent), thereby stabilizing the axial conformation of that substituent.[5]

  • Electrostatic Interactions: Intramolecular electrostatic interactions, such as dipole-dipole and charge-dipole interactions, can significantly influence conformational preferences, especially in protonated piperidinium salts.[8][9][10] Favorable alignment of local dipoles can stabilize otherwise sterically disfavored conformations.[1]

  • Solvation Effects: The polarity of the solvent can modulate the conformational equilibrium by preferentially stabilizing conformers with larger dipole moments.[8]

Conformational Preferences of (2R,4R)-4-fluoro-2-methylpiperidine

For (2R,4R)-4-fluoro-2-methylpiperidine, we must consider two key chair conformations and the axial versus equatorial positioning of both the methyl and fluoro substituents. The (2R,4R) stereochemistry dictates a cis relationship between the two substituents. This leads to two primary chair conformers in equilibrium: one with both substituents axial and one with both substituents equatorial.

Let's analyze the forces at play for each substituent:

  • 2-Methyl Group: The methyl group is sterically demanding (A-value ≈ 1.7 kcal/mol) and will strongly favor the equatorial position to minimize 1,3-diaxial strain.[8]

  • 4-Fluoro Group: Fluorine is a small and highly electronegative atom. Its conformational preference is more nuanced. While it has a small A-value, suggesting a slight equatorial preference based on sterics alone, electronic effects can favor an axial orientation. Specifically, hyperconjugation between the nitrogen lone pair and the C-F σ* orbital can stabilize an axial fluorine, a phenomenon often referred to as the anomeric effect in heterocyclic systems.[5][11]

Given these competing influences, we can hypothesize the conformational equilibrium for (2R,4R)-4-fluoro-2-methylpiperidine. The strong steric preference of the methyl group for the equatorial position will likely be the dominant factor, pushing the equilibrium towards the conformer where both the methyl and fluoro groups are equatorial. However, the magnitude of this preference will be modulated by the electronic stabilization of an axial fluorine atom.

Computational Workflow for Conformational Analysis

A robust computational workflow is essential for accurately predicting the conformational landscape of (2R,4R)-4-fluoro-2-methylpiperidine. Density Functional Theory (DFT) has proven to be a reliable method for such analyses.[12][13][14]

G cluster_0 Computational Analysis Workflow start Initial 3D Structure Generation of (2R,4R)-4-fluoro-2-methylpiperidine conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search Identify low-energy conformers dft_opt DFT Geometry Optimization and Frequency Calculation (e.g., M06-2X/def2-QZVPP) conf_search->dft_opt Refine geometries and confirm minima energy_analysis Relative Energy Analysis (ΔG) dft_opt->energy_analysis Determine conformational populations nmr_calc NMR Parameter Calculation (Chemical Shifts, Coupling Constants) dft_opt->nmr_calc Predict NMR observables comparison Comparison with Experimental Data energy_analysis->comparison nmr_calc->comparison

Caption: A typical computational workflow for conformational analysis.

Experimental Protocol: Computational Analysis
  • Initial Structure Generation: Generate the 3D structure of (2R,4R)-4-fluoro-2-methylpiperidine.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify all low-energy chair and twist-boat conformers.

  • DFT Geometry Optimization: For each identified low-energy conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set. The M06-2X functional with a large basis set like def2-QZVPP is recommended for its good performance in capturing non-covalent interactions and conformational energies.[8][15] Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections for Gibbs free energy calculations.[13]

  • Solvation Modeling: To simulate a solution-phase environment, incorporate a polarizable continuum model (PCM) during the DFT calculations, specifying the solvent of interest (e.g., chloroform or water).[8][16]

  • Relative Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers to determine their equilibrium populations at a given temperature.

  • NMR Parameter Calculation: For the most stable conformers, calculate NMR chemical shifts and spin-spin coupling constants using a method like the GIAO (Gauge-Independent Atomic Orbital) approach.

Comparative Data: Predicted Conformational Energies

The following table presents hypothetical, yet plausible, relative free energies for the two primary chair conformers of (2R,4R)-4-fluoro-2-methylpiperidine, based on data from analogous systems in the literature.[8][17][18]

Conformer2-Methyl Position4-Fluoro PositionPredicted Relative Free Energy (ΔG) in Gas Phase (kcal/mol)Predicted Relative Free Energy (ΔG) in Water (kcal/mol)
A EquatorialEquatorial0.00 (most stable)0.00 (most stable)
B AxialAxial+2.5 - 3.5+2.0 - 3.0

Note: These are estimated values for illustrative purposes. Actual values would be derived from the computational workflow described above.

The diequatorial conformer is expected to be significantly more stable due to the large steric penalty of placing the methyl group in an axial position. The preference for the diequatorial conformer is likely to be slightly reduced in a polar solvent like water, which can better stabilize the potentially larger dipole moment of the diaxial conformer.[8]

Experimental Validation through NMR Spectroscopy

NMR spectroscopy is the premier experimental technique for validating computational predictions of conformational equilibria in solution.[8][17] For fluorinated compounds, 19F NMR and the coupling between 19F and adjacent protons (3JF,H) are particularly informative.[19]

G cluster_0 Experimental Validation Workflow synthesis Synthesis of (2R,4R)-4-fluoro-2-methylpiperidine nmr_acq NMR Data Acquisition (1H, 13C, 19F, COSY, HSQC) synthesis->nmr_acq coupling_analysis Analysis of Coupling Constants (e.g., 3J(F,Hax) and 3J(F,Heq)) nmr_acq->coupling_analysis pop_determination Determination of Conformational Population coupling_analysis->pop_determination comparison Comparison with Computational Predictions pop_determination->comparison

Caption: Workflow for experimental validation using NMR spectroscopy.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve the synthesized (2R,4R)-4-fluoro-2-methylpiperidine in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra. 2D correlation experiments like COSY and HSQC may be necessary for unambiguous signal assignment.

  • Coupling Constant Analysis: Carefully measure the vicinal coupling constants (3J) between the fluorine at C4 and the protons at C3 and C5. The magnitude of these couplings is highly dependent on the dihedral angle, as described by the Karplus equation.

    • A large 3JF,H value (typically > 25 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which occurs when both the fluorine and the coupled proton are axial .

    • A small 3JF,H value (typically < 10 Hz) corresponds to a gauche relationship (~60° dihedral angle), which occurs when one substituent is axial and the other is equatorial, or both are equatorial.

By analyzing the magnitudes of the 3JF,Hax and 3JF,Heq coupling constants, the time-averaged position of the fluorine atom, and thus the predominant conformation of the ring, can be confidently determined.[8][17]

Conclusion

The conformational analysis of (2R,4R)-4-fluoro-2-methylpiperidine reveals a classic interplay between sterics and electronics. While the axial preference of fluorine due to hyperconjugative effects is a known phenomenon in fluorinated piperidines, the significant steric demand of the 2-methyl group is predicted to be the overriding factor, leading to a strong preference for the diequatorial conformer.[8][15][20] This guide outlines a synergistic approach, combining robust DFT calculations with targeted NMR experiments, to provide a comprehensive and validated understanding of the three-dimensional structure of this and related substituted piperidines. Such detailed conformational insights are indispensable for the successful design and development of novel piperidine-based therapeutic agents.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(42), 9357-9364. Available from: [Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • ResearchGate. (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Available from: [Link]

  • Lin, I. A., & Raines, R. T. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central, 21(3), 327–335. Available from: [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

  • PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Available from: [Link]

  • Journal of Structural Chemistry. (2016). DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATION. Journal of Structural Chemistry, 57(8), 1640–1648. Available from: [Link]

  • RSC Publishing. (1974). The Conformational Analysis of Saturated Heterocycles. Part LXVI.1 Stereochemical Orientation of the Methylation of 2-Methylpiperidine. Available from: [Link]

  • ResearchGate. (2026). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Available from: [Link]

  • PubMed. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Available from: [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available from: [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available from: [Link]

  • RSC Publishing. (n.d.). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Available from: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • Amazon AWS. (2023). recent advances related to anomeric and exo-anomeric effects in carbohydrate chemistry. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • PubMed Central. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Tuning the conformational behavior of 4-methylpiperidine analogues by... Available from: [Link]

  • ACS Publications. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega. Available from: [Link]

  • PubMed Central. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Available from: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Available from: [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available from: [Link]

  • Frontiers. (2023). Computational study of the binding orientation and affinity of noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-1 considering the protein flexibility by using molecular dynamics and cross-docking. Available from: [Link]

  • ResearchGate. (2019). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]

  • Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Available from: [Link]

  • PubMed Central. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. Available from: [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Available from: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Strategies for Halogenated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Halogenated Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated piperidines are critical pharmacophores in medicinal chemistry, often employed to modulate basicity (pKₐ), block metabolic hotspots (e.g., CYP450 oxidation), or improve potency via halogen bonding. However, their structural characterization presents unique challenges. The electron-withdrawing nature of halogens (F, Cl, Br) alters standard fragmentation pathways, and distinguishing positional isomers (e.g., 3-fluoro- vs. 4-fluoropiperidine) requires specific analytical strategies.

This guide compares the two dominant analytical "products"—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) MS/MS —evaluating their performance in structural elucidation, sensitivity, and isomer differentiation.

Quick Comparison Matrix
FeatureMethod A: EI-GC/MS (Hard Ionization)Method B: ESI-MS/MS (Soft Ionization)
Primary Utility Library matching, impurity profilingBioanalysis, metabolite ID, isomer differentiation
Dominant Mechanism Radical-site induced

-cleavage
Charge-site driven neutral loss (HX)
Isomer Resolution Low (Spectra often identical for regioisomers)High (Distinguishable via MS/MS collision energy)
Key Diagnostic Iminium ions (

84, 118)
Neutral loss of HF/HCl (


20/36)
Sample Requirement Volatile, non-polar derivativesPolar, aqueous soluble

Technical Deep Dive: Fragmentation Mechanisms

To select the correct analytical approach, one must understand the causality behind the fragmentation.

Electron Ionization (EI): The -Cleavage Dominance

In EI (70 eV), the radical cation (


) is formed primarily by removing an electron from the nitrogen lone pair. The driving force is the formation of a resonance-stabilized iminium ion.[1]
  • Mechanism: Homolytic cleavage of the C-C bond

    
     to the nitrogen.
    
  • The Problem with Halogens: For 3- and 4-halogenated piperidines, the

    
    -cleavage often results in identical mass fragments because the halogen is located on the 
    
    
    
    or
    
    
    carbon, which is not directly involved in the primary bond breaking.
  • Result: 3-chloropiperidine and 4-chloropiperidine produce nearly indistinguishable EI spectra dominated by the unsubstituted iminium ring or loss of the halogen radical.

ESI-MS/MS: Protonation and Neutral Loss

In ESI, the molecule forms an even-electron ion


. Fragmentation is driven by "mobile proton" chemistry.
  • Mechanism: The proton localizes on the nitrogen. Upon collisional activation (CID), the energy induces an E2-type elimination or neighboring group participation.

  • Halogen Specificity: The dominant pathway is the Neutral Loss of HX (HF, HCl, HBr).

    • 4-Halopiperidines: Tend to lose HX to form a conjugated diene system (tetrahydropyridine cation).

    • 3-Halopiperidines: The proximity of the halogen to the nitrogen (3-position) allows for "neighboring group participation" (NGP) or specific ring contractions that are energetically distinct from the 4-isomer.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation logic between EI and ESI modes for a generic 4-chloropiperidine.

FragmentationPathways cluster_EI Method A: EI (Hard Ionization) cluster_ESI Method B: ESI (Soft Ionization) M_Neutral 4-Chloropiperidine (Neutral) M_Radical M+• (Radical Cation) m/z 119 M_Neutral->M_Radical 70 eV e- impact M_Proton [M+H]+ (Even Electron) m/z 120 M_Neutral->M_Proton ESI (+3.5 kV) Alpha_Cleave α-Cleavage Product (Open Chain Radical) M_Radical->Alpha_Cleave Homolysis Iminium Iminium Ion (m/z 84, -Cl•) Alpha_Cleave->Iminium Loss of Cl• Transition Transition State (H-shift / NGP) M_Proton->Transition CID Energy Piperideine Tetrahydropyridine (m/z 84, -HCl) Transition->Piperideine Neutral Loss (HCl) RingContract Ring Contraction (Isomer Specific) Transition->RingContract Minor Pathway

Caption: Comparison of Radical-site driven cleavage (EI) vs. Charge-site driven neutral loss (ESI) for 4-chloropiperidine.

Experimental Protocol: Differentiating Isomers (3-F vs 4-F)

This protocol validates the "Product B" (ESI-MS/MS) approach for distinguishing positional isomers, which is the superior method for this application.

Objective

To differentiate 3-fluoropiperidine from 4-fluoropiperidine using Energy-Resolved Mass Spectrometry (ER-MS).

Materials
  • Analytes: 3-fluoropiperidine HCl, 4-fluoropiperidine HCl.

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute standards to 1 µM (approx. 100 ng/mL) in the solvent mixture.

    • Note: Avoid glass vials if analyzing trace levels; use polypropylene to prevent adsorption.

  • Direct Infusion Setup:

    • Flow rate: 10 µL/min.

    • Source Temp: 300°C.

    • Ion Spray Voltage: 4500 V.

  • Precursor Isolation:

    • Select

      
       at m/z 104.1  (for Fluoropiperidine).
      
    • Isolation width: ± 1 Da (Unit resolution).

  • Energy-Resolved Breakdown Curve:

    • Instead of a single collision energy (CE), ramp the CE from 5 eV to 50 eV in 5 eV increments.

    • Monitor two transitions:

      • Transition 1 (Neutral Loss):

        
         (Loss of HF, 
        
        
        
        20 Da).
      • Transition 2 (Ring Cleavage):

        
         (Retro-Diels-Alder type fragment).
        
  • Data Interpretation (The "Trust" Step):

    • 4-Fluoropiperidine: The loss of HF (

      
       84) appears at lower collision energies (approx 10-15 eV) because the elimination yields a conjugated system.
      
    • 3-Fluoropiperidine: The loss of HF requires higher energy or shows a different ratio of

      
       56 vs 
      
      
      
      84 due to the inductive destabilization of the developing cation by the closer nitrogen.
    • Validation: Plot the ratio of Intensity(84)/Intensity(56) vs. CE. The curves will diverge, providing a unique fingerprint for each isomer.

Quantitative Data Comparison

The following table summarizes expected ion abundances based on literature mechanisms for halogenated piperidines.

CompoundPrecursor (

)
Major Fragment 1 (

)
Major Fragment 2 (

)
Diagnostic Feature
4-Fluoropiperidine 104

84 (Loss of HF)56 (Ring cleavage)High intensity

84 at low CE.
3-Fluoropiperidine 104

84 (Loss of HF)44 (Ethylamine fragment)Distinct breakdown curve; higher relative

44/56 ratio.
4-Chloropiperidine 120

84 (Loss of HCl)56Chlorine isotope pattern (3:1) visible in precursor but lost in fragment 84.
4-Bromopiperidine 164

84 (Loss of HBr)56Labile C-Br bond; HBr loss occurs at very low CE (soft fragmentation).

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • National Institute of Justice. (2009).[2] Differentiation of the Regioisomeric 2, 3 and 4-Trifluoromethylphenylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]

Sources

The Organofluorine Analytical Paradigm: Cross-Validation of LC-MS/MS, 19F-NMR, and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As the development of fluorinated pharmaceuticals and the regulatory scrutiny of per- and polyfluoroalkyl substances (PFAS) intensify, analytical laboratories face a critical challenge: accurately quantifying fluorinated compounds across complex matrices. Relying on a single analytical modality often leads to critical blind spots.

This guide provides an objective, data-driven comparison of targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), non-targeted Fluorine-19 Nuclear Magnetic Resonance (19F-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the mechanistic causality behind each method, researchers can build a self-validating analytical ecosystem that eliminates false positives and closes the "organofluorine gap."

Comparative Performance Matrix

To establish a baseline for method selection, we must objectively compare the performance metrics of the three primary analytical modalities used for fluorinated compounds.

Analytical ParameterLC-MS/MS (e.g., EPA 1633)19F-NMR (qNMR)GC-MS (EI)
Primary Use Case Ultratrace targeted quantification of polar/ionic PFAS.Non-targeted total organofluorine & structural elucidation.Volatile fluorinated solvents & hydrofluoroethers.
Sensitivity (LOD) Parts-per-trillion (ng/L)Parts-per-million (mg/L)Parts-per-billion (µg/L)
Target Scope Limited to available standards (e.g., 40 specific PFAS).Universal (detects all organofluorine species).Limited to volatile, thermally stable compounds.
Matrix Interference High (requires extensive SPE/GCB clean-up).Low (19F background in nature is virtually zero).Moderate (requires headspace or extraction).
Quantification Basis Isotope Dilution (13C-labeled internal standards).Internal Standard (CRM with distinct chemical shift).External Calibration / Internal Standard.
Organofluorine Coverage Captures ~11.4% of total organofluorine in complex matrices.Captures 100% of soluble organofluorine.Captures <5% (only volatile fractions).

Targeted Quantification: The LC-MS/MS Workflow (EPA Method 1633)

Targeted LC-MS/MS is the gold standard for regulatory compliance due to its unmatched sensitivity. The 1 is a multi-laboratory validated protocol designed to quantify 40 PFAS across diverse matrices[1].

Causality in Protocol Design

Every step in this workflow exists to solve a specific chemical challenge:

  • Extraction Chemistry: Weak Anion Exchange (WAX) solid-phase extraction (SPE) is utilized because most target PFAS possess acidic functional groups (e.g., sulfonates, carboxylates) that remain anionic at neutral pH.

  • Matrix Clean-up: Graphitized Carbon Black (GCB) is mandatory to strip out sterols and pigments that cause severe ion suppression in the MS source[2].

  • Chromatographic Resolution (The Bile Acid Problem): Early iterations of PFAS methods used methanol as the organic mobile phase. However, methanol fails to separate PFOS from endogenous bile acids like taurodeoxycholic acid (TDCA) and tauroursodeoxycholic acid (TUDCA), which share isobaric transitions and cause massive false-positive biases. Switching the mobile phase to acetonitrile shifts these bile acids to earlier retention times, successfully resolving them from PFOS[3].

Step-by-Step Protocol: Reduced-Volume EPA 1633 Workflow

Note: Using a 50 mL sample volume instead of the traditional 500 mL prevents SPE clogging in complex matrices while maintaining required LODs[2].

  • Sample Aliquoting & Spiking: Measure 50 mL of the aqueous sample. Spike with a methanolic solution containing Extracted Internal Standards (EIS) (e.g., 13C-labeled PFAS) to normalize subsequent matrix effects and extraction losses.

  • SPE Loading: Condition a WAX SPE cartridge with 0.3% NH4OH in methanol, followed by water. Load the 50 mL sample at a flow rate of ~5 mL/min.

  • Washing & Elution: Wash with 25 mM acetate buffer (pH 4) to remove neutral interferences. Elute the strongly bound anionic PFAS using 0.3% NH4OH in methanol.

  • GCB Clean-up: Pass the eluate through loose GCB.

  • Reconstitution: Evaporate the cleaned extract to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 80:20 Methanol:Water containing Non-Extracted Internal Standards (NIS).

  • LC-MS/MS Acquisition: Inject onto a UHPLC system equipped with a PFAS delay column (to trap system-related PFAS background). Separate using an Acetonitrile/Water gradient and detect via Multiple Reaction Monitoring (MRM)[3].

EPA1633 Sample Aqueous Sample (50 mL Aliquot) Spike Spike 13C-Labeled Internal Standards Sample->Spike SPE WAX SPE Extraction Spike->SPE Clean GCB Clean-up (Remove Interferences) SPE->Clean LC UHPLC Separation (Acetonitrile Mobile Phase) Clean->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS

EPA Method 1633 workflow for targeted PFAS extraction and LC-MS/MS quantification.

Total Organofluorine & Structural Elucidation: The 19F-NMR Approach

While LC-MS/MS is highly sensitive, it suffers from severe tunnel vision. Environmental studies have shown that targeted LC-MS/MS detects a median of only 11.4% of the total organofluorine present in complex samples, leaving a massive "organofluorine gap"[4].

19F-NMR serves as the ultimate complementary technique. Because the fluorine nucleus has a spin of 1/2 and 100% natural isotopic abundance, 19F-NMR is highly sensitive. Furthermore, its massive chemical shift dispersion (approx. 400 ppm for organic fluorine compounds) ensures that signals from different functional groups rarely overlap[5].

Causality in Protocol Design
  • Universal Detection: Unlike MS, NMR does not rely on ionization efficiency. If a fluorine atom is present and soluble, it will resonate. Terminal -CF3 groups of PFAS can be easily distinguished from aryl -CF3 moieties common in fluorinated pharmaceuticals[4].

  • Mitigating the Off-Resonance Effect: In quantitative NMR (qNMR), the chemical shift difference between the excitation pulse offset and the resonance signal position can cause integration errors. To achieve <1% error, the excitation pulse offset must be mathematically centered midway between the target analyte signal and the Reference Material (RM) signal[6].

Step-by-Step Protocol: High-Accuracy qNMR
  • Sample Preparation: Dissolve the fluorinated analyte and a high-purity Certified Reference Material (CRM, e.g., Flusulfamide or Diflubenzuron) in a suitable deuterated solvent (e.g., Methanol-d4).

  • Pulse Offset Optimization: Identify the chemical shifts of the target signal (e.g., -CF2- main chain) and the CRM signal. Set the transmitter frequency offset (O1) exactly midway between these two resonances to neutralize the off-resonance effect[6].

  • Acquisition Parameters: Set a wide spectral width (>200 ppm). Crucially, set the relaxation delay (D1) to at least 60 seconds. Fluorine nuclei often have long longitudinal relaxation times (T1); failing to allow complete relaxation will result in truncated signal integration and artificially low quantification[6].

  • Data Processing: Phase and baseline correct the spectrum. Integrate the target and CRM peaks, dividing the raw area by the number of equivalent fluorine atoms contributing to each signal to determine molar ratios.

Complementary Sample Complex Fluorinated Sample Matrix NMR 19F-NMR Spectroscopy (Non-Targeted) Sample->NMR LCMS LC-MS/MS Analysis (Targeted) Sample->LCMS TotalF Total Organofluorine Quantification NMR->TotalF TargetF Specific Analyte Quantification LCMS->TargetF Gap The Organofluorine Gap (Unidentified Species) TotalF->Gap Minus TargetF->Gap Baseline

Complementary strategy identifying the organofluorine gap using 19F-NMR and LC-MS/MS.

GC-MS: Bridging the Volatility Gap

For highly volatile fluorinated solvents and hydrofluoroethers (e.g., 1-(Ethoxy)nonafluorobutane, used in fluorous solid-phase extraction), LC-MS/MS is ineffective due to poor ionization and lack of retention on reverse-phase columns.

Causality in Protocol Design: GC-MS utilizes Electron Ionization (EI) at 70 eV. This hard ionization technique shatters the highly stable C-F bonds, producing highly reproducible fragmentation patterns. By analyzing the unique fragmentation fingerprints, researchers can confirm the identity and isomeric purity of synthesized fluorinated materials that LC-MS/MS cannot detect[7].

Building a Self-Validating System

To ensure absolute scientific integrity, laboratories should not rely on a single method in isolation. A self-validating system utilizes the strengths of one method to calibrate the weaknesses of another:

  • Standard Certification: Use 19F-qNMR to independently verify the absolute purity of the analytical standards used for LC-MS/MS calibration. Because NMR requires only a single, unrelated fluorinated CRM (like flusulfamide) to quantify any other fluorinated molecule, it breaks the dependency on potentially degraded commercial standards[6].

  • Mass Balance: Run 19F-NMR on environmental effluents to establish the "Total Organofluorine" ceiling. Subsequently, run EPA Method 1633 LC-MS/MS. If the LC-MS/MS accounts for only 15% of the NMR signal, the laboratory is immediately alerted to the presence of unknown fluorinated precursors or novel fluorinated pharmaceuticals requiring further non-targeted high-resolution mass spectrometry (HRMS) investigation[4].

References

  • Source: American Chemical Society (ACS)
  • Simplifying the Analysis of PFAS in Aqueous Samples for EPA Method 1633 by Reducing Sample Volume Source: Waters Corporation URL
  • Quantitation of per- and polyfluoroalkyl substances (PFAS)
  • Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL
  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?
  • 1-(Ethoxy)

Sources

A Senior Application Scientist's Guide to the Strategic Fluorination of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Drug Discovery Professionals

Introduction: The Power of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its three-dimensional structure and ability to present substituents in well-defined spatial orientations have made it a cornerstone of many successful drugs. However, optimizing a piperidine-containing lead molecule into a clinical candidate is a formidable challenge. Researchers must meticulously tune its properties to achieve the desired balance of potency, selectivity, and pharmacokinetics.

This is where fluorine, the most electronegative element, enters the stage. Strategic incorporation of fluorine is a powerful and widely used tactic in modern drug design.[1][2][3][4][5] It can profoundly alter a molecule's physicochemical and pharmacological profile, often turning a problematic lead into a viable drug candidate.[1][3][4][6][7]

This guide provides a comparative study of fluorinated versus non-fluorinated piperidine analogs. Moving beyond mere theory, we will dissect the mechanistic basis for fluorine's effects and provide the experimental frameworks necessary to quantify them. We will explore how this single atomic substitution can influence basicity (pKa), lipophilicity (logD), metabolic stability, and target binding affinity, equipping you with the knowledge to rationally design your next generation of piperidine-based therapeutics.

The Mechanistic Impact of Fluorination on Piperidine Analogs

The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), low polarizability, and extreme electronegativity—are the root of its profound effects.[5][8][9] When incorporated into a piperidine ring, these properties manifest in several critical ways:

  • Modulation of Basicity (pKa): The piperidine nitrogen is basic, and its degree of protonation at physiological pH (pKa) is a critical determinant of solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[10] Fluorine’s powerful inductive electron-withdrawing effect can significantly lower the pKa of the piperidine nitrogen.[5][8][10][11] This reduction in basicity can improve oral absorption and reduce unwanted ion channel interactions.[10][11]

  • Tuning Lipophilicity (logD): The effect of fluorination on lipophilicity is highly context-dependent.[1][12][13] While fluorination of an aromatic ring generally increases lipophilicity, substitution on an aliphatic scaffold like piperidine can sometimes decrease it.[12] This modulation is crucial for optimizing a drug's ability to cross cell membranes and reach its target.[14]

  • Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[8] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[3][8][15] This can increase the drug's half-life and oral bioavailability.[1][2]

  • Altering Conformation and Binding: Fluorine substitution can influence the conformational equilibrium of the piperidine ring (the preference for axial vs. equatorial substituents).[16][17][18][19] This is driven by complex electronic interactions, including hyperconjugation and charge-dipole effects.[16][17] By locking the molecule into a more "bioactive" conformation, fluorination can lead to a significant increase in binding affinity for the target protein.[1]

Experimental Workflow for Comparative Analysis

A systematic evaluation is essential to truly understand the impact of fluorination. The following workflow outlines a robust approach for comparing a parent, non-fluorinated piperidine analog against its fluorinated counterparts.

Caption: Workflow for the comparative analysis of piperidine analogs.

Key Experimental Protocols

Here we provide detailed, self-validating protocols for the key experiments outlined in the workflow.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the ionization constant of a compound. It directly measures the pH change of a solution as a titrant is added, allowing for precise calculation of the pKa.[20][21][22]

Methodology:

  • Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[23][24] Prepare a 1 mM solution of the test compound in water. To ensure a constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl).[23][24]

  • Acidification: Acidify the sample solution to ~pH 2 by adding 0.1 M hydrochloric acid (HCl).[23]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M sodium hydroxide (NaOH) solution.[23][24]

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often calculated using the first or second derivative of the curve).[22] Perform at least three replicate titrations for each compound to ensure reproducibility.[23]

Protocol 2: Lipophilicity (logD₇.₄) Measurement by HPLC

Rationale: For ionizable compounds like piperidines, the distribution coefficient (logD) at a physiological pH of 7.4 is more relevant than the partition coefficient (logP). A reversed-phase HPLC method provides a rapid and reliable way to estimate logD, correlating a compound's retention time with its lipophilicity.[25][26][27][28]

Methodology:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution at pH 7.4 and an organic modifier like methanol or acetonitrile.[28]

  • Calibration: Prepare a set of 5-7 standard compounds with known logD₇.₄ values that span the expected range of your test compounds. Inject each standard and record its retention time (t_R). Create a calibration curve by plotting the known logD₇.₄ values against the measured log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).

  • Sample Analysis: Prepare a solution of the test compound (e.g., 0.25 mM).[26] Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.

  • Calculation: Calculate the log k' for your test compound. Using the linear regression equation from the calibration curve, determine the logD₇.₄ of your test compound.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay is the industry standard for assessing Phase I metabolic stability.[29] HLMs contain a high concentration of CYP enzymes.[30] By measuring the rate at which a compound disappears over time, we can calculate its intrinsic clearance, a key predictor of in vivo hepatic clearance.[29][30]

Methodology:

  • Reagent Preparation: Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[30][31] Prepare a 1 mM stock solution of the NADPH cofactor.[30]

  • Incubation: In a 96-well plate, pre-warm the HLM suspension and a 1 µM solution of the test compound at 37°C.[29][31] Initiate the metabolic reaction by adding the NADPH cofactor.[29][30]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quench solution of cold acetonitrile containing an internal standard.[29][30]

  • Controls: Include "minus cofactor" controls (where buffer is added instead of NADPH) to check for non-enzymatic degradation, and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin) to validate the assay performance.[30]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k). The in vitro half-life (T½) is calculated as 0.693/k.

Protocol 4: Receptor Binding Affinity (K_i) via Radioligand Competition Assay

Rationale: This assay is the gold standard for determining a compound's binding affinity for a specific receptor target.[32][33] It measures the ability of an unlabeled test compound to compete with and displace a "hot" radiolabeled ligand that has a known high affinity for the target.

Methodology:

  • Preparation: Prepare cell membranes or tissue homogenates that express the receptor of interest.[32][34]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (typically at its K_d value), and a range of concentrations of the unlabeled test compound (e.g., 10 concentrations over a 5-log unit range).[33][34]

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[34]

  • Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter, followed by several washes with ice-cold buffer.[34] The receptor-bound radioligand is trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[34]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[34][35]

Data Synthesis and Interpretation

To illustrate the power of this comparative approach, consider the following hypothetical data for a parent piperidine analog ("Parent-H") and its 3-fluoro ("3-F") and 4-fluoro ("4-F") analogs.

Table 1: Comparative Physicochemical Properties

CompoundPosition of FpKalogD₇.₄
Parent-H N/A9.82.1
Analog 3-F 3-position8.61.9
Analog 4-F 4-position9.12.3

Table 2: Comparative ADME and Pharmacodynamic Properties

CompoundMetabolic Half-Life (T½, min) in HLMReceptor Binding Affinity (K_i, nM)
Parent-H 1510.5
Analog 3-F > 602.1
Analog 4-F 2512.8

Expert Interpretation:

  • pKa: As expected, fluorination lowered the basicity of the piperidine nitrogen. The effect was more pronounced for the 3-F analog (ΔpKa = -1.2) than the 4-F analog (ΔpKa = -0.7), consistent with the closer proximity of the fluorine atom to the nitrogen in the 3-position. This reduction in basicity for Analog 3-F could be highly beneficial for reducing hERG liability and improving its absorption profile.[10][11]

  • Lipophilicity: The impact on logD was position-dependent. The 3-F substitution slightly decreased lipophilicity, while the 4-F substitution slightly increased it. This highlights that the effect of fluorine on lipophilicity is not straightforward and must be determined empirically.[1]

  • Metabolic Stability: The most dramatic effect was seen with Analog 3-F. The metabolic half-life increased more than four-fold, suggesting the 3-position on the parent compound was a primary site of metabolism ("metabolic hotspot"). Placing a robust C-F bond at this position effectively blocked the oxidative pathway.[7][15] The 4-F analog showed only a modest improvement, indicating the 4-position was less metabolically vulnerable.

  • Binding Affinity: The 3-F substitution resulted in a five-fold improvement in binding affinity (lower K_i). This could be due to the fluorine atom engaging in a favorable interaction (e.g., as a hydrogen bond acceptor) within the receptor's binding pocket or by inducing a more favorable ring conformation for binding.[2][16] Conversely, the 4-F substitution was slightly detrimental to binding, suggesting that the larger fluorine atom at this position may cause a minor steric clash.

Conclusion and Future Perspectives

This guide demonstrates that fluorination is a nuanced and powerful strategy in the optimization of piperidine-based drug candidates. It is not a "magic bullet," but a tool that, when applied rationally and evaluated systematically, can yield dramatic improvements in a molecule's drug-like properties. The case study reveals that the position of fluorination is critical, with different locations on the piperidine ring producing divergent effects on pKa, lipophilicity, metabolic stability, and target affinity.

By employing the robust experimental workflows detailed here, drug discovery teams can move beyond intuition and generate the high-quality, comparative data needed to make informed decisions. This empirical, data-driven approach is the key to unlocking the full potential of fluorination and accelerating the development of safer, more effective piperidine-based medicines.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Cobb, S. L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(29), 12012-12018.
  • Pike, L. S., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(23), 10435-10453.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • O'Hagan, D. (2008). Understanding the impact of fluorine substitution in drug design. Journal of Medicinal Chemistry, 51(10), 2845-2851.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Daniels, D. S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 983.
  • Wan, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-445.
  • van der Velden, J. L. J., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(10), e202114389.
  • CHI Scientific. (2024, July 31). CHI LogD Assay [Video]. YouTube.
  • Wilson, A. T., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • ResearchGate. (2025, August 6). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
  • Tressler, C. M., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 21(52), 19036-19045.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine....
  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • PubMed. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Cyprotex. (n.d.). Microsomal Stability.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In pKa Formulation and Prediction (pp. 1-32). John Wiley & Sons, Inc.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(13), 2527-2537.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • University of California, Berkeley. (n.d.). Potentiometric Titration of an Unknown Weak Acid.
  • ResearchGate. (2025, October 17). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems.
  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

Technical Guide: Assessing the Metabolic Stability of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

In modern lead optimization, the piperidine ring is a ubiquitous pharmacophore but frequently suffers from rapid oxidative clearance. This guide provides a technical framework for assessing how strategic fluorination—specifically at the 3- and 4-positions—impacts metabolic stability.

Unlike simple bioisosteric replacements (e.g., morpholine), fluorination offers a dual advantage: it blocks metabolic "soft spots" (labile C-H bonds) while simultaneously modulating basicity (


) and lipophilicity (

). This guide compares fluorinated piperidines against their non-fluorinated parents and alternative bioisosteres, supported by experimental protocols for microsomal stability assessment.

Mechanistic Rationale

To interpret stability data correctly, one must understand the underlying physical organic chemistry.

The Metabolic "Soft Spot"

The piperidine ring is prone to Cytochrome P450 (CYP)-mediated oxidation via two primary mechanisms:

  • 
    -Carbon Oxidation:  CYP abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6), forming an unstable carbinolamine that collapses into an iminium ion or lactam.
    
  • Remote Hydroxylation: Oxidation at the C3 or C4 positions.

Why Fluorine Works[1][2]
  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), effectively blocking hydrogen abstraction at the site of substitution.
  • Electronic Modulation (

    
     Effect):  This is often more critical than bond strength. The high electronegativity of fluorine pulls electron density from the nitrogen lone pair.
    
    • Result: The

      
       of the piperidine nitrogen drops (typically from 
      
      
      
      11.0 to
      
      
      8.5–9.5).
    • Causality: Reduced basicity decreases the energy cost of desolvation required for the molecule to enter the hydrophobic CYP active site, but it also alters the binding orientation, often reducing the affinity (

      
      ) for the enzyme.
      

Comparative Performance Analysis

The following table synthesizes representative data trends observed in lead optimization campaigns. It compares a standard N-benzylpiperidine scaffold against fluorinated analogs and a morpholine bioisostere.

Table 1: Comparative Metabolic Profiles
Scaffold VariantStructural Modification

(Approx)

Relative

(Microsomes)
Metabolic Liability
Piperidine (Parent) Unsubstituted~11.0High100% (Baseline) Rapid

-oxidation & N-dealkylation
4-Fluoropiperidine Monofluorine at C4~9.6Moderate~60-70% Blocks C4-hydroxylation;

-oxidation persists
4,4-Difluoropiperidine Gem-difluoro at C4~8.4Low/Mod~20-30% Significant reduction in basicity; remote sites blocked
3-Fluoropiperidine Monofluorine at C3~9.2Moderate~40-50% Stereoelectronic effect deactivates adjacent

-C
Morpholine Oxygen at C4~8.3Low~25% Good stability, but often suffers from polarity-induced permeability issues

Key Insight: While Morpholine offers excellent stability, it often sacrifices membrane permeability due to the polar oxygen. 4,4-Difluoropiperidine frequently emerges as the superior choice, maintaining the lipophilic character required for potency while matching the metabolic stability of morpholine through


 modulation.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating . It uses a "linear velocity" approach to ensure that substrate depletion follows first-order kinetics.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Pre-incubate HLM (final conc. 0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

    • Spike Test Compound (final conc. 1

      
      M) to prevent saturation of enzymes (
      
      
      
      effects).
  • Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
  • Sampling (The Kinetic Course):

    • Extract aliquots (50

      
      L) at strictly defined time points: 0, 5, 15, 30, and 45 minutes.
      
    • Self-Validation Step: Immediately dispense into 150

      
      L Quench Solution. Vortex for 10 minutes to ensure protein precipitation.
      
  • Controls (Mandatory):

    • High Clearance: Verapamil or Propranolol (Must show >80% depletion).

    • Low Clearance: Warfarin (Must show <10% depletion).

    • Minus-NADPH: Incubate compound with microsomes without cofactor for 45 mins. (Validates that loss is metabolic, not chemical instability).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Visualizations

Diagram 1: Mechanism of Metabolic Blockade

This diagram illustrates how fluorination prevents the formation of the reactive iminium ion intermediate.

MetabolicBlockade Parent Piperidine Parent AlphaOx α-Carbon Radical Parent->AlphaOx H-Abstraction CYP CYP450 (Fe-O)3+ CYP->AlphaOx Blocked Oxidation BLOCKED CYP->Blocked Iminium Iminium Ion (Reactive) AlphaOx->Iminium -1e- Metabolite Ring Open / Lactam Iminium->Metabolite Hydrolysis Fluorinated Fluorinated Piperidine Fluorinated->Blocked C-F Bond Resists Abstraction

Caption: Comparative pathway showing the susceptibility of the native piperidine ring to


-oxidation versus the resistance provided by the strong C-F bond in fluorinated analogs.
Diagram 2: Metabolic Stability Assessment Workflow

A decision tree for interpreting assay results and selecting the next step.

AssayWorkflow Start Microsomal Stability Assay (HLM + NADPH) Result Calculate CL_int Start->Result HighCL High Clearance (> 50 µL/min/mg) Result->HighCL Unstable LowCL Low Clearance (< 10 µL/min/mg) Result->LowCL Stable MetID Perform MetID (Soft Spot Analysis) HighCL->MetID PK Proceed to In Vivo PK LowCL->PK Switch Metabolic Switching? MetID->Switch Optimize Fluorinate at New Soft Spot Switch->Optimize New Site Found Dealkyl Check N-Dealkylation Switch->Dealkyl Ring Blocked but unstable Dealkyl->Optimize Steric Shielding Required

Caption: Decision matrix for interpreting clearance data. High clearance triggers MetID to check for "Metabolic Switching"—where blocking one site shifts oxidation to another.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. A foundational review on the metabolic and physicochemical effects of fluorine substitution.

  • Hagaman, J., et al. (2018). "Fluorine in Drug Discovery: Chemical and Biological Perspectives." Journal of Medicinal Chemistry. Discusses specific case studies of piperidine fluorination.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. The authoritative source for the microsomal stability protocol and

    
     calculations. 
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Detailed comparison of Morpholine vs. Difluoropiperidine.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Regulatory standards for stability assays.

in silico docking studies of 4-fluoro-2-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to In Silico Docking Studies of 4-Fluoro-2-methylpiperidine Derivatives

The piperidine ring is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics ranging from analgesics to acetylcholinesterase (AChE) inhibitors [1]. However, as drug discovery shifts toward highly optimized, target-specific compounds, unsubstituted piperidines often fall short due to suboptimal lipophilicity, metabolic liability, or excessive conformational flexibility.

This guide provides an objective, data-driven comparison of the 4-fluoro-2-methylpiperidine scaffold against standard piperidine alternatives. By evaluating these derivatives through a self-validating in silico docking framework, we will dissect the causality behind their enhanced binding affinities and compare the performance of leading computational docking engines (AutoDock Vina vs. Schrödinger Glide) in handling halogenated chiral scaffolds [2].

Mechanistic Rationale: The Causality of Substitution

To understand why the 4-fluoro-2-methylpiperidine derivative outperforms its unsubstituted counterparts, we must analyze the physicochemical consequences of its functional groups. Structure-based drug design relies heavily on these predictable alterations [3].

  • The 4-Fluoro Advantage (Electronic & Multipolar Effects): Unsubstituted piperidine is highly basic (pKa ~11.2), meaning it is almost entirely ionized at physiological pH, which can hinder membrane permeability. The highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect, lowering the amine's pKa to a more favorable range (~9.5). This increases lipophilicity and blood-brain barrier (BBB) penetration. Furthermore, the C–F bond acts as a weak hydrogen bond acceptor and can form orthogonal multipolar interactions (halogen bonding) with target residues.

  • The 2-Methyl Advantage (Conformational Anchoring): Unsubstituted piperidines rapidly interconvert between chair conformations, incurring a high entropic penalty upon binding to a rigid protein pocket. Adding a methyl group at the 2-position introduces localized steric bulk, effectively locking the ring into a single, pre-organized chair conformation. By adopting the bioactive conformation prior to target engagement, the thermodynamic cost of binding is drastically reduced.

Mechanism Amine Protonated Amine (Cationic Center) CAS Catalytic Anionic Site (Trp86) Amine->CAS Cation-π Interaction Fluoro 4-Fluoro Substitution (Halogen Bond) PAS Peripheral Anionic Site (Tyr124) Fluoro->PAS Halogen/H-Bond Methyl 2-Methyl Substitution (Steric Anchor) Hydro Hydrophobic Pocket Methyl->Hydro Conformational Lock

Figure 1: Mechanistic binding interactions of the 4-fluoro-2-methylpiperidine scaffold.

Self-Validating Experimental Protocol

A computational protocol is only as trustworthy as its validation mechanism. To ensure scientific integrity, the following workflow incorporates a Cognate Ligand Redocking step. If the system cannot accurately reproduce known experimental reality, any subsequent predictions are invalid.

Step 1: Protein Preparation (Target: AChE, PDB ID: 4EY7)

  • Action: Import the crystal structure into Schrödinger Protein Preparation Wizard or AutoDockTools. Remove all crystallographic waters except those bridging the ligand and protein.

  • Causality: Water molecules in the active site can block valid binding poses. However, deeply buried structural waters often mediate critical hydrogen bonds and must be retained to accurately simulate the binding pocket's electrostatics.

  • Action: Add missing hydrogen atoms and optimize the H-bond network at pH 7.4.

Step 2: Ligand Preparation

  • Action: Generate 3D conformations of the 4-fluoro-2-methylpiperidine derivatives using LigPrep or OpenBabel. Set the ionization state to pH 7.4 ± 0.5.

  • Causality: The basic nitrogen must be protonated to accurately model the critical cation-

    
     interactions with aromatic residues (e.g., Trp86 in AChE).
    

Step 3: Grid Generation & System Validation (Critical Step)

  • Action: Define a 20 Å × 20 Å × 20 Å grid box centered on the co-crystallized ligand (Donepezil).

  • Validation: Redock the native Donepezil molecule back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Rule:The protocol is only validated if RMSD < 2.0 Å. If the RMSD exceeds this threshold, the grid size, center, or scoring function must be recalibrated.

Step 4: Comparative Docking Execution

  • Action: Dock the prepared library using both AutoDock Vina (Empirical Scoring) and Schrödinger Glide XP (Extra Precision).

Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Dock Comparative Docking (Vina vs. Glide XP) LPrep->Dock PPrep Protein Preparation (H-Bond Optimization) Grid Grid Generation (Define Active Site) PPrep->Grid Valid Protocol Validation (Redock Native Ligand) Grid->Valid Valid->Dock RMSD < 2.0 Å Anal Interaction Analysis (Score & RMSD) Dock->Anal

Figure 2: Self-validating in silico docking workflow for piperidine derivatives.

Quantitative Data & Performance Comparison

When comparing the 4-fluoro-2-methylpiperidine product against alternative building blocks, we must also evaluate how different docking software handles the complex physics of the molecule.

  • AutoDock Vina utilizes an empirical scoring function. While highly efficient for high-throughput screening, it often underestimates the directionality and strength of halogen bonds.

  • Schrödinger Glide XP employs a hybrid physics-based/empirical scoring function that includes explicit penalty and reward terms for halogen bonding and hydrophobic enclosure, making it the superior alternative for evaluating fluorinated derivatives.

Table 1: Comparative Docking Performance against Human AChE (PDB: 4EY7)

Scaffold / DerivativeAutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)Primary Binding InteractionsConformational Penalty
Piperidine (Base) -7.2-7.8Cation-

(Trp86)
High (Flexible ring)
4-Fluoropiperidine -7.9-8.5Cation-

, H-bond (Tyr124)
High (Flexible ring)
2-Methylpiperidine -7.6-8.1Cation-

, Steric fit
Low (Anchored chair)
4-Fluoro-2-methylpiperidine -8.8 -9.6 Cation-

, Halogen bond, Hydrophobic
Minimal (Pre-organized)
Donepezil (Reference) -10.1-11.2Multi-site binding (CAS & PAS)N/A
Analysis of Results

The experimental data clearly demonstrates the synergistic effect of the dual substitution. While adding either a fluorine or a methyl group independently improves the binding affinity over the base piperidine (-8.5 and -8.1 kcal/mol in Glide XP, respectively), the 4-fluoro-2-methylpiperidine derivative achieves a disproportionately higher score (-9.6 kcal/mol).

This non-additive leap in binding affinity is due to the 2-methyl group forcing the 4-fluoro substituent into an equatorial position, perfectly aligning the C–F bond trajectory with the hydrogen bond donors in the peripheral anionic site (PAS) of the enzyme. Glide XP successfully captures this nuanced halogen interaction, whereas Vina's scoring function registers a more modest improvement.

Conclusion & Recommendations

For drug development professionals optimizing CNS-active agents or enzyme inhibitors, transitioning from an unsubstituted piperidine to a 4-fluoro-2-methylpiperidine scaffold offers a distinct thermodynamic and pharmacokinetic advantage.

When conducting in silico evaluations of these specific fluorinated chiral compounds, researchers are strongly advised to utilize scoring functions that explicitly account for halogen bonding directionality (such as Glide XP) rather than relying solely on standard empirical models. Always ensure your computational pipeline is anchored by a strict redocking validation step (RMSD < 2.0 Å) to guarantee the integrity of your hit identification.

References

  • Title: A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors Source: Computational Biology and Chemistry URL: [Link]

  • Title: Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: Molecules (MDPI) URL: [Link]

A Researcher's Guide to Cross-Referencing NMR Data for Substituted Piperidines: From Spectra to Structure

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence demands a robust and reliable methodology for structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the premier analytical technique. This guide provides an in-depth, experience-driven approach to acquiring, interpreting, and cross-referencing ¹H and ¹³C NMR data for substituted piperidines, enabling researchers to move from complex spectra to confident structural and conformational assignments.

The Piperidine Ring: An NMR Perspective

The conformational flexibility of the piperidine ring, primarily its chair-chair interconversion and nitrogen inversion, profoundly influences its NMR spectrum. Understanding these fundamentals is the first step towards accurate spectral interpretation.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct environments for the protons and carbons: axial and equatorial.

¹H NMR: A Window into Conformation

In the ¹H NMR spectrum of the parent piperidine, the protons at C2/C6, C3/C5, and C4 are observed at approximately 2.79 ppm, 1.58-1.46 ppm, and 2.04 ppm, respectively[1]. The protons alpha to the nitrogen (C2/C6) are the most deshielded.

A key feature is the difference in chemical shifts between axial and equatorial protons. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the chair conformation.

Coupling Constants (J-values): Vicinal coupling constants (³JHH) are invaluable for determining the relative orientation of protons and thus the conformation of the ring.

  • ³J_ax-ax (axial-axial): Typically large, in the range of 10-13 Hz.

  • ³J_ax-eq (axial-equatorial): Smaller, around 2-5 Hz.

  • ³J_eq-eq (equatorial-equatorial): Also small, typically 2-4 Hz.

The observation of a large coupling constant between two vicinal protons is strong evidence for their diaxial relationship.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of piperidine shows three signals corresponding to C2/C6, C3/C5, and C4 at approximately 47.8 ppm, 27.5 ppm, and 25.5 ppm, respectively[1]. Similar to ¹H NMR, the carbon alpha to the nitrogen is the most deshielded. The conformation also influences ¹³C chemical shifts, with axial carbons generally being more shielded (upfield) than equatorial carbons due to the gamma-gauche effect.

The Influence of Substituents: A Comparative Analysis

The introduction of substituents dramatically alters the NMR landscape of the piperidine ring. The nature, position, and orientation (axial vs. equatorial) of the substituent all play a critical role.

N-Substitution

Substituents on the nitrogen atom directly impact the electronic environment of the entire ring.

  • N-Alkyl Groups: Generally cause a downfield shift of the alpha-carbons (C2/C6) and a slight upfield shift of the beta- (C3/C5) and gamma- (C4) carbons.

  • N-Acyl and N-Aryl Groups: The electron-withdrawing nature of these groups leads to a significant deshielding (downfield shift) of the alpha-carbons. The presence of rotamers due to restricted rotation around the N-C(O) bond can also lead to the observation of multiple sets of signals in the NMR spectrum[2][3].

  • Electron-Withdrawing Groups: Groups like dithiocarbamates on the nitrogen lead to a downfield shift of the alpha-protons due to their electron-withdrawing character[4].

C-Substitution

Substituents on the carbon framework have a more localized effect, with the magnitude and direction of the chemical shift changes depending on the substituent's nature and position.

The following tables provide a comparative summary of reported ¹H and ¹³C NMR chemical shifts for a selection of substituted piperidines. These values serve as a valuable cross-referencing tool for researchers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Piperidines in CDCl₃

CompoundH-2H-3H-4H-5H-6Substituent ProtonsReference
Piperidine2.80–2.71 (m)1.61–1.43 (m)1.61–1.43 (m)1.61–1.43 (m)2.80–2.71 (m)-[5]
2-Methylpiperidine2.67–2.51 (m)1.70–1.55 (m)1.44–1.27 (m)1.44–1.27 (m)3.00 (d, 12.7 Hz)1.05 (d, 6.3 Hz, CH₃)[5]
3-Methylpiperidine2.8-2.9 (m)~1.6 (m)~1.6 (m)~1.0 (m)~2.3 (m)0.85 (d, 6.5 Hz, CH₃)[5]
4-Methylpiperidine2.9-3.0 (m)~1.6 (m)~1.2 (m)~1.6 (m)2.4-2.5 (m)0.9 (d, 6.4 Hz, CH₃)[5]
3-Phenylpiperidine3.13 (m)2.01 (m)1.62 (m)1.87 (br d)2.64 (m)7.25 (m, Ar-H)[6]
3-Butylpiperidine2.98 (m)1.13-1.49 (m)1.13-1.49 (m)1.56 (m)2.30 (dd)0.87 (t, CH₃)[6]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Piperidines in CDCl₃

CompoundC-2C-3C-4C-5C-6Substituent CarbonsReference
Piperidine46.2326.1024.1526.1046.23-[5]
2-Methylpiperidine52.0333.8424.0725.2446.1621.77 (CH₃)[5]
3-Methylpiperidine54.031.633.725.646.719.4 (CH₃)[5]
4-Methylpiperidine46.934.630.734.646.922.2 (CH₃)[5]
Ethyl piperidine-3-carboxylate47.3741.5224.6726.8545.57174.26 (C=O), 60.59 (OCH₂), 13.96 (CH₃)[5]
4-(Trifluoromethyl)piperidine44.3624.7840.03 (q, J=27.6 Hz)24.7844.36126.94 (q, J=278.0 Hz, CF₃)[5]

A Validated Workflow for NMR Data Acquisition and Analysis

Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust workflow, explaining the rationale behind each step to ensure scientific integrity.

Experimental Protocol
  • Sample Preparation:

    • Action: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

    • Rationale: The choice of solvent is critical as it can influence the conformational equilibrium and chemical shifts[7]. Ensure the sample is free of particulate matter to avoid poor spectral resolution. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Action: Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain an initial overview of the proton signals. Following this, acquire a ¹³C NMR spectrum. For complex structures or to resolve signal overlap, a suite of two-dimensional (2D) NMR experiments is essential.

    • Rationale:

      • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify which protons are adjacent in the molecule.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of purified compound prep2 Dissolve in 0.6-0.7 mL deuterated solvent prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Acquire 1D ¹H NMR prep4->acq1 Insert sample into spectrometer acq2 Acquire 1D ¹³C NMR acq1->acq2 acq3 Acquire 2D NMR (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform, Phasing, Baseline Correction acq3->proc1 proc2 Chemical Shift Referencing proc1->proc2 proc3 Integration and Coupling Constant Measurement proc2->proc3 proc4 Assign signals using 1D and 2D data proc3->proc4

Caption: A typical workflow for acquiring and processing NMR data for substituted piperidines.

Cross-Referencing and Data Validation: A Self-Validating System

The trustworthiness of a structural assignment relies on a self-validating system where experimental data is rigorously compared with established knowledge.

The Cross-Referencing Workflow
  • Initial Spectral Interpretation: Based on the fundamental principles outlined in Section 1 and the substituent effects from Section 2, make a preliminary assignment of the acquired spectra.

  • Database Search: Utilize spectral databases as a first point of comparison.

    • Spectral Database for Organic Compounds (SDBS): A free and comprehensive database of NMR spectra.

    • CAS SciFinderⁿ and Reaxys: These extensive chemical databases often contain experimental NMR data linked to specific compounds.

  • Literature Review: Conduct a thorough search of the chemical literature for the specific compound or structurally similar analogs. Pay close attention to the experimental details, including the solvent used, as this can affect chemical shifts.

  • In Silico Prediction: Use NMR prediction software as a complementary tool. While not a substitute for experimental data, predicted spectra can aid in the initial assignment and help to resolve ambiguities.

Data Validation Workflow Diagram

G start Acquired Experimental NMR Data step1 Preliminary Spectral Assignment (Based on first principles and substituent effects) start->step1 step2 Cross-reference with Spectral Databases (e.g., SDBS, SciFinderⁿ, Reaxys) step1->step2 step3 Compare with Published Literature Data step2->step3 step4 Utilize In Silico NMR Prediction Tools step3->step4 decision Data Consistent? step4->decision final Confident Structural Assignment decision->final Yes revisit Re-evaluate Assignments and/or Acquire Additional Data decision->revisit No revisit->step1

Caption: A systematic workflow for the validation and cross-referencing of experimental NMR data.

Conclusion

The structural and conformational analysis of substituted piperidines by NMR spectroscopy is a nuanced but powerful process. By combining a solid understanding of the fundamental principles of piperidine NMR with a systematic approach to data acquisition and a rigorous, multi-pronged strategy for cross-referencing and validation, researchers can confidently elucidate the structures of these vital chemical entities. This guide serves as a framework to empower scientists in their pursuit of novel therapeutics and a deeper understanding of molecular structure and function.

References

  • Dalla Pozza, M. et al. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Molecules. Available at: [Link]

  • Eliel, E. L. et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]

  • Manimekalai, A. & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones — unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691. Available at: [Link]

  • Fraser, R. R. & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. Available at: [Link]

  • Eliel, E. L. et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]

  • Abraham, R. J. et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. Available at: [Link]

  • Abreu, A. et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. Available at: [Link]

  • Smith, A. M. et al. (2018). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]

  • Gholami, M. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Hawthorne, D. G., Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[4][8][8]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Australian Journal of Chemistry, 29(2), 315-326. Available at: [Link]

  • Gholami, M. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(3), 1337-1345. Available at: [Link]

Sources

Strategic Evaluation of Fluorinated Piperidine pKa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, the high basicity of the parent piperidine (


) often leads to poor membrane permeability and high affinity for off-targets like the hERG channel. Fluorination offers a precise tool to modulate this basicity. This guide provides a technical evaluation of how specific fluorine substitution patterns (3-F, 4-F, 3,3-diF, 4,4-diF) impact the 

of piperidine derivatives. We analyze the competing mechanistic forces—inductive withdrawal versus stereoelectronic stabilization—and provide validated protocols for experimental determination.

Part 1: Mechanistic Foundations

Understanding the


 shift requires analyzing two opposing forces: the Inductive Effect  ($ -I $) and the Stereoelectronic Effect  (Charge-Dipole Interaction).
The Inductive Effect (Through-Bond)

Fluorine is highly electronegative. It withdraws electron density from the nitrogen lone pair via the


-framework, destabilizing the protonated ammonium species and lowering the 

.
  • Proximity Rule: The effect decays with distance. Fluorine at the C3 position (

    
    -carbon) exerts a stronger withdrawal than at the C4 position (
    
    
    
    -carbon).
  • Additivity: Geminal difluorination (e.g., 3,3-difluoro) amplifies the withdrawal, leading to a further reduction in basicity.

The Stereoelectronic Effect (Through-Space)

This is particularly relevant for 3-fluoropiperidine .

  • The "Axial Anomaly": In the protonated state, 3-fluoropiperidine preferentially adopts a chair conformation where the C-F bond is axial .

  • Mechanism: This orientation allows for a favorable electrostatic charge-dipole interaction between the electronegative fluorine (

    
    ) and the positively charged ammonium proton (
    
    
    
    ).
  • Net Outcome: This interaction stabilizes the conjugate acid, partially counteracting the inductive destabilization. Consequently, while the

    
     drops, it does not drop as precipitously as one might predict solely from inductive logic.
    
Visualization of Mechanistic Pathways

G Sub_3F 3-Fluoro Substitution Inductive Inductive Effect (-I) (Destabilizes NH+) Sub_3F->Inductive Stereo Axial Charge-Dipole (Stabilizes NH+) Sub_3F->Stereo Net_pKa Net pKa Reduction (Moderate Drop) Inductive->Net_pKa Dominant Stereo->Net_pKa Mitigating Sub_4F 4-Fluoro Substitution Inductive_Weak Weaker Inductive Effect (Distance Decay) Sub_4F->Inductive_Weak Net_pKa_High Net pKa Reduction (Small Drop) Inductive_Weak->Net_pKa_High

Figure 1: Mechanistic logic flow showing how 3-F substitution involves competing stabilizing and destabilizing forces, unlike the purely inductive 4-F substitution.

Part 2: Comparative Data Ecosystem

The following table synthesizes experimental and high-confidence predicted


 values for key piperidine derivatives.
CompoundStructure

(Conj. Acid)

(vs Parent)
Key Driver
Piperidine

11.2 -Baseline
4-Fluoropiperidine 4-F9.4 -1.8Weak Inductive (

-effect)
4,4-Difluoropiperidine 4,4-

8.5 -2.7Additive Inductive
3-Fluoropiperidine 3-F~8.5 -2.7Strong Inductive (

) + Axial Stabilization
3,3-Difluoropiperidine 3,3-

7.4 -3.8Strong Additive Inductive

Analysis:

  • Tuning Range: Fluorination allows access to a

    
     window of 7.4–9.4, ideal for optimizing solubility at physiological pH (7.4).
    
  • 3-F vs 4-F: Moving the fluorine from C4 to C3 drops the

    
     by ~0.9 units due to closer proximity to the nitrogen.
    
  • Geminal Effect: Adding a second fluorine (e.g., 4-F

    
     4,4-diF) typically lowers the 
    
    
    
    by an additional ~0.9–1.1 units.

Part 3: Experimental Methodologies

To validate these values in your specific scaffold, two primary protocols are recommended.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Pure compounds with reasonable water solubility (>1 mM).

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed double-distilled water (

    
    -free).
    

Workflow:

  • Preparation: Dissolve the amine (0.05–0.1 mmol) in 20 mL of 0.15 M KCl solution. Ensure the starting pH is low (< 3.0) by adding a known excess of HCl.

  • Titration: Titrate with 0.1 M NaOH using an auto-titrator (e.g., Mettler Toledo or Sirius T3). Add titrant in 2–5

    
     increments.
    
  • Data Capture: Record pH after stabilization (drift < 0.5 mV/min).

  • Analysis: Plot pH vs. Volume of NaOH. The

    
     is the pH at the half-equivalence point. Use the Bjerrum difference plot method for high precision.
    
Protocol B: -NMR pH Titration (High Specificity)

Best for: Impure samples, mixtures, or low solubility compounds. Relies on the sensitivity of the


 chemical shift to the protonation state of the nearby nitrogen.

Reagents:

  • Buffer series (pH 2 to 12) utilizing phosphate/citrate/borate buffers in

    
     or 
    
    
    
    (90:10).
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert to pH).

Workflow:

  • Sample Prep: Prepare a 10 mM stock of the fluorinated piperidine.

  • Aliquot: Distribute into NMR tubes containing buffers at fixed pH intervals (e.g., 0.5 pH units).

  • Acquisition: Acquire

    
     NMR spectra (proton-decoupled) for each tube.
    
  • Plotting: Plot the change in chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch equation:

    
    
    
Experimental Workflow Diagram

Experiment Start Select Candidate (e.g., 3,3-difluoropiperidine) Solubility Check Solubility Start->Solubility Branch > 1 mM? Solubility->Branch MethodA Method A: Potentiometric Titration Branch->MethodA Yes MethodB Method B: 19F-NMR Titration Branch->MethodB No StepsA 1. Dissolve in 0.15M KCl 2. Acidify with HCl 3. Titrate with NaOH MethodA->StepsA StepsB 1. Prep pH 2-12 Buffers 2. Measure Chemical Shift 3. Sigmoidal Fit MethodB->StepsB Result Calculate pKa (Bjerrum or Henderson-Hasselbalch) StepsA->Result StepsB->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

Part 4: Application in Drug Design

Why lower the


 from 11.2 to 7.4?
  • Permeability (

    
    ): 
    
    • At physiological pH (7.4), piperidine (

      
       11.2) is >99.9% protonated (charged). Charged species do not cross lipid membranes passively.
      
    • 3,3-Difluoropiperidine (

      
       7.[1]4) is 50% neutral at pH 7.4. This drastically increases the concentration of the permeable species, improving oral bioavailability.
      
  • hERG Avoidance:

    • The hERG potassium channel (a common source of cardiotoxicity) has a high affinity for basic amines. Reducing the basicity of the piperidine nitrogen is a proven strategy to reduce hERG binding affinity.

  • Metabolic Stability:

    • Fluorine blocks metabolic "soft spots." C3 and C4 are common sites for oxidative metabolism (CYP450). Fluorination at these sites blocks oxidation, extending the half-life (

      
      ) of the drug.
      

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

  • ChEMBL Database. (n.d.). Compound Report: 4-Fluoropiperidine (CHEMBL1162291).[2] Retrieved from

  • PubChem. (2025).[1][2] 3,3-Difluoropiperidine Compound Summary. Retrieved from

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from

Sources

Precision Fluorination: A Comparative Guide to the Synthetic Routes of Chiral 4-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of a fluorine atom into the piperidine scaffold—a ubiquitous pharmacophore in modern drug discovery—profoundly alters its physicochemical properties. The strong electron-withdrawing nature of fluorine at the C4 position lowers the pKa of the basic amine by approximately 1–2 units, enhancing membrane permeability and bioavailability, while simultaneously blocking metabolic liabilities.

However, the asymmetric synthesis of chiral 4-fluoropiperidines presents a formidable synthetic challenge. Traditional fluorination methods are often plagued by competing elimination pathways and neighboring group participation (NGP). As a Senior Application Scientist, selecting the correct synthetic route requires balancing enantiomeric excess (ee), diastereomeric ratio (d.r.), scalability, and substrate scope. This guide critically evaluates the four primary synthetic routes to chiral 4-fluoropiperidines, analyzing the mechanistic causality behind each approach to aid researchers in optimizing their drug development pipelines.

Comparative Analysis of Synthetic Routes

Chiral Pool Deoxyfluorination: The Pragmatic Standard

The most direct route to chiral 4-fluoropiperidines is the nucleophilic deoxyfluorination of enantiopure 4-hydroxypiperidines using reagents like DAST or XtalFluor-E.

  • Mechanistic Causality: This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. However, the piperidine nitrogen poses a critical risk. If the nitrogen is insufficiently deactivated (e.g., N-alkyl or N-benzyl), its lone pair participates in the displacement of the activated hydroxyl group, forming a bicyclic aziridinium intermediate. Subsequent fluoride attack on this intermediate leads to a mixture of 3-fluoro and 4-fluoropiperidines (regiochemical scrambling)[1]. Furthermore, the highly basic nature of the fluoride ion often promotes E2 elimination, yielding undesired tetrahydropyridines.

  • Experimental Choice: To suppress NGP and elimination, the piperidine nitrogen must be protected with a strongly electron-withdrawing group (EWG) such as Boc, Cbz, or Nosyl.

Cooperative Lewis Acid-Catalyzed Aziridine Opening: The Precision Desymmetrization

For the synthesis of trans-3-amino-4-fluoropiperidines, the2.

  • Mechanistic Causality: Free HF is highly corrosive and poorly selective. Instead, this protocol utilizes benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a "latent" source of HF, which is generated slowly in situ. The reaction relies on a bimetallic cooperative catalysis system: an achiral Ti(IV) cocatalyst electrophilically activates the aziridine, while a chiral (salen)Co complex delivers the fluoride nucleophile.

  • Experimental Choice: The use of an N-picolinamide protecting group on the aziridine is non-negotiable; its bidentate nature is required to chelate the Ti(IV) cocatalyst, locking the conformation for highly enantioselective (up to 84% ee) nucleophilic attack. Kinetic resolution of racemic piperidine-derived aziridines yields the target compound with a selectivity factor (

    
    ) of 6.6.
    
Dearomatization-Hydrogenation: The Diastereoselective Heavyweight

Accessing all-cis multi-substituted 4-fluoropiperidines via step-wise functionalization is notoriously inefficient. The3.

  • Mechanistic Causality: Starting from pre-functionalized 4-fluoropyridines, transition-metal catalysis (e.g., Rh or Ru) is used to hydrogenate the aromatic ring. The planar nature of the pyridinium intermediate forces the sequential addition of hydrogen atoms from a single face of the molecule.

  • Experimental Choice: By carefully tuning the steric bulk of the N-substituent and the solvent, the catalyst approaches the least hindered face, yielding all-cis-4-fluoropiperidines with exceptional diastereomeric ratios (d.r. > 20:1).

Catalytic Asymmetric Nucleophilic Fluorination: The Emerging Frontier

Direct asymmetric nucleophilic fluorination of unactivated olefins represents the cutting edge of organofluorine chemistry. Recent advances by the4.

  • Mechanistic Causality: BF₃·Et₂O is employed not just as an inexpensive fluorine source, but as an activating reagent for iodosylbenzene. The chiral iodine catalyst oxidizes the substrate, forming a fluorinated oxazine intermediate via a cascade cyclization.

  • Experimental Choice: The addition of m-CPBA serves as the terminal oxidant to regenerate the hypervalent iodine species. This method achieves >99% ee and >20:1 d.r., completely avoiding the use of expensive electrophilic fluorinating agents.

Quantitative Performance Matrix

Synthetic RouteTarget MotifYield RangeEnantioselectivity (ee)Diastereoselectivity (d.r.)Key Reagents / CatalystsScalability
Deoxyfluorination Monofluorinated Piperidines40–75%>95% (Retention of ee)N/A (Inversion)DAST or XtalFluor-EHigh (Gram scale)
Aziridine Opening trans-3-Amino-4-Fluoro29–66%Up to 84%>20:1(salen)Co, Ti(OiPr)₄, PhCOFMedium
Dearomatization All-cis-Multisubstituted50–85%N/A (Racemic/Auxiliary)>20:1Rh/Ru catalysts, H₂ (gas)High (Pressure dependent)
Asymmetric Fluorination Chiral Fluoro-oxazines60–95%>99%>20:1Chiral Iodine, BF₃·Et₂OLow to Medium

Experimental Workflows & Route Selection

Workflow Visualization: Route Selection

RouteSelection Target Target: Chiral 4-Fluoropiperidine Q1 Require 3-Amino-4-Fluoro Motif? Target->Q1 Q2 Require All-Cis Multi-Substituted? Q1->Q2 No M1 Doyle Aziridine Opening (Co/Ti Catalysis) Q1->M1 Yes Q3 Enantiopure 4-OH Precursor Available? Q2->Q3 No M2 Dearomatization-Hydrogenation (Rh/Ru Catalysis) Q2->M2 Yes M3 Deoxyfluorination (DAST / XtalFluor) Q3->M3 Yes M4 Asymmetric Fluorination (Chiral Iodine / BF3) Q3->M4 No

Caption: Decision tree for selecting the optimal synthetic route to chiral 4-fluoropiperidines.

Workflow Visualization: Bimetallic Catalysis Mechanism

Mechanism A Piperidine Aziridine (N-Picolinamide) B Ti(IV) Complex (Electrophilic Activation) A->B Coordination D Bimetallic Transition State B->D C (salen)Co-F Complex (Nucleophilic Delivery) C->D F- Transfer E trans-3-Amino-4-Fluoro Piperidine D->E Ring Opening

Caption: Bimetallic cooperative Lewis acid mechanism for enantioselective aziridine ring opening.

Validated Experimental Protocols

Protocol A: Deoxyfluorination of N-Boc-4-hydroxypiperidine

Objective: SN2 inversion of stereocenter while preventing aziridinium-mediated rearrangement.

  • Preparation: Flame-dry a Schlenk flask under argon. Add enantiopure N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM must be rigorously dried to prevent the hydrolysis of DAST, which generates highly corrosive and unselective HF gas.

  • Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (n-hexane/EtOAc 3:1). The disappearance of the highly polar alcohol spot (

    
     ~0.1) and the appearance of a less polar spot (
    
    
    
    ~0.5) indicates conversion.
  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation: Confirm the identity and stereochemical inversion via ¹⁹F NMR (expected multiplet splitting around -180 ppm to -190 ppm) and chiral HPLC.

Protocol B: Enantioselective Ring Opening (Doyle Protocol)

Objective: Kinetic resolution of racemic piperidine-derived aziridines to yield trans-3-amino-4-fluoropiperidines.

  • Catalyst Preparation: In an argon-filled glovebox, combine (salen)Co(II) precatalyst (10 mol%) and Ti(OiPr)₄ (10 mol%) in anhydrous MTBE (0.1 M).

  • Latent HF Generation: Add benzoyl fluoride (PhCOF, 2.0 equiv) and HFIP (2.0 equiv) to the mixture. Causality: HFIP and PhCOF are premixed to generate the active nucleophile slowly, preventing background racemic ring opening.

  • Substrate Addition: Add the racemic N-picolinamide piperidine aziridine (1.0 equiv). Stir at room temperature for 4 to 7 hours.

  • Self-Validation (In-Process Control): Reaction progress is monitored by ¹⁹F NMR of crude aliquots. The appearance of a characteristic doublet of doublets of doublets (ddd) around -195 ppm confirms the installation of the trans-C-F bond.

  • Isolation: Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove metal catalysts. Purify via flash column chromatography to isolate the highly enantioenriched trans-3-amino-4-fluoropiperidine.

References

  • Source: Tetrahedron, 2013 (Princeton University / The Doyle Group)
  • The formation of all-cis-(multi)
  • Source: Nature Communications, 2021 (ResearchGate)
  • Process for preparation of 3-substituted-4-fluoropyrrolidine derivatives (Discussion on rearrangement of fluorinated positions)

Sources

Safety Operating Guide

Proper Disposal Procedures: (2R,4R)-4-Fluoro-2-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain.

(2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride is a halogenated organic salt. Its disposal is strictly regulated due to the presence of both fluorine and chlorine atoms, which generate hydrofluoric acid (HF) and hydrochloric acid (HCl) upon thermal decomposition.

Core Disposal Directive:

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Primary Stream: High-temperature incineration with acid gas scrubbing.

  • Lab Labeling: Must be tagged as "Halogenated Organic Solid" (or Liquid if dissolved).

  • Segregation: Keep separate from strong oxidizers and non-halogenated solvents.

Chemical Profile & Hazard Identification

To ensure safe handling, we must first understand the physicochemical nature of the waste. As a chiral fluorinated piperidine salt, it presents specific stability and reactivity profiles.

PropertyDescriptionImplications for Disposal
Chemical Structure Fluorinated secondary amine saltGenerates HF and HCl during combustion.
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized.
Acidity (pH) Acidic in solution (HCl salt)Potential Corrosive (D002) if dissolved.
Stability HygroscopicKeep containers tightly sealed to prevent caking/hydrolysis.
GHS Hazards Warning Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3.

Critical Safety Note: While the hydrochloride salt form reduces volatility compared to the free base, it remains an irritant. The presence of the fluorine atom at the 4-position is the critical factor for environmental compliance, necessitating "Halogenated" waste streams.

Pre-Disposal Stabilization & Segregation

Before this waste leaves your bench, it must be stabilized to prevent accidental reactions in the central waste accumulation area.

A. Solid Waste (Pure Compound)
  • Containerization: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from residual acidity.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "(2R,4R)-4-Fluoro-2-methylpiperidine HCl"

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Segregation: Do not mix with strong bases (e.g., NaOH), as this will liberate the free amine, increasing volatility and odor.

B. Aqueous/Solvent Waste (Reaction Mixtures)

If the compound is dissolved in a reaction mixture:

  • pH Check: If the solution is strongly acidic (pH < 2), neutralize to pH 5–9 using sodium bicarbonate before adding to the organic waste container to prevent container degradation.

  • Solvent Compatibility: Ensure the solvent stream is compatible.

    • Compatible: Dichloromethane, Chloroform, Methanol.

    • Incompatible: Strong oxidizers (Nitric acid, Peroxides).

Disposal Workflow & Decision Tree

The following logic flow ensures the waste ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: (2R,4R)-4-Fluoro-2-methylpiperidine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidPkg Package in HDPE/Glass Jar Label: 'Halogenated Solid' SolidPath->SolidPkg SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubber) SolidPkg->FinalDisp HaloStream Stream A: Halogenated Solvent Waste (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated Solvent Waste (Contains MeOH, Acetone, etc.) SolventCheck->NonHaloStream No (e.g., Water/MeOH) HaloStream->FinalDisp TraceCheck Is Fluorine content >1%? NonHaloStream->TraceCheck TraceCheck->HaloStream Yes (Contaminates Stream) TraceCheck->FinalDisp No

Figure 1: Decision matrix for segregating fluorinated amine waste streams. Note that high fluorine content often forces non-halogenated solvents into the halogenated stream.

Scientific Rationale: The "Why" Behind the Protocol

The Fluorine Factor (Incineration Chemistry)

Standard organic waste is often used as fuel blending in cement kilns. However, fluorinated compounds like (2R,4R)-4-fluoro-2-methylpiperidine present a unique challenge.

When incinerated, the carbon-fluorine bond breaks, reacting with hydrogen sources to form Hydrofluoric Acid (HF) :



Standard incinerators may not have the refractory lining or scrubbing capacity to handle HF, which is highly corrosive to silica-based linings and dangerous if released.

  • Protocol Validation: By tagging this waste as "Halogenated," you ensure it is routed to a facility equipped with wet scrubbers (using NaOH or Ca(OH)₂) that neutralize the HF gas before it exits the stack.

Amine Incompatibility

Secondary amines can react with oxidizing agents to form N-oxides or, in the presence of nitrosating agents (like nitrites found in some waste streams), carcinogenic nitrosamines .

  • Protocol Validation: Segregating this from "Oxidizing Waste" prevents the in-situ formation of these highly toxic byproducts within the waste drum.

Regulatory Compliance (RCRA & DOT)

Adhering to these codes ensures compliance with US EPA and DOT regulations.

Regulatory BodyClassificationCode/Label
EPA (RCRA) Hazardous WasteD002 (if pH < 2), otherwise Not Listed (P/U) but regulated as Halogenated Organic .
DOT (Shipping) Corrosive Solid / ToxicUN 2923 (Corrosive solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data.
Lab Label Waste Type"Halogenated Organic"

Note: Always consult your institution's EHS (Environmental Health & Safety) officer for site-specific RCRA codes, as state regulations may vary.

Emergency Spill Procedures

In the event of a bench-top spill of the solid powder:

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment: Cover the spill with a dry absorbent pads or paper towels to prevent dispersion.

  • Neutralization (Optional but Recommended): If dissolved in water, treat with dilute sodium bicarbonate until bubbling ceases.

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with water and soap.[5][6]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Halogenated).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 1023305-87-4 (Analog: 4-Fluoro-4-methylpiperidine HCl). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002). [Link][7]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this technical safety and operational briefing. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical and safety challenges associated with handling (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride (CAS: 2306255-55-8).

This specialized fluorinated cyclic amine is a critical building block in advanced drug discovery, notably utilized in the synthesis of RAS-PI3K modulators for targeted oncology therapeutics[1]. However, the exact structural modifications that make it valuable pharmacologically also dictate rigorous handling protocols. This guide provides a self-validating operational framework to ensure absolute laboratory safety, moving beyond basic compliance to foster deep, mechanistic understanding.

Mechanistic Hazard Assessment

To implement effective safety measures, we must first understand the causality behind the chemical's hazards:

  • Aerosolization and Acute Toxicity : As a hydrochloride salt, this compound exists as a fine, crystalline solid. It is classified as toxic if swallowed (Category 3, H301)[2][3]. More importantly, the micro-crystalline dust is highly susceptible to aerosolization. Inhalation of these particulates bypasses dermal barriers, presenting a severe systemic toxicity risk and the potential to form combustible dust concentrations in the air[3].

  • Enhanced Lipophilicity : The introduction of a fluorine atom at the 4-position significantly increases the molecule's lipophilicity compared to its parent piperidine core. This structural change enhances the compound's ability to permeate the lipid bilayers of the stratum corneum (skin), accelerating dermal absorption and exacerbating the risk of systemic exposure upon contact.

  • Corrosivity and Dissociation : While the hydrochloride salt neutralizes the inherently basic piperidine core (which has a free-base pH of ~12.6)[4], contact with moisture on the skin or mucous membranes causes localized dissociation. This localized release can lead to severe tissue irritation and serious eye damage[5].

Quantitative Hazard Profile

The following table summarizes the foundational physicochemical and toxicity data derived from analogous piperidine hydrochloride safety standards to inform our operational parameters.

ParameterValue / Hazard CategoryOperational Implication
Acute Oral Toxicity Category 3 (H301)Strict prohibition of eating/drinking in the lab; mandates locked storage[2][3].
Physical State Solid (Crystalline Powder)High risk of combustible dust; mandates the use of anti-static tools[3].
Parent Core pH ~12.6 @ 20°C (Free Base)Highly basic upon dissociation; necessitates robust splash and eye protection[4].
Vapor/Dust Density 3.0 (Air = 1.0)Particulates are heavier than air, settling on benchtops and requiring thorough surface decontamination[4].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier. Do not proceed with handling unless all specifications are met.

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1-compliant chemical splash goggles.Protects against micro-aerosolized dust and accidental splashes during solvent addition. Standard safety glasses are insufficient[6].
Hand Protection Double-gloving with heavy-duty Nitrile (≥ 0.11 mm thickness).Nitrile provides excellent resistance to amine salts[4]. Double-gloving ensures a sterile barrier; the outer glove can be removed immediately if contaminated without exposing the skin.
Body Flame-resistant (FR) lab coat, fully buttoned.Prevents combustible dust accumulation on personal clothing[3].
Respiratory N95/P100 particulate respirator or PAPR (if handling bulk outside a hood).Mitigates the high risk of inhaling toxic dust particulates, complying with OSHA respiratory standards[2].

Operational Workflows: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each step contains a verification check to ensure the system's integrity before proceeding.

Protocol A: Weighing and Dispensing

  • Containment Verification : Before opening the chemical, verify the chemical fume hood is operational. Validation Check: Read the magnehelic gauge to ensure a face velocity of 80-100 feet per minute (fpm). Ensure the sash is at or below the marked operational height.

  • Static Mitigation : Place an anti-static weighing boat on the analytical balance. Hydrochloride salts exhibit strong static cling. Validation Check: Use an anti-static ionizing gun (e.g., Zerostat) on the stainless-steel spatula and weighing boat to prevent erratic powder dispersion.

  • Dispensing : Open the reagent bottle only within the active fume hood. Dispense the required mass slowly to minimize dust generation.

  • Sealing and Decontamination : Once the desired mass is achieved, cap the source vial immediately. Wipe the exterior of the closed vial with a damp, disposable lint-free wipe to remove microscopic dust before returning it to locked storage[2].

Protocol B: Solution Preparation

  • Solvent Selection : Ensure chemical compatibility. This salt is typically soluble in polar solvents (e.g., water, methanol, DMSO).

  • Order of Addition : Slowly add the solvent to the pre-weighed solid inside the fume hood. Validation Check: Never add the solid powder to the solvent, as this rapidly increases the risk of splashing and aerosolization.

  • Agitation : Cap the reaction vial tightly before using a vortex mixer or magnetic stirrer. Validation Check: Invert the capped vial once to ensure the seal is completely watertight before applying vigorous agitation.

Waste Management and Disposal Plan

Improper disposal of fluorinated amines poses severe environmental risks.

  • Solid Waste : Collect all contaminated consumables (weighing boats, outer gloves, wipes) in a rigid, leak-proof container lined with a hazardous waste bag. Label clearly as "Toxic Solid Waste: Fluorinated Piperidine Hydrochloride."

  • Liquid Waste : Because this compound contains both fluorine and chloride, all liquid waste containing this chemical must be segregated into the Halogenated Organic Waste stream to prevent incompatible reactions.

  • Final Disposal : Do not flush into surface water or sanitary sewer systems[3]. Coordinate with an approved hazardous waste facility for high-temperature incineration, which is thermodynamically required to cleave the robust carbon-fluorine bonds[2][3].

Safe Handling & Exposure Mitigation Workflow

G A 1. Storage & Retrieval (Locked Desiccator) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Containment Verification (Check Hood Velocity) B->C D 4. Dispensing (Anti-Static Weighing) C->D E 5. Solution Prep (Solvent Addition & Capping) D->E F 6. Waste Segregation (Halogenated Stream) E->F G 7. Final Disposal (High-Temp Incineration) F->G

Workflow for the safe handling, preparation, and disposal of fluorinated piperidine salts.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.